Cyclopropyl 3,4-difluorophenyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXAUXWUIDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642509 | |
| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-32-4 | |
| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone from 1,2-difluorobenzene
<__-- _>
Introduction
Cyclopropyl 3,4-difluorophenyl ketone is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. The molecule's structural features, including the cyclopropyl ring and the difluorinated phenyl moiety, are crucial for its biological activity. This guide provides an in-depth technical overview of a primary synthetic route to this ketone, starting from the readily available 1,2-difluorobenzene. The focus is on the well-established Friedel-Crafts acylation reaction, detailing the underlying mechanistic principles, experimental protocols, and critical process considerations for researchers and drug development professionals.
Strategic Approach: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound from 1,2-difluorobenzene is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. In this specific synthesis, 1,2-difluorobenzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The Rationale Behind Friedel-Crafts Acylation
The choice of Friedel-Crafts acylation is underpinned by several key factors:
-
Efficiency: It provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the cyclopropyl ketone moiety.
-
Availability of Starting Materials: 1,2-difluorobenzene and the precursors for cyclopropanecarbonyl chloride are commercially available or readily synthesized.
-
Predictable Regioselectivity: The fluorine atoms on the benzene ring, while deactivating, direct the incoming electrophile to specific positions, allowing for controlled synthesis of the desired isomer.
However, the presence of two strongly electron-withdrawing fluorine atoms on the benzene ring deactivates it towards electrophilic attack, presenting a significant challenge that necessitates careful optimization of reaction conditions.
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation proceeds through a well-understood mechanism. The following diagram illustrates the key steps involved in the synthesis of this compound.
Figure 1: Mechanism of Friedel-Crafts Acylation. This diagram outlines the three key stages of the reaction: formation of the electrophilic acylium ion, the subsequent electrophilic attack on the 1,2-difluorobenzene ring to form a sigma complex, and finally the liberation of the ketone product during aqueous workup.
Detailed Mechanistic Insights
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack and Regioselectivity: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the acylium ion. The two fluorine atoms are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. However, their strong inductive electron-withdrawing effect deactivates the ring. The acylation occurs predominantly at the 4-position, which is para to one fluorine and meta to the other, representing a balance between electronic activation and steric hindrance.
-
Deprotonation and Catalyst Complexation: A proton is lost from the intermediate arenium ion (σ-complex) to restore aromaticity. The resulting ketone product, being a Lewis base, immediately complexes with the AlCl₃ catalyst. This necessitates the use of stoichiometric amounts of the catalyst.
-
Workup: The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water.
Critical Experimental Parameters
Successful synthesis hinges on the careful control of several experimental variables. The following table summarizes these key parameters and their impact on the reaction outcome.
| Parameter | Recommended Range/Condition | Rationale and Impact on Reaction |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon Disulfide (CS₂) | An inert solvent is crucial to prevent side reactions. DCM and DCE are commonly used for their ability to dissolve the reactants and the AlCl₃ complex. |
| Temperature | 0°C to room temperature | The reaction is typically started at a lower temperature (0°C) during the addition of AlCl₃ to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature. Higher temperatures can lead to side reactions and decomposition. |
| Stoichiometry of AlCl₃ | 1.1 to 1.5 equivalents | A stoichiometric amount of AlCl₃ is required as it complexes with both the acyl chloride and the product ketone. An excess ensures complete reaction. |
| Purity of Reagents | Anhydrous conditions are essential | Aluminum chloride reacts violently with water, which would deactivate the catalyst and generate HCl gas. All reagents and glassware must be thoroughly dried. |
| Reaction Time | 2 to 24 hours | The reaction time is monitored by techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of cyclopropanecarbonyl chloride and its subsequent use in the Friedel-Crafts acylation of 1,2-difluorobenzene.
Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is the acylating agent in this synthesis and can be readily prepared from cyclopropanecarboxylic acid.
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl gas produced) is assembled. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Cyclopropanecarboxylic acid is added to the flask. Thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) is then added cautiously, either neat or dissolved in an inert solvent like DCM. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: The mixture is heated to reflux (typically around 80°C for neat thionyl chloride) until the evolution of gas (HCl and SO₂) ceases. This usually takes 2-4 hours.
-
Purification: The excess thionyl chloride is removed by distillation. The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.
Protocol 2: Friedel-Crafts Acylation of 1,2-Difluorobenzene
This protocol details the core synthesis of the target ketone.
Figure 2: Experimental Workflow. A step-by-step visualization of the Friedel-Crafts acylation protocol, from initial setup to final product purification.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen.
-
Initial Reagent Addition: 1,2-difluorobenzene and an anhydrous solvent (e.g., dichloromethane) are added to the flask and cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.1 - 1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Cyclopropanecarbonyl chloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction should be monitored.
-
Workup: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.
-
Extraction: The aqueous layer is extracted several times with the organic solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.
Safety Considerations
It is imperative to conduct these procedures in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Aluminum Chloride (Anhydrous): This substance is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with extreme care in a dry environment. In case of skin contact, brush off any solid and flush with copious amounts of water.
-
Thionyl Chloride and Cyclopropanecarbonyl Chloride: Both are corrosive and lachrymatory. They react with moisture to produce HCl gas. Handle these reagents in a fume hood and avoid inhalation of vapors.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.
Conclusion
The Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters, particularly the exclusion of moisture, are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully and safely perform this important chemical transformation.
References
-
Dolbier, W. R., Jr, Cornett, E., Martinez, H., & Xu, W. (2011). Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry. The Journal of Organic Chemistry, 76(9), 3450–3456. Retrieved from [Link]
- Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
-
Singh, S., Mondal, S., Tiwari, V., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Synthesis, 55(01), A-U. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
Di Mola, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7959. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from [https://patents.google.
An In-depth Technical Guide to Cyclopropyl 3,4-difluorophenyl ketone (CAS 898790-32-4): A Key Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Ketone
Cyclopropyl 3,4-difluorophenyl ketone, identified by the CAS number 898790-32-4, is a specialized chemical compound that has garnered significant attention in the pharmaceutical industry. Its prominence stems from its critical role as a key intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The unique structural combination of a strained cyclopropyl ring and an electron-deficient 3,4-difluorophenyl moiety imparts desirable physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis, characterization, and handling, offering a technical resource for researchers and developers in the field.
The presence of the 3,4-difluorophenyl group is a common motif in modern drug design. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and they can also improve the compound's binding affinity to target proteins through favorable electrostatic interactions.[1] The cyclopropyl group, a three-membered carbocycle, introduces conformational rigidity and can positively influence a drug's pharmacokinetic profile.[1] The interplay of these two structural features in this compound makes it a strategically important precursor in the multi-step synthesis of complex, biologically active molecules like Ticagrelor.[1]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 898790-32-4 | [1] |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
While specific experimental data for melting and boiling points are not widely published, related compounds such as cyclopropyl phenyl ketone have a melting point of 7-9 °C and a boiling point of 121-123 °C at 15 mmHg.[2] Due to the presence of the fluorine atoms, the boiling point of the title compound is expected to be in a similar range under vacuum.
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and the aromatic protons.
-
Aromatic Protons: The three protons on the 3,4-difluorophenyl ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region. The methine proton adjacent to the carbonyl group would be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet. The remaining four methylene protons would also appear as multiplets, further split by geminal and vicinal couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton.
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically δ 195-210 ppm).
-
Aromatic Carbons: The six carbons of the 3,4-difluorophenyl ring would appear in the aromatic region (typically δ 110-165 ppm). The carbons directly bonded to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
-
C=O Stretch: For an aryl ketone, this peak is typically observed in the range of 1685-1666 cm⁻¹.[3][4] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
-
C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations on the aromatic ring would be expected in the fingerprint region.
-
Aromatic C=C Stretches: Medium to weak absorptions for the aromatic C=C bond stretching would also be present.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion: The molecular ion peak would be expected at m/z = 182.17.
-
Fragmentation: Common fragmentation pathways for aryl ketones involve cleavage of the bonds adjacent to the carbonyl group.[5] This could lead to the formation of fragments corresponding to the cyclopropylcarbonyl cation and the 3,4-difluorophenyl cation.
Synthesis and Purification Strategies
The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity.
Synthetic Pathways
Two primary retrosynthetic approaches are commonly considered for the synthesis of aryl cyclopropyl ketones:
-
Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene with a cyclopropyl acylating agent in the presence of a Lewis acid catalyst. For the synthesis of the title compound, 1,2-difluorobenzene would be acylated with cyclopropanecarbonyl chloride using a catalyst such as aluminum chloride (AlCl₃).[6]
Diagram 1: Friedel-Crafts Acylation approach. -
Oxidation of a Secondary Alcohol: A more direct route involves the oxidation of the corresponding secondary alcohol, cyclopropyl(3,4-difluorophenyl)methanol. This precursor alcohol can be synthesized via the Grignard reaction between 3,4-difluorobenzaldehyde and cyclopropylmagnesium bromide. The subsequent oxidation can be achieved using various reagents.
Diagram 2: Oxidation of secondary alcohol approach.
Experimental Protocol: A Generalized Friedel-Crafts Acylation
The following is a generalized, step-by-step protocol for the synthesis of an aryl cyclopropyl ketone via Friedel-Crafts acylation, which can be adapted for the synthesis of the title compound.
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add the 1,2-difluorobenzene to the flask. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Techniques
Purification of the crude this compound is essential to achieve the high purity required for pharmaceutical applications.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a highly effective method for separating the desired product from starting materials and byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: For larger-scale production, vacuum distillation can be an efficient purification method, provided the compound is thermally stable and has a sufficiently different boiling point from any impurities.[7]
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. Its unique structural features make it an indispensable building block for the synthesis of complex therapeutic agents like Ticagrelor. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As drug discovery continues to evolve, the demand for such strategically designed intermediates is likely to grow, further solidifying the importance of this and related fluorinated ketones in the landscape of modern medicinal chemistry.
References
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Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]
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The Royal Society of Chemistry. Supporting Information for - Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. [Link]
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IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]
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SynZeal. Ticagrelor Intermediate | 145783-14-8. [Link]
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JOCPR. Novel synthesis of Ticagrelor, an ant. [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
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Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
- Google Patents. CN104603098B - The synthesis of 2-(3,4-difluorophenyl)
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Wikipedia. Fragmentation (mass spectrometry). [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
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Sci-Hub. 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. [Link]
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Chemos. Safety Data Sheet: Sodium carboxymethyl cellulose, 98%, 1200 cps. [Link]
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Organic Syntheses Procedure. bicyclopropylidene. [Link]
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PMC - NIH. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]
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ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
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University of Regensburg. 13 Carbon NMR. [Link]
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Iowa State University. NMR Coupling Constants. [Link]
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University of Calgary. IR Absorption Table. [Link]
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University of Colorado Boulder. IR_lectureNotes.pdf. [Link]
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Unknown. Coupling constants for 1H and 13C NMR. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]
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PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. [Link]
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PubChem. Cyclohexyl(cyclopropyl)methanone | C10H16O | CID 12243519. [Link]
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The Strategic Role of Cyclopropyl 3,4-Difluorophenyl Ketone in Modern Medicinal Chemistry: An In-Depth Technical Guide
This guide provides an in-depth technical analysis of cyclopropyl 3,4-difluorophenyl ketone, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role in the development of blockbuster pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. This compound has emerged as one such scaffold, combining the unique conformational and electronic properties of a cyclopropyl ring with the metabolic stability and binding advantages conferred by a 3,4-difluorophenyl moiety.
The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) imparts a rigid, planar conformation that can lock flexible molecules into a bioactive conformation, thereby enhancing binding affinity to target proteins.[1][2] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
The 3,4-difluorophenyl group, on the other hand, is a common feature in modern pharmaceuticals due to the ability of fluorine atoms to modulate physicochemical properties such as lipophilicity and pKa. The strong carbon-fluorine bond can also block sites of metabolism and enhance binding affinity through favorable interactions with protein residues. The combination of these two motifs in this compound creates a building block with a highly desirable profile for drug design.
Physicochemical Properties and Spectroscopic Characterization
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Boiling Point | 258.1±20.0 °C (Predicted) | [3] |
| Density | 1.313±0.06 g/cm³ (Predicted) | [3] |
| CAS Number | 898790-32-4 | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic multiplets for the cyclopropyl protons in the upfield region (δ 1.0-1.5 ppm). The aromatic protons of the 3,4-difluorophenyl ring would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR would display a distinctive signal for the carbonyl carbon (C=O) in the range of δ 195-205 ppm. The carbons of the cyclopropyl ring would resonate at high field (δ 10-20 ppm), while the carbons of the difluorinated benzene ring would show characteristic splitting patterns due to C-F coupling.[4][5][6]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-F stretching vibrations of the aromatic ring would also be present in the fingerprint region (1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 182.17, with characteristic fragmentation patterns including the loss of the cyclopropyl group and cleavage of the carbonyl bond.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride.[7][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.
-
After stirring for 15 minutes, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Applications in Medicinal Chemistry: The Case of Ticagrelor
The most prominent application of this compound is as a key building block in the synthesis of Ticagrelor , a P2Y12 receptor antagonist used for the prevention of thrombotic events.[1] The ketone is a precursor to the crucial chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .
The Strategic Importance of the Cyclopropyl and 3,4-Difluorophenyl Moieties in Ticagrelor
The cyclopropyl group in Ticagrelor plays a critical role in orienting the 3,4-difluorophenyl moiety within the binding pocket of the P2Y12 receptor.[10][11] Its rigid nature restricts the conformational freedom of the molecule, leading to a more favorable entropic contribution to binding.[12]
The 3,4-difluorophenyl group is involved in crucial π-π stacking and hydrophobic interactions with the receptor. The fluorine atoms can also form favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity. Moreover, the difluoro substitution pattern is known to improve metabolic stability by blocking potential sites of aromatic hydroxylation.
Future Perspectives and Broader Applications
While the synthesis of Ticagrelor is the most well-documented application of this compound, the unique properties of this scaffold suggest its potential in a broader range of therapeutic areas. The combination of conformational rigidity, metabolic stability, and tunable electronics makes it an attractive starting point for the design of novel inhibitors for various enzyme and receptor targets.
The ketone functionality itself offers a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric groups. As the principles of rational drug design continue to evolve, we can expect to see the this compound motif appearing in a new generation of clinical candidates targeting a wide range of diseases.
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Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. Available at: [Link]
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Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. ACS Figshare. Available at: [Link]
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Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Available at: [Link]
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(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[5,4-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. PharmaCompass. Available at: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]
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Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed Central. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
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The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Otago University Research Archive. Available at: [Link]
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Central role of the P2Y12 receptor in platelet activation. PubMed Central. Available at: [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Royal Society of Chemistry. Available at: [Link]
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Features of reversible P2Y12 receptor antagonists based on piperazinyl-glutamate-pyridines. Semantic Scholar. Available at: [Link]
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Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. PubMed. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone: A Key Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the synthesis of Cyclopropyl 3,4-difluorophenyl ketone, a pivotal building block in the development of contemporary pharmaceuticals. While a singular "discovery" paper for this specific ketone is not prominent in the literature, its significance has emerged through its role as a key precursor in the synthesis of complex therapeutic agents. This guide will focus on the most logical and industrially scalable synthetic route—the Friedel-Crafts acylation—offering a detailed protocol, mechanistic insights, and a discussion of alternative methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Emergence of a Key Synthetic Building Block
This compound has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). The unique combination of a strained cyclopropyl ring and an electronically modified difluorophenyl moiety imparts desirable physicochemical properties to the final drug molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the 3,4-difluorophenyl group modulates the electronic properties and can improve the pharmacokinetic profile of a compound.
Notably, this ketone is a precursor to the key intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is essential for the synthesis of the P2Y12 receptor antagonist Ticagrelor.[1] The demand for efficient and scalable syntheses of this ketone has therefore intensified, driving research into robust and reliable manufacturing processes. This guide will primarily detail the most direct and widely applicable method for its preparation: the Friedel-Crafts acylation of 1,2-difluorobenzene.
The Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of this compound, this involves the reaction of 1,2-difluorobenzene with cyclopropanecarbonyl chloride.
Causality Behind Experimental Choices
The choice of the Friedel-Crafts acylation is predicated on its efficiency and the ready availability of the starting materials. 1,2-difluorobenzene is a common industrial chemical, and cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid. The fluorine substituents on the benzene ring are deactivating, making the reaction more challenging than with unsubstituted benzene, but they also direct the incoming electrophile to specific positions, primarily para to one of the fluorine atoms. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial to activate the acyl chloride and overcome the deactivation of the aromatic ring.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and scalability.
Materials:
-
1,2-Difluorobenzene (1.0 equivalent)
-
Cyclopropanecarbonyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.2 eq.) is added to anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.1 eq.), dissolved in a minimal amount of anhydrous DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: 1,2-Difluorobenzene (1.0 eq.) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2-3 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: The reaction is carefully quenched by pouring the mixture onto a stirred slurry of crushed ice and 1 M HCl.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ketone is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil or low-melting solid.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, weakening the C-Cl bond and leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is a primary route, other methods for the synthesis of aryl cyclopropyl ketones have been developed, which may be advantageous in specific contexts.
From Chalcones
One common alternative involves the cyclopropanation of a chalcone precursor.
This method first involves an aldol condensation between 3,4-difluorobenzaldehyde and an appropriate ketone to form a chalcone. Subsequent cyclopropanation, often using reagents like trimethylsulfoxonium iodide (Corey-Chaykovsky reaction), yields the desired cyclopropyl ketone.[3] This route is particularly useful when the direct Friedel-Crafts acylation is problematic due to substrate sensitivity or regioselectivity issues.
Palladium-Catalyzed Carbonylative Cross-Coupling
A more modern approach involves the palladium-catalyzed carbonylative cross-coupling of an aryl halide with an organometallic cyclopropyl reagent. For instance, the reaction of 3,4-difluoroiodobenzene with a cyclopropyl organometallic compound in the presence of carbon monoxide and a palladium catalyst can afford the target ketone. This method offers excellent functional group tolerance but may require more specialized reagents and catalysts.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons of the 3,4-difluorophenyl group, typically in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and proton coupling. A multiplet for the methine proton of the cyclopropyl ring adjacent to the carbonyl group (around 2.5-3.0 ppm), and multiplets for the methylene protons of the cyclopropyl ring (around 1.0-1.5 ppm). |
| ¹³C NMR (Carbon NMR) | A signal for the carbonyl carbon around 195-205 ppm. Signals for the aromatic carbons, with characteristic splitting due to C-F coupling. Signals for the cyclopropyl carbons, with the methine carbon appearing further downfield than the methylene carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₀H₈F₂O. Characteristic fragmentation patterns may also be observed. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Absorption bands corresponding to C-F stretching and aromatic C-H and C=C vibrations. |
Conclusion and Future Outlook
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry in service of medicinal advancements. The Friedel-Crafts acylation remains a robust and scalable method for its production, offering a direct and efficient pathway. As the demand for complex pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes to this and other key intermediates will remain a critical area of research. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and life-changing therapeutics.
References
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Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920. [Link]
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Jung, M. E., Sun, D. L., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]
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Cioc, R. C., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7933. [Link]
-
Wang, Y., et al. (2019). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]
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-
The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org. Synth., 95, 486-499. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Garber, K. (2017, May 2). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
ResearchGate. (2025). (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
-
Otago University Research Archive. (n.d.). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. 3(2), 01-07. [Link]
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-
ResearchGate. (2017). (PDF) Cyclopropyl m-nitrophenyl ketone. [Link]
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Physical and chemical properties of "Cyclopropyl 3,4-difluorophenyl ketone"
An In-Depth Technical Guide to (3,4-Difluorophenyl)(cyclopropyl)methanone: Properties, Reactivity, and Synthetic Applications
Introduction
(3,4-Difluorophenyl)(cyclopropyl)methanone, also known as Cyclopropyl 3,4-difluorophenyl ketone, is a highly functionalized ketone that has garnered significant attention in the field of medicinal chemistry. Its structure, which marries a strained cyclopropyl ring with an electronically modified aromatic system, makes it a uniquely valuable building block. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its pivotal role as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1]
The strategic incorporation of the cyclopropyl and 3,4-difluorophenyl moieties is a deliberate choice in modern drug design. The cyclopropyl group offers conformational rigidity and unique electronic properties, often enhancing metabolic stability and binding affinity.[2][3][4] Simultaneously, the difluorophenyl group can improve pharmacokinetic profiles, increase potency, and block sites susceptible to metabolic degradation.[1] The convergence of these features in a single, reactive molecule underscores its importance as a versatile synthetic intermediate.[1]
Part 1: Physicochemical and Structural Properties
The molecule's identity is defined by a unique combination of structural features that dictate its physical characteristics and chemical behavior. The strained three-membered cyclopropane ring and the electron-withdrawing nature of the difluorinated aromatic ketone are central to its profile.
| Property | Value | Reference |
| CAS Number | 898790-32-4 | [1] |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1][5] |
| Predicted Boiling Point | 258.1 ± 20.0 °C | [5] |
| Predicted Density | 1.313 ± 0.06 g/cm³ | [5] |
| InChI Key | ONVXAUXWUIDYPG-UHFFFAOYSA-N | [1] |
Part 2: Spectroscopic Characterization
Definitive structural confirmation of (3,4-Difluorophenyl)(cyclopropyl)methanone relies on a combination of standard spectroscopic techniques. The following data, based on established principles for ketones and aromatic compounds, represent the expected spectral signatures.[6][7]
| Technique | Feature | Expected Chemical Shift / Frequency |
| IR Spectroscopy | C=O stretch (aromatic ketone) | ~1685-1690 cm⁻¹ |
| C-F stretch | ~1100-1250 cm⁻¹ | |
| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |
| ¹H NMR | Aromatic protons (3H) | δ 7.8-8.2 ppm (multiplets) |
| Cyclopropyl methine proton (1H) | δ 2.6-2.8 ppm (multiplet) | |
| Cyclopropyl methylene protons (4H) | δ 1.0-1.4 ppm (multiplets) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 195-205 ppm |
| Aromatic carbons (C-F) | δ 150-160 ppm (with C-F coupling) | |
| Other Aromatic carbons | δ 115-135 ppm | |
| Cyclopropyl methine carbon | δ 15-25 ppm | |
| Cyclopropyl methylene carbons | δ 10-20 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 182.17 |
| Major Fragments | Acylium ion [M-C₃H₅]⁺, Tropylium-like ions |
Exemplary Protocol: NMR Spectroscopic Analysis
This protocol outlines a standard procedure for acquiring and processing NMR data for structural verification. The causality behind these steps is to ensure a high-resolution, unambiguous spectrum.
-
Sample Preparation: Dissolve ~10-20 mg of the ketone in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns of the aromatic and cyclopropyl protons.
-
¹H NMR Analysis: Integrate all signals to confirm the proton count for each environment. Analyze the splitting patterns (multiplicities) to deduce the connectivity of adjacent, non-equivalent protons.
-
¹³C NMR Analysis: Run a standard proton-decoupled ¹³C experiment to obtain singlets for each unique carbon environment. For more detailed analysis, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Interpretation: Correlate the observed chemical shifts, integrations, and splitting patterns with the known structure to confirm the identity and purity of the compound.
Part 3: Synthesis and Chemical Reactivity
The chemical behavior of (3,4-Difluorophenyl)(cyclopropyl)methanone is a fascinating interplay between the high ring strain of the cyclopropyl group and the electronic effects of the difluorophenyl ketone moiety.[1]
Synthesis
The most common and efficient routes to aryl cyclopropyl ketones involve the cyclopropanation of an α,β-unsaturated ketone precursor.[1] The Corey-Chaykovsky and Simmons-Smith reactions are two prevalent methods for this transformation.[1][8]
Caption: General synthetic workflow for (3,4-Difluorophenyl)(cyclopropyl)methanone.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
This method is widely used for converting enones to cyclopropyl ketones.[9]
-
Ylide Formation (The "Why"): In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Anhydrous conditions are critical as the ylide is highly reactive with water.
-
Ylide Generation: To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sulfur ylide.
-
Substrate Addition: Dissolve the α,β-unsaturated ketone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution at 0 °C. The low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting enone spot indicates completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the reactive species.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure cyclopropyl ketone.
Chemical Reactivity
The molecule's reactivity is dominated by two key features: the strained cyclopropyl ring and the substituted aromatic ring.
-
Ring Strain & Reactivity: The significant ring strain energy of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions.[1] This makes the ring susceptible to attack by nucleophiles or rearrangement under acidic conditions.[1][10][11]
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The directing effects are a combination of the substituents:
Caption: Key reactivity pathways for the title compound.
Part 4: Application in the Synthesis of Ticagrelor
The most prominent application of (3,4-difluorophenyl)(cyclopropyl)methanone is its role as a late-stage intermediate in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[1] The ketone serves as the direct precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is a core component of the final drug scaffold.[1]
The transformation from the ketone to the amine intermediate typically involves a stereoselective reduction of the ketone followed by conversion to the amine, often through methods like a reductive amination or a related multi-step sequence. The specific stereochemistry of the cyclopropane ring and the substitution pattern of the phenyl ring are critical for the final efficacy of Ticagrelor.[1]
Caption: Simplified pathway from the ketone to the key amine for Ticagrelor.
Conclusion
(3,4-Difluorophenyl)(cyclopropyl)methanone is more than a simple ketone; it is a strategically designed molecular building block. Its physical properties and distinct spectroscopic fingerprint make it readily identifiable and characterizable. Its synthesis is achievable through established chemical transformations, and its reactivity, governed by the dual nature of its strained and aromatic systems, provides access to complex molecular architectures. For professionals in drug discovery, understanding the nuances of this compound is key to leveraging its potential, most notably demonstrated by its indispensable role in the synthesis of the life-saving drug Ticagrelor.
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PubChem. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of Cyclopropyl 3,4-difluorophenyl ketone
Introduction: The Strategic Importance of Cyclopropyl 3,4-difluorophenyl ketone
This compound is a molecule of significant interest in contemporary medicinal chemistry and drug development. Its prominence arises primarily from its role as a key intermediate in the synthesis of advanced therapeutic agents, most notably the antiplatelet drug Ticagrelor.[1] The unique structural amalgamation of a strained cyclopropyl ring, a ketone linker, and a difluorinated phenyl moiety imparts a distinct combination of reactivity and conformational rigidity. The 3,4-difluorophenyl group is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity through favorable interactions with biological targets.[1] The cyclopropyl ring, with its unique electronic properties, can act as a conformationally restricted element, crucial for precise molecular recognition by target proteins.[2]
This guide provides a comprehensive analysis of the structural and conformational landscape of this compound. We will delve into the theoretical underpinnings of its conformational preferences, outline robust experimental and computational methodologies for its characterization, and provide insights into the causality behind these scientific choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal synthetic building block.
I. Structural Elucidation: A Multi-faceted Approach
A thorough understanding of the three-dimensional structure of this compound is paramount for its effective utilization in synthesis and drug design. A combination of spectroscopic and crystallographic techniques provides a holistic view of its atomic arrangement and electronic properties.
Spectroscopic Characterization: Probing the Molecular Framework
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable non-destructive techniques for confirming the molecular structure and providing initial conformational insights.
-
¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for mapping the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring and the difluorophenyl group provide a unique fingerprint of the compound. For instance, the protons on the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns due to fluorine-proton coupling.
-
¹⁹F NMR Spectroscopy: This is particularly informative for fluorinated compounds. The chemical shifts of the two fluorine atoms on the phenyl ring can provide insights into the electronic environment and potential intramolecular interactions.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The precise frequency can be influenced by the electronic effects of the difluorophenyl ring and the conformation of the cyclopropyl group relative to the carbonyl.
X-ray Crystallography: The Definitive 3D Structure
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
The following diagram illustrates the general workflow for X-ray crystallography:
Caption: Workflow for Single-Crystal X-ray Crystallography.
II. Conformational Analysis: The Rotational Landscape of the Cyclopropyl Ketone Moiety
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. Theoretical and experimental studies on analogous cyclopropyl ketones have established that two principal conformations, s-cis and s-trans, represent the energy minima.[6][7][8][9]
-
s-cis (or syn-periplanar): In this conformation, the cyclopropyl ring is eclipsed with the carbonyl bond. This arrangement is generally the most stable due to favorable electronic interactions between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, leading to effective conjugation.[7][8]
-
s-trans (or anti-periplanar): Here, the cyclopropyl ring is positioned opposite to the carbonyl bond. This conformation represents a local energy minimum and is generally less stable than the s-cis conformer.[7][8]
The energy barrier to rotation between these conformers is relatively low, meaning that both conformations can be populated at room temperature. The following diagram illustrates the relationship between the dihedral angle and the potential energy:
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Reactivity of the cyclopropyl group in "Cyclopropyl 3,4-difluorophenyl ketone"
An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in Cyclopropyl 3,4-difluorophenyl ketone
Foreword: Unlocking the Potential of a Strained Ring
To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, the choice of chemical architecture is paramount. Among the vast arsenal of synthetic building blocks, the cyclopropyl ketone moiety stands out for its unique blend of stability and latent reactivity. The inherent strain within the three-membered ring is not a liability but a powerful synthetic lever, offering pathways to molecular complexity that are otherwise difficult to access.[1][2] This guide focuses on a particularly relevant scaffold: This compound . We will dissect the core principles governing the reactivity of its cyclopropyl group, explore its primary transformation pathways, and provide actionable experimental protocols. The narrative is grounded in the causality of chemical behavior, aiming to equip you not just with methods, but with mechanistic understanding.
The inclusion of the 3,4-difluorophenyl group is a deliberate focus. This substituent exerts a profound electronic influence, enhancing the electrophilicity of the carbonyl carbon and, consequently, modulating the reactivity of the entire molecule.[3][4][5] Understanding this interplay is critical for harnessing the full synthetic potential of this versatile intermediate.
Foundational Principles: Why the Cyclopropyl Ketone is Uniquely Reactive
The chemical behavior of this compound is dictated by a synergy between the strained cyclopropyl ring and the activating ketone, further influenced by the electron-withdrawing aromatic substituent.
The Energetic Driving Force: Ring Strain
The cyclopropane ring possesses a significant amount of ring strain, approximately 27.5 kcal/mol.[1][6] This stored potential energy is a primary thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring.[1] Consequently, many reactions involving cyclopropyl ketones are, in essence, controlled ring-opening processes that release this strain to form more stable acyclic or larger cyclic systems.
The Electronic Character: A Hybrid Nature
The carbon-carbon bonds within a cyclopropane ring have a high degree of p-character, lending them properties reminiscent of a double bond.[1][7][8] This "olefin-like" character makes the ring susceptible to attack by electrophiles and participation in transition-metal-mediated oxidative additions.[9] When conjugated to a ketone, the cyclopropyl ring can act as a reactive three-carbon synthon, poised for a variety of transformations including cycloadditions and rearrangements.[10]
The Influence of the 3,4-Difluorophenyl Group
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing via the inductive effect. This effect propagates to the carbonyl carbon, significantly increasing its electrophilicity (i.e., its partial positive charge).[3][4] This electronic pull makes the carbonyl carbon a more potent site for nucleophilic attack and enhances its ability to activate the adjacent cyclopropyl ring for cleavage, particularly under acidic or Lewis acidic conditions.[4][11]
Major Reaction Pathways and Methodologies
The strategic cleavage of the cyclopropyl ring in this compound opens a gateway to diverse molecular scaffolds. The choice of methodology dictates the outcome, allowing for precise chemical construction.
Acid-Catalyzed Ring-Opening
Under acidic conditions, either Brønsted or Lewis, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[1][11] The ring opens to generate the most stable carbocation intermediate, which is then trapped by a nucleophile or undergoes subsequent rearrangement.[11] The regioselectivity of the cleavage is governed by the electronic properties of any substituents on the ring, with the bond scission occurring to produce the most stabilized carbocation.[11]
Caption: Mechanism of Acid-Catalyzed Ring-Opening.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane) at 0 °C, add the acid catalyst (e.g., Triflic acid, Amberlyst-15).[1]
-
Nucleophile Addition: Add the desired nucleophile (e.g., water, alcohol, thiol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (ranging from 0 °C to reflux) and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
-
Workup: Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Transition-Metal-Catalyzed Transformations
Transition metals provide a powerful and versatile toolkit for activating the C-C bonds of the cyclopropyl ring, often with high selectivity and functional group tolerance.[2]
Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to form valuable γ-substituted silyl enol ethers.[11][12][13] This reaction class represents a net C-C activation and difunctionalization, providing access to products that are challenging to synthesize via traditional methods.[12][13] The mechanism can involve the cooperation between the nickel center and a redox-active ligand to enable C-C bond activation.[11][12]
Caption: Nickel-Catalyzed Ring-Opening Cross-Coupling.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Nickel catalyst (e.g., Ni(cod)₂, 5 mol%) and the appropriate ligand (e.g., terpyridine, 5 mol%) to an oven-dried reaction flask. If using a Ni(II) precatalyst, add zinc dust (10 mol%) for in-situ reduction.
-
Reactant Addition: Add anhydrous solvent (e.g., THF, dioxane), followed by this compound (1.0 eq) and chlorotrimethylsilane (TMSCl, 1.5 eq).
-
Reaction Initiation: Add the organozinc reagent (e.g., (p-tolyl)ZnI, 1.2 eq) dropwise to the mixture at the specified temperature (e.g., 25 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC or GC.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography.
-
Palladium-Catalyzed Ring-Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to furnish α,β-unsaturated ketones, specifically (E)-1-arylbut-2-en-1-ones.[9][11]
-
Samarium(II) Iodide (SmI₂)-Catalyzed Cycloadditions: SmI₂ is a powerful single-electron transfer reagent that can catalyze formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[1][14][15] Aryl cyclopropyl ketones are generally more efficient substrates for these reactions compared to their alkyl counterparts.[15][16]
Reductive Ring-Opening
This strategy employs reducing agents to cleave the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain.[11] The mechanism can vary depending on the reagent used. For instance, reduction with zinc may proceed through an anion-radical intermediate, while hydride reagents like NaBH₄ first reduce the ketone to an alcohol, which can then undergo ring-opening under certain conditions.[11]
| Reagent/Method | Typical Product | Mechanistic Feature |
| SmI₂ | γ-Hydroxy ketone | Single-electron transfer (SET) induced reductive opening.[1] |
| H₂/Pd-C | Saturated ketone | Hydrogenolysis of the C-C bond adjacent to the carbonyl. |
| NaBH₄, then acid | 1,3-Diol or ether | Initial reduction to alcohol, followed by acid-mediated ring cleavage.[11] |
| Zn/EtOH | Saturated ketone | Believed to proceed via an anion-radical intermediate.[11] |
| Table 1: Comparison of Reductive Ring-Opening Methodologies. |
The Cyclopropyl Moiety in Drug Development: A Privileged Scaffold
The cyclopropyl group is no longer a niche curiosity but a well-established and valuable component in modern medicinal chemistry.[8][17] Its incorporation into drug candidates is a strategic decision aimed at overcoming common roadblocks in drug discovery.[7] this compound serves as a key precursor to molecules that can leverage these benefits.
Key Advantages of the Cyclopropyl Pharmacophore:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][18]
-
Increased Potency: The rigid, planar nature of the ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thus improving binding affinity to its biological target.[6][7]
-
Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisostere for gem-dimethyl or vinyl groups to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]
-
Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing potential side effects.[6][7]
Numerous FDA-approved drugs across therapeutic areas such as oncology and infectious diseases contain this crucial moiety, underscoring its importance and utility.[6][8][19]
Synthesis of the Core Scaffold
The most common and effective route to cyclopropyl ketones is the cyclopropanation of the corresponding α,β-unsaturated ketone (chalcone). The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a widely adopted and robust method for this transformation.[10][19]
Caption: Synthetic workflow for the title compound.
-
Ylide Preparation: To a suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO or THF, add a strong base such as sodium hydride (NaH, 1.1 eq) under an inert atmosphere. Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
Substrate Addition: Cool the ylide solution to room temperature and add a solution of the α,β-unsaturated ketone precursor (1.0 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Concluding Remarks
This compound is a molecule of significant synthetic value, embodying the principles of strain-driven reactivity. The cyclopropyl ring is not merely a static structural element but a reactive handle, susceptible to controlled cleavage under a variety of conditions—acidic, reductive, and transition-metal-catalyzed. The 3,4-difluorophenyl substituent further refines this reactivity by enhancing the electrophilicity of the ketone, providing an additional layer of electronic control. For the medicinal chemist, this scaffold is a gateway to compounds with improved metabolic stability and potency. A thorough understanding of the mechanistic principles outlined in this guide is essential for any scientist seeking to leverage this powerful building block for the construction of complex and high-value molecules.
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- Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. (n.d.). Royal Society of Chemistry.
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- Ring‐opening of cyclopropyl ketones followed by cyanation for the... (n.d.).
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A Technical Guide to the Role of the 3,4-Difluorophenyl Moiety in "Cyclopropyl 3,4-difluorophenyl ketone" Activity
Abstract
"Cyclopropyl 3,4-difluorophenyl ketone" is a key chemical intermediate, notably in the synthesis of advanced pharmaceutical agents like Ticagrelor.[1] Its chemical architecture, particularly the 3,4-difluorophenyl moiety, is not merely a structural component but a critical driver of the molecule's utility and the ultimate biological activity of its derivatives. This technical guide provides an in-depth analysis of the multifaceted role of the 3,4-difluorophenyl group. We will explore its influence on physicochemical properties, pharmacokinetic (ADME) profiles, and pharmacodynamic interactions. This document will serve as a comprehensive resource for researchers, chemists, and drug development professionals by elucidating the causal mechanisms behind the moiety's effectiveness and providing validated experimental protocols to assess these properties.
Introduction: The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[2][3] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's biological and physical characteristics.[4] "this compound" (MW: 182.17 g/mol , Formula: C₁₀H₈F₂O) serves as a prime example of a building block where fluorine is strategically incorporated.[1] While the cyclopropyl group offers a rigid, three-dimensional element, the 3,4-difluorophenyl moiety is instrumental in conferring desirable traits that translate to the final active pharmaceutical ingredient (API).[1] These traits include enhanced metabolic stability, improved target binding affinity, and optimized pharmacokinetic profiles.[1] This guide will dissect the specific contributions of this fluorinated ring system.
Modulation of Physicochemical Properties
The two fluorine atoms on the phenyl ring profoundly alter the molecule's fundamental chemical nature.
Electronic Effects and Reactivity
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In the 3,4-difluorophenyl moiety, this effect reduces the electron density of the aromatic ring. This modulation is critical for:
-
Altering pKa: The presence of fluorine can lower the pKa of nearby acidic protons or raise the pKa of basic nitrogen atoms in derivative molecules, which can be crucial for optimizing solubility and target engagement at physiological pH.[4][5]
-
Controlling Chemical Reactions: The electronic nature of the ring influences the reactivity of the adjacent ketone, a key handle for synthetic transformations. For instance, this ketone is the reactive site used to build more complex molecules like the antiplatelet drug Ticagrelor.[1]
Lipophilicity and Membrane Permeability
Lipophilicity, often measured as LogP or LogD, is a critical parameter for a drug's ability to cross biological membranes.
-
Increased Lipophilicity: Substituting hydrogen with fluorine typically increases a molecule's lipophilicity.[2][5] This enhancement can improve passive membrane permeability and oral bioavailability.[2][6] However, excessive lipophilicity must be avoided as it can lead to poor aqueous solubility and non-specific binding.[2]
-
LogP vs. LogD: LogP measures the partition coefficient of a neutral compound between octanol and water, while LogD accounts for both neutral and ionized species at a specific pH.[7][8][9] For ionizable drug candidates, LogD at physiological pH (7.4) is a more accurate predictor of bioavailability.[7]
The table below illustrates the typical impact of fluorination on lipophilicity.
| Compound | Structure | Typical cLogP (Calculated) | Implication |
| Cyclopropyl phenyl ketone | C₁₀H₁₀O | ~2.1 | Baseline lipophilicity. |
| This compound | C₁₀H₈F₂O | ~2.8 | Increased lipophilicity, potentially enhancing membrane permeation. |
Note: cLogP values are estimations and can vary based on the algorithm used. Experimental determination is the gold standard.
Role in Pharmacokinetics: Enhancing Metabolic Stability
A primary reason for incorporating the 3,4-difluorophenyl moiety is to improve a drug's metabolic profile, a practice known as "metabolic blocking."[2][10]
Blocking Cytochrome P450 (CYP) Oxidation
The liver is the primary site of drug metabolism, where Cytochrome P450 (CYP) enzymes often hydroxylate aromatic rings as a first step toward clearance.[11] The C-F bond is significantly stronger (bond dissociation energy >109 kcal/mol) than a C-H bond. Placing fluorine atoms at the 3 and 4 positions of the phenyl ring effectively shields these "metabolic soft spots" from CYP-mediated oxidation.[5] This blockage slows down the rate of metabolism, which can lead to:
-
Longer Half-Life: The drug remains in the system for a longer duration.[2]
-
Increased Oral Bioavailability: More of the active drug reaches systemic circulation after oral administration.[2][5]
-
Reduced Formation of Reactive Metabolites: Preventing oxidation can avert the creation of potentially toxic metabolic byproducts.[10]
The diagram below, generated using DOT language, illustrates this principle.
Caption: Metabolic blocking effect of the 3,4-difluorophenyl moiety.
Role in Pharmacodynamics: Enhancing Target Interactions
Beyond pharmacokinetics, the fluorine atoms can directly participate in and enhance the binding of a molecule to its biological target (e.g., a protein receptor or enzyme active site).[1][12]
Hydrogen and Halogen Bonding
Although fluorine is a weak hydrogen bond acceptor, these interactions are frequent and play a role in the energetics of protein-ligand binding.[13][14][15] The fluorine atoms can interact favorably with:
-
Amine Groups (N-H): Forming F···H-N hydrogen bonds with amino acid residues like arginine, lysine, or asparagine.[14]
-
Hydroxyl Groups (O-H): Forming F···H-O hydrogen bonds with residues such as serine or threonine.[14]
-
Halogen Bonding: In some contexts, the polarized fluorine atom can engage in stabilizing halogen bonds with electron-rich atoms like oxygen.[16]
These subtle, non-covalent interactions can collectively increase the binding affinity (potency) and selectivity of the drug for its intended target.[12][13]
The following DOT diagram conceptualizes these interactions within a hypothetical protein binding pocket.
Caption: Potential binding interactions of the difluorophenyl moiety.
Experimental Validation: Protocols and Methodologies
To experimentally verify the contributions of the 3,4-difluorophenyl moiety, a series of standardized in vitro assays are essential.
Protocol 1: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing key data on its intrinsic clearance.[17][18]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound using pooled human liver microsomes.
Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Reaction Mixture: In a microcentrifuge tube, combine the buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[11][18]
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.[11][19]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[19]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[17][19]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Half-life (t₁/₂): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clᵢₙₜ): Calculated as (k / protein concentration).
-
Protocol 2: Lipophilicity Determination (LogD)
This protocol uses a shake-flask method, a gold standard for measuring lipophilicity.[7][20]
Objective: To experimentally determine the octanol-water distribution coefficient (LogD) at pH 7.4.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL each).[20]
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[20]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation:
-
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogD = log₁₀(D)
-
The following workflow diagram visualizes the overall process for compound evaluation.
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- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftloscience.com [ftloscience.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mttlab.eu [mttlab.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? / Journal of Chemical Information and Modeling, 2009 [sci-hub.box]
- 14. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. enamine.net [enamine.net]
A Technical Guide to Cyclopropyl(3,4-difluorophenyl)methanone: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of cyclopropyl(3,4-difluorophenyl)methanone, a pivotal chemical intermediate in pharmaceutical synthesis. We will delve into its precise chemical identity, including its IUPAC nomenclature and common synonyms, physicochemical properties, and established synthetic protocols. The document highlights the compound's critical role as a versatile building block, particularly in the synthesis of complex therapeutic agents like Ticagrelor. The strategic importance of its distinct structural motifs—the cyclopropyl group and the difluorinated phenyl ring—will be discussed in the context of enhancing drug efficacy and modulating pharmacokinetic profiles. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper technical understanding of this important ketone.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for research, development, and regulatory compliance. Cyclopropyl 3,4-difluorophenyl ketone is most accurately identified by its IUPAC name and its CAS Registry Number.
-
IUPAC Name : The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry, is cyclopropyl(3,4-difluorophenyl)methanone .[1]
-
CAS Number : The Chemical Abstracts Service has assigned the number 898790-32-4 to this specific molecule, which serves as a unique global identifier.[2][3]
-
Synonyms : In literature, patents, and chemical catalogs, this compound may be referred to by several names, including:
Physicochemical Properties
Understanding the physical and chemical properties of cyclopropyl(3,4-difluorophenyl)methanone is crucial for its handling, reaction optimization, and formulation. The data presented below are compiled from predictive models and supplier technical data sheets.
| Property | Value | Source |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| Boiling Point (Predicted) | 258.1 ± 20.0 °C | [1] |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [1] |
| InChI Key | ONVXAUXWUIDYPG-UHFFFAOYSA-N | [3] |
Strategic Importance in Medicinal Chemistry
The combination of the cyclopropyl ring and the 3,4-difluorophenyl moiety makes this ketone a highly valuable scaffold in medicinal chemistry. Each component imparts specific, advantageous properties to a target drug molecule.
The Cyclopropyl Fragment : The cyclopropyl group is more than a simple cycloalkane. Its unique electronic and conformational properties are increasingly leveraged in drug design.[4] Key features include:
-
Metabolic Stability : The strained ring can block sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[3][5]
-
Potency and Binding : The rigid conformation can lock a molecule into a bioactive shape, enhancing binding affinity to target proteins in an entropically favorable manner.[4][5]
-
Pharmacokinetic Modulation : It can influence properties like plasma clearance and brain permeability.[4][5]
The 3,4-Difluorophenyl Moiety : The inclusion of fluorine atoms on the phenyl ring is a well-established strategy in drug design.[3]
-
Enhanced Binding Affinity : Fluorine can participate in favorable interactions with biological targets and can alter the electronic properties of the aromatic ring.[3]
-
Improved Pharmacokinetics : The C-F bond is very strong, which can prevent metabolic attack at those positions, improving the molecule's stability and bioavailability.[3][6]
The most prominent application of cyclopropyl(3,4-difluorophenyl)methanone is as a key intermediate in the multi-step synthesis of the antiplatelet drug, Ticagrelor .[3] In this synthesis, the ketone is a precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate, which forms the core of the final active pharmaceutical ingredient.[3][7]
Synthesis and Reaction Pathways
The synthesis of cyclopropyl(3,4-difluorophenyl)methanone is typically achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and efficient route to the target ketone.
General Synthesis Protocol: Friedel-Crafts Acylation
This protocol outlines the reaction between 1,2-difluorobenzene and cyclopropanecarbonyl chloride using a Lewis acid catalyst.
Causality and Experimental Choices:
-
Reactants : 1,2-Difluorobenzene is the aromatic substrate. Cyclopropanecarbonyl chloride serves as the acylating agent, providing the cyclopropylcarbonyl electrophile.
-
Catalyst : Aluminum trichloride (AlCl₃) is a strong Lewis acid used to activate the acyl chloride. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring.
-
Solvent : A non-reactive, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to dissolve the reactants and manage the reaction temperature.
Step-by-Step Methodology:
-
Setup : A clean, dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Catalyst Suspension : The flask is charged with the solvent (e.g., dichloromethane) and aluminum trichloride. The mixture is cooled in an ice bath (0-5 °C) to control the initial exotherm.
-
Acyl Chloride Addition : Cyclopropanecarbonyl chloride is added dropwise to the cooled suspension of AlCl₃. The mixture is stirred to allow for the formation of the acylium ion-catalyst complex.
-
Substrate Addition : 1,2-Difluorobenzene is added slowly via the dropping funnel, keeping the internal temperature below 10 °C to minimize side reactions and ensure regioselectivity.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).
-
Quenching : The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and water, often containing concentrated HCl to dissolve the aluminum salts.
-
Work-up : The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification : The crude ketone is then purified, typically by vacuum distillation or column chromatography, to yield the final product.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the Friedel-Crafts acylation synthesis.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Conclusion
Cyclopropyl(3,4-difluorophenyl)methanone is a strategically designed chemical intermediate whose value is derived from the synergistic combination of its cyclopropyl and difluorophenyl motifs. Its role as a key precursor in the synthesis of major pharmaceuticals underscores its importance in modern drug discovery and development. A thorough understanding of its properties, nomenclature, and synthetic pathways is essential for any scientist or researcher working in this domain.
References
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Torssell, S., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17, 6013-6018.
-
National Center for Biotechnology Information (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. Available at: [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9834068, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Available at: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone, a key intermediate in the preparation of various pharmaceutical compounds. This guide is structured to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Fluorinated Cyclopropyl Ketones in Medicinal Chemistry
The incorporation of fluorine atoms and cyclopropyl moieties into molecular scaffolds is a widely employed strategy in modern drug discovery.[1] Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The cyclopropyl group, a small, strained carbocycle, introduces conformational rigidity and can act as a bioisostere for other functional groups, often leading to improved potency and selectivity.[2] The target molecule, this compound, combines these advantageous structural features, making it a valuable building block for the synthesis of complex therapeutic agents. Notably, it serves as a crucial intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1]
This guide details the synthesis of this compound via a Friedel-Crafts acylation reaction, a robust and well-established method for the formation of aryl ketones.
Reaction Principle: The Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents over-acylation.
Experimental Protocol
This protocol is designed to be a self-validating system, with explanations for key steps to ensure experimental success.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 1,2-Difluorobenzene | 367-11-3 | 114.09 | 10.0 g (8.63 mL) | 0.0876 | Substrate |
| Cyclopropanecarbonyl chloride | 4023-34-1 | 104.54 | 9.6 g (8.35 mL) | 0.0918 (1.05 eq) | Acylating agent |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 12.8 g | 0.0959 (1.1 eq) | Catalyst |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~50 mL | - | For work-up |
| Brine (saturated NaCl solution) | - | - | ~50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent |
| Crushed Ice | - | - | ~100 g | - | For work-up |
Equipment
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with a gas outlet (connected to a bubbler or a trap containing a dilute NaOH solution to neutralize HCl gas)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a reflux condenser. Ensure all joints are well-sealed.
-
Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon. Connect the top of the condenser to a gas outlet to safely vent the HCl gas produced during the reaction.
-
To the flask, add anhydrous aluminum chloride (12.8 g, 0.0959 mol). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask and begin stirring.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of 1,2-difluorobenzene (10.0 g, 0.0876 mol) and cyclopropanecarbonyl chloride (9.6 g, 0.0918 mol) in 50 mL of anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the internal temperature below 5°C. Causality: Slow, controlled addition is necessary to manage the exothermic reaction and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir the reaction at room temperature for an additional 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1,2-difluorobenzene) is consumed.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either vacuum distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Safety Precautions
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Cyclopropanecarbonyl chloride: Flammable, corrosive, and toxic if swallowed. Causes severe skin burns and eye damage.[5][6] Handle in a fume hood and wear appropriate PPE.
-
1,2-Difluorobenzene: Flammable liquid and vapor. May cause eye and skin irritation.[7]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.
-
Hydrochloric acid (HCl): Corrosive. Handle with care.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₁₀H₈F₂O
-
Molecular Weight: 182.17 g/mol [1]
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-7.9 (m, 2H, Ar-H)
-
δ 7.2-7.3 (m, 1H, Ar-H)
-
δ 2.6-2.7 (m, 1H, CH-cyclopropyl)
-
δ 1.2-1.3 (m, 2H, CH₂-cyclopropyl)
-
δ 1.0-1.1 (m, 2H, CH₂-cyclopropyl)
-
Rationale: The aromatic protons will appear in the downfield region, with splitting patterns influenced by the fluorine atoms. The methine proton of the cyclopropyl group, being adjacent to the carbonyl, will be the most downfield of the aliphatic protons. The diastereotopic methylene protons of the cyclopropyl ring will appear as multiplets in the upfield region.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~198 (C=O)
-
δ ~150-155 (d, J_CF, C-F)
-
δ ~130-135 (Ar-C)
-
δ ~115-125 (d, J_CF, Ar-CH)
-
δ ~20 (CH-cyclopropyl)
-
δ ~12 (CH₂-cyclopropyl)
-
Rationale: The carbonyl carbon will have a characteristic chemical shift around 200 ppm. The aromatic carbons will show characteristic shifts and C-F coupling. The cyclopropyl carbons will appear in the upfield aliphatic region.
-
-
IR (neat, cm⁻¹):
-
~3100-3000 (C-H, aromatic and cyclopropyl)
-
~1680-1700 (C=O stretch, aryl ketone)
-
~1600, 1500 (C=C, aromatic)
-
~1200-1300 (C-F)
-
Rationale: The most prominent peak will be the strong carbonyl stretch. Its position is indicative of conjugation with the aromatic ring.
-
-
Mass Spectrometry (EI):
-
m/z 182 (M⁺)
-
m/z 141 (M⁺ - C₃H₅)
-
m/z 113
-
Rationale: The molecular ion peak should be observable. Key fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the cyclopropyl radical (M-41) to form a stable acylium ion.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and adhering to the outlined safety precautions, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in pharmaceutical research and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. 220347-05-7|(1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol|BLD Pharm [bldpharm.com]
- 5. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 898790-32-4 [amp.chemicalbook.com]
- 7. parchem.com [parchem.com]
Step-by-step synthesis of Ticagrelor using "Cyclopropyl 3,4-difluorophenyl ketone"
An Application Note for the Step-by-Step Synthesis of Ticagrelor Utilizing a Cyclopropyl Ketone Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ticagrelor (marketed as Brilinta®) is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[1] As a direct-acting, reversible P2Y12 receptor antagonist, its efficacy is intrinsically linked to its precise molecular architecture, particularly the stereochemistry of its (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain.[1][2] This document provides a detailed, step-by-step guide for the synthesis of Ticagrelor, commencing from the strategic starting material, Cyclopropyl 3,4-difluorophenyl ketone. This synthetic approach is designed around a convergent strategy, a method favored in complex molecule synthesis for its efficiency and ability to maximize yield by building key fragments separately before their final assembly. We will elucidate the synthesis of the critical cyclopropylamine intermediate, the formation of the cyclopentyl-triazolo-pyrimidine (CPTP) core, and the final convergent coupling and deprotection steps. The protocols herein are presented with an emphasis on the causal logic behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
The Convergent Synthetic Strategy: An Overview
The synthesis of Ticagrelor is most effectively achieved through a convergent route. This involves the independent synthesis of two key fragments:
-
The Cyclopropylamine Side Chain (Fragment A): This fragment contains the essential 3,4-difluorophenyl group and the stereochemically defined cyclopropylamine moiety, which is crucial for receptor binding.[2] Our synthesis begins with this compound to construct this piece.
-
The Triazolo-pyrimidine Core (Fragment B): This is the heterocyclic core of the drug, which is attached to the functionalized cyclopentane ring.
These two fragments are then coupled in a key nucleophilic aromatic substitution reaction, followed by a final deprotection step to yield Ticagrelor. This strategy allows for the optimization of each reaction sequence independently and often leads to a higher overall yield compared to a linear approach.
Caption: High-level overview of the convergent synthesis route for Ticagrelor.
Part I: Synthesis of the Chiral Cyclopropylamine Intermediate (Fragment A)
The journey from the achiral ketone to the stereochemically pure amine is the most critical phase in establishing the final drug's biological activity. The goal is to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.
Protocol 2.1: Asymmetric Reduction of this compound
The foundational step is the stereoselective reduction of the ketone to create a chiral alcohol. This is expertly achieved using a Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst to direct the hydride attack from a specific face of the carbonyl group.
Causality: The use of a chiral catalyst like (R)-CBS-oxazaborolidine is paramount. It forms a complex with the borane source, creating a sterically hindered environment that forces the hydride to be delivered to the Re face of the ketone, reliably producing the desired (S)-alcohol enantiomer. This specific stereocenter is the precursor to the final amine's required configuration.
| Parameter | Specification | Rationale & Notes |
| Reactant | This compound | The achiral starting material. |
| Catalyst | (R)-Corey-Bakshi-Shibata (CBS) reagent | Chiral catalyst that dictates the stereochemical outcome. |
| Reducing Agent | Borane-dimethyl sulfide (BMS) complex | The source of hydride for the reduction. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent required for the stability of the borane complex. |
| Temperature | 0°C to room temperature | Initial cooling controls the exothermic reaction, then stirred at RT for completion. |
| Workup | Methanol quench, followed by acidic workup | Methanol quenches excess borane. Acidic workup hydrolyzes borate esters. |
Step-by-Step Procedure:
-
A solution of the CBS catalyst (approx. 0.1 equivalents) in anhydrous THF is cooled to 0°C under an inert atmosphere (N₂ or Ar).
-
BMS complex (approx. 1.0-1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly to the catalyst-borane mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion is confirmed by TLC or LC-MS analysis.
-
The reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the chiral alcohol.
Protocol 2.2: Conversion of Chiral Alcohol to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
With the chiral alcohol in hand, the next task is to convert the hydroxyl group into an amine. A reliable method involves a Curtius rearrangement, which proceeds with retention of stereochemistry.[3]
Causality: The Curtius rearrangement is an ideal choice as it transforms a carboxylic acid derivative (via an acyl azide) into an isocyanate, which is then hydrolyzed to the amine. The migration step is intramolecular and proceeds with complete retention of the stereocenter's configuration, ensuring that the chirality established in the previous step is faithfully transferred to the final amine product.
Caption: Workflow for the synthesis of the key cyclopropylamine intermediate.
Step-by-Step Procedure (Conceptual Outline):
-
Oxidation: The chiral alcohol is first oxidized to the corresponding carboxylic acid. This step often requires further chemical manipulation to achieve the trans-cyclopropanecarboxylic acid needed. A more direct literature approach involves cyclopropanation of (E)-3-(3,4-difluorophenyl)-2-propenoic acid.[3]
-
Acyl Azide Formation: The resulting carboxylic acid is activated (e.g., as an acyl chloride) and reacted with sodium azide to form the acyl azide.
-
Rearrangement & Trapping: The acyl azide is carefully heated, causing it to lose N₂ gas and rearrange to an isocyanate. This is often done in the presence of an alcohol (like t-butanol) to trap the isocyanate as a stable Boc-protected amine.
-
Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the target amine, typically isolated as a hydrochloride or mandelate salt to improve stability and handling.[4][5]
The final product of this sequence is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (or its salt), the crucial Fragment A.
Part II: Synthesis of the Triazolo-pyrimidine Core (Fragment B)
The synthesis of the heterocyclic core is a well-established multi-step process. An improved and safer version of this synthesis is summarized below.[6]
-
Condensation: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is condensed with a protected cyclopentane derivative, typically in a high-boiling solvent like ethylene glycol with bases such as DBU and DIPEA.[6]
-
Diazotization & Cyclization: The resulting diamine intermediate is then treated to form the triazole ring. Modern, safer protocols utilize a solid-supported nitrite reagent ("Resin-NO₂") in an acetonitrile/water mixture.[6] This avoids the use of potentially hazardous sodium nitrite under strongly acidic conditions. This step yields the key intermediate, 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1][6][7]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][7]dioxal-4-yl}oxy]-1-ethanol .[6]
Part III: Final Assembly and Deprotection
Protocol 4.1: Convergent Coupling via SₙAr Reaction
This is the key step where the two fragments are joined. The amine of Fragment A acts as a nucleophile, displacing the chlorine atom on the triazolopyrimidine ring of Fragment B.
Causality: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrimidine and triazole rings makes the chlorine-bearing carbon sufficiently electrophilic to be attacked by the primary amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
| Parameter | Specification | Rationale & Notes |
| Reactant 1 | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (Fragment A) | The nucleophile. Often used as the free base generated in situ from its salt. |
| Reactant 2 | Chloro-triazolo-pyrimidine Core (Fragment B) | The electrophile. |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Sterically hindered, non-nucleophilic base to neutralize HCl. |
| Solvent | Tetrahydrofuran (THF), Ethyl Acetate, or Toluene | Aprotic solvent to facilitate the reaction.[4][5] |
| Temperature | 25-45°C | Gentle heating is often sufficient to drive the reaction to completion.[4] |
Step-by-Step Procedure:
-
The chloro-triazolo-pyrimidine core (Fragment B, 1.0 equivalent) is dissolved in the chosen solvent.
-
The cyclopropylamine salt (Fragment A, approx. 1.0-1.1 equivalents) is added, followed by the addition of DIPEA (approx. 2.0-2.5 equivalents).
-
The reaction mixture is stirred at a temperature between 25-45°C until the starting material is consumed (monitored by HPLC or TLC).
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to give the protected Ticagrelor intermediate.
Protocol 4.2: Final Deprotection
The final step is the removal of the acetonide protecting group from the cyclopentane diol to reveal the 1,2-diol of Ticagrelor.
Causality: The acetonide is an acid-labile protecting group. Treatment with aqueous acid readily hydrolyzes the ketal, leaving the diol intact. The rest of the molecule is stable to these mild acidic conditions.
| Parameter | Specification | Rationale & Notes |
| Reactant | Protected Ticagrelor | The product from the coupling reaction. |
| Reagent | Aqueous Hydrochloric Acid (HCl) | Catalyzes the hydrolysis of the acetonide. |
| Solvent | Dichloromethane (DCM) or Methanol | A co-solvent to ensure solubility of the starting material.[6][7] |
| Temperature | Room Temperature | The reaction is typically facile and does not require heating. |
| Workup | Basification, extraction, and crystallization | pH is adjusted to >7 to neutralize the acid. Product is extracted and purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetonitrile/water).[4][8] |
Step-by-Step Procedure:
-
The protected Ticagrelor is dissolved in a suitable solvent like DCM.[6]
-
Aqueous HCl is added, and the biphasic mixture is stirred vigorously at room temperature for 2-3 hours until the reaction is complete (monitored by HPLC).[6]
-
The layers are separated, and the aqueous layer is neutralized with an aqueous base (e.g., NaOH solution).
-
The product is extracted with ethyl acetate, and the combined organic layers are washed and concentrated.
-
The crude Ticagrelor is purified by crystallization to yield the final active pharmaceutical ingredient with high purity.
Sources
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- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Improved Process For Synthesis Of Ticagrelor And Novel Polymorphic [quickcompany.in]
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- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Cyclopropyl 3,4-difluorophenyl ketone via Cyclopropanation of 3,4-difluorochalcone
Abstract
This document provides a comprehensive guide for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone, a valuable building block in medicinal chemistry and materials science. The protocol details the cyclopropanation of 3,4-difluorochalcone utilizing the Corey-Chaykovsky reaction. This method offers an efficient and selective approach for the formation of the cyclopropane ring on an electron-deficient alkene. This application note is intended for researchers, scientists, and drug development professionals, providing in-depth theoretical background, a detailed experimental protocol, safety considerations, and expected outcomes.
Introduction: The Significance of Fluorinated Cyclopropyl Ketones
Cyclopropane rings are privileged structural motifs in organic chemistry, imparting unique conformational rigidity and metabolic stability to molecules.[1][2] When incorporated into drug candidates, the cyclopropyl group can enhance potency and improve pharmacokinetic properties.[1] The introduction of fluorine atoms further modulates the electronic and lipophilic character of a molecule, often leading to improved bioactivity and metabolic stability.[3] Consequently, fluorinated cyclopropyl ketones, such as this compound, represent a highly sought-after class of compounds in drug discovery and development.[3]
The synthesis of such compounds, however, can be challenging. Traditional cyclopropanation methods like the Simmons-Smith reaction, while effective for many alkenes, can be less efficient for electron-deficient substrates such as chalcones.[4][5][6][7] Chalcones, which are α,β-unsaturated ketones, possess an electron-withdrawing carbonyl group that deactivates the double bond towards electrophilic attack.[8]
This guide focuses on the Corey-Chaykovsky reaction, a powerful and reliable method for the cyclopropanation of electron-deficient alkenes.[9][10][11] This reaction employs a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base, which acts as a nucleophilic methylene-transfer agent.[12][13][14] The nucleophilic nature of the ylide makes it particularly well-suited for addition to the electrophilic β-carbon of the chalcone, initiating a Michael-initiated ring-closing (MIRC) cascade to furnish the desired cyclopropyl ketone.[11][15]
Reaction Overview and Mechanism
The overall transformation involves the reaction of 3,4-difluorochalcone with dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride.
Reaction Scheme:
(E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one (3,4-difluorochalcone) reacts with dimethyloxosulfonium methylide to yield (cyclopropyl)(3,4-difluorophenyl)methanone (this compound).
The mechanism of the Corey-Chaykovsky reaction on a chalcone proceeds through a conjugate addition pathway.[11] The nucleophilic sulfur ylide attacks the β-carbon of the α,β-unsaturated ketone, forming a stable enolate intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group leads to a 3-exo-tet cyclization, displacing dimethyl sulfoxide (DMSO) as a leaving group and forming the cyclopropane ring.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| 3,4-difluorochalcone | C₁₅H₁₀F₂O | 244.24 | 1.0 g | 4.09 | >98% | Commercially Available |
| Trimethylsulfoxonium iodide | C₃H₉ISO | 220.07 | 1.08 g | 4.91 | >98% | Commercially Available |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.20 g | 5.0 (active NaH) | 60% | Commercially Available |
| Anhydrous Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | >99.8% | Commercially Available |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | >99% | Commercially Available |
| Saturated aqueous ammonium chloride solution | NH₄Cl | - | As needed | - | - | Lab Prepared |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | - | Commercially Available |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.
-
Syringes and needles for the addition of reagents.
-
Ice-water bath.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Chromatography column.
-
Standard laboratory glassware.
Reaction Workflow Diagram
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- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
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- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
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- 14. nbinno.com [nbinno.com]
- 15. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Cyclopropyl 3,4-difluorophenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of a Precisely Characterized Moiety
Cyclopropyl 3,4-difluorophenyl ketone is a chemical entity of significant interest in modern drug discovery and development. Its structure combines two key pharmacophores: a cyclopropyl ring and a difluorinated phenyl group. The cyclopropyl motif is known to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates by optimizing interactions with biological targets. Simultaneously, the 3,4-difluorophenyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.
Given its role as a critical building block in the synthesis of advanced pharmaceutical intermediates, the unambiguous characterization of this compound is paramount. Ensuring its identity, purity, and stability through robust analytical methods is a non-negotiable aspect of quality control in the pharmaceutical industry.[1][2][3] This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of this important compound. The methodologies outlined herein are designed to serve as a robust starting point for researchers in process development, quality assurance, and regulatory affairs.
Overall Analytical Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The workflow should confirm the molecule's structure, quantify its purity, and identify any potential impurities.
Caption: Overall analytical characterization workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] For this compound, a reversed-phase HPLC method is most appropriate due to the molecule's moderate polarity.
Principle and Rationale
The proposed method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the target analyte from the column. The aromatic nature of the 3,4-difluorophenyl ring provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
Detailed Protocol: HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For assay determination, a certified reference standard of this compound is required to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[4][5] It is particularly useful for identifying process-related impurities and potential degradation products that may not be easily detected by HPLC.
Principle and Rationale
In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. For this compound, which is thermally stable and has a moderate boiling point, GC-MS is an ideal complementary technique to HPLC.
Detailed Protocol: GC-MS Method
1. Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in dichloromethane.
-
Filter through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Predicted Mass Spectral Fragmentation
The fragmentation of this compound in EI-MS is expected to be driven by cleavage alpha to the carbonyl group.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Expected Key Fragments:
| m/z | Proposed Fragment Ion |
| 182 | Molecular Ion [M]⁺˙ |
| 141 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 113 | [C₇H₃F₂]⁺ (Loss of CO from m/z 141) |
| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular structure of this compound.
Principle and Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the connectivity and spatial arrangement of atoms in a molecule.
Detailed Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H, ¹³C{¹H}, ¹⁹F, and 2D experiments like COSY and HSQC if further structural confirmation is needed.
Predicted NMR Spectral Data (in CDCl₃)
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | m | 2H | Aromatic protons ortho to carbonyl |
| ~7.2 - 7.4 | m | 1H | Aromatic proton meta to carbonyl |
| ~2.5 - 2.7 | m | 1H | Cyclopropyl CH |
| ~1.1 - 1.4 | m | 4H | Cyclopropyl CH₂ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~195 - 200 | Carbonyl (C=O) |
| ~150 - 160 (d, ¹JCF) | Aromatic C-F |
| ~130 - 135 | Aromatic quaternary carbon |
| ~115 - 125 (d, ²JCF) | Aromatic CH |
| ~15 - 20 | Cyclopropyl CH |
| ~10 - 15 | Cyclopropyl CH₂ |
¹⁹F NMR:
-
Two distinct signals are expected in the typical range for aromatic fluorine atoms, showing coupling to each other and to the aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle and Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a unique pattern of absorption bands that are characteristic of the functional groups within the molecule. For this compound, the most prominent features will be the carbonyl stretch and absorptions related to the aromatic ring and cyclopropyl group.
Detailed Protocol: FTIR Analysis
1. Sample Preparation:
-
The sample can be analyzed neat if it is a liquid, or as a KBr pellet or in an ATR (Attenuated Total Reflectance) accessory if it is a solid.
2. FTIR Spectrometer Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~1680 - 1660 | C=O Stretch (strong) | Aromatic Ketone |
| ~1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~1250 - 1100 | C-F Stretch (strong) | Aryl-Fluoride |
| ~1050 - 1000 | Cyclopropyl Ring "Breathing" | Cyclopropane |
The conjugation of the aromatic ring with the carbonyl group is expected to shift the C=O stretching frequency to a lower wavenumber compared to a saturated ketone.[6][7]
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The application of orthogonal techniques—HPLC for purity, GC-MS for volatile impurities and identification, NMR for definitive structure elucidation, and FTIR for functional group confirmation—ensures a thorough understanding of the material's quality and identity. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate, thereby supporting the advancement of new therapeutic agents. It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.[8][9]
References
-
Mass Spectrometry of α,β-Unsaturated Aromatic Ketones. The Journal of Organic Chemistry.[Link]
-
Fragmentation of Aromatic Ketones. Whitman College.[Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent Technologies.[Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.[Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate.[Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies.[Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies.[Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation.[Link]
-
Purity and Impurity Analysis. Agilent Technologies.[Link]
-
Analysis of Pharmaceuticals and Drug Related Impurities Using Agilent Instrumentation. Scribd.[Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh.[Link]
-
13C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Sci-Hub.[Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.[Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.[Link]
-
Cyclopropyl methyl ketone. PubChem.[Link]
-
Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI.[Link]
-
Supporting Information. The Royal Society of Chemistry.[Link]
-
HPLC Application Notes. MicroSolv Technology Corporation.[Link]
-
(2,4-Difluorophenyl)-(2-methyl-1-phenyl-propyl)amine - Optional[13C NMR]. SpectraBase.[Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.[Link]
-
Applications in HPLC in pharmaceutical analysis. ResearchGate.[Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.[Link]
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HPLC Applications in Pharmaceutical Analysis. Kianshardanesh.com.[Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]
-
Cyclopropyl Phenyl Ketone Proton Full Spectrum. Wired Chemist.[Link]
-
Highlights of over 140 HPLC and UHPLC Application Notes. ResearchGate.[Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.[Link]
-
Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters Corporation.[Link]
-
4,4'-Difluorobenzophenone. NIST WebBook.[Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI.[Link]
- A simultaneous detection method of benzophenone and its analogues.
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed.[Link]
-
Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. ResearchGate.[Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.[Link]
-
Consumer Products Testing Application Notebook. Waters Corporation.[Link]
-
4,4'-Difluorobenzophenone. PubChem.[Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health.[Link]
-
Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Chromatographia.[Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.[Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.[Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. National Institutes of Health.[Link]
-
FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.[Link]
-
4,4'-Difluorobenzophenone. Cheméo.[Link]
-
Comparative FTIR spectra of benzophenone and the product of the reaction. ResearchGate.[Link]
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Application Notes and Protocols: Selective Reduction of Cyclopropyl 3,4-difluorophenyl Ketone
Introduction
Cyclopropyl 3,4-difluorophenyl ketone is a valuable synthetic intermediate in medicinal chemistry and materials science. The unique combination of a strained cyclopropyl ring and an electronically modified difluorophenyl group makes it a key building block for novel therapeutics and functional materials. The selective reduction of the ketone functionality to the corresponding secondary alcohol, cyclopropyl(3,4-difluorophenyl)methanol, is a critical transformation that unlocks access to a wider array of chiral derivatives and downstream products.
This guide provides an in-depth analysis and field-proven protocols for the reduction of this compound. We will explore the nuances of using common hydride reducing agents, discuss potential side reactions, and present alternative strategies. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to adapt them for related substrates.
Section 1: Chemoselective Carbonyl Reduction to Cyclopropyl(3,4-difluorophenyl)methanol
The primary objective in the reduction of this compound is the chemoselective conversion of the carbonyl group to a hydroxyl group without affecting the cyclopropane or the aromatic ring. Hydride-based reducing agents are exceptionally well-suited for this task due to the high electrophilicity of the carbonyl carbon.
Principle of Hydride Reduction
The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[1] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup or from a protic solvent, yields the final secondary alcohol.[1][2] Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) serve as excellent sources of hydride ions for this purpose.[1]
Method 1.1: Sodium Borohydride (NaBH₄) Reduction
Application Insights: Sodium borohydride is the reagent of choice for a mild, safe, and highly selective reduction of ketones.[2][3] Its major advantages are its compatibility with protic solvents like methanol and ethanol and its significantly lower reactivity compared to LiAlH₄, which prevents undesired side reactions.[4] The cyclopropane ring is stable under these conditions as NaBH₄ does not readily reduce isolated, non-activated C-C bonds.[5]
Protocol 1.1: NaBH₄ Reduction in Methanol
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approximately 10-20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the hydride reagent.
-
Reagent Addition: Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Vigorous hydrogen gas evolution may be observed. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
pH Adjustment & Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude cyclopropyl(3,4-difluorophenyl)methanol can be purified by column chromatography on silica gel if necessary.
Method 1.2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Application Insights: Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄.[1][4] While it will readily reduce the target ketone, its high reactivity necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) and extreme caution during handling and quenching.[4][6] LiAlH₄ should be used when milder reagents like NaBH₄ fail or when a faster reaction is desired. The cyclopropane ring remains inert to LiAlH₄ under these conditions.[5]
Protocol 1.2: LiAlH₄ Reduction in Anhydrous THF
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF or solid
-
Ethyl acetate (EtOAc)
-
Deionized water
-
15% w/v Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen atmosphere
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet.
-
Reagent Preparation: Add anhydrous THF to the flask, followed by cooling to 0 °C. If using solid LiAlH₄ (1.0 - 1.2 eq), add it carefully under a positive pressure of inert gas. If using a solution, add it via syringe.
-
Substrate Addition: Dissolve the this compound (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes to 1 hour. Monitor by TLC for the disappearance of the starting ketone.
-
Careful Quenching (Fieser Method): This is a critical safety step. At 0 °C, quench the reaction by the sequential, dropwise addition of:
-
'n' mL of water (where 'n' is the grams of LiAlH₄ used).
-
'n' mL of 15% NaOH solution.
-
'3n' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by column chromatography as needed.
Section 2: Alternative Strategies & Potential Side Reactions
Method 2.1: Catalytic Hydrogenation
Application Insights: Catalytic hydrogenation is a powerful reduction technique but must be approached with caution for cyclopropyl ketones. While it can effectively reduce the ketone to an alcohol, it also poses a significant risk of hydrogenolysis , which is the cleavage of the C-C bonds in the strained cyclopropane ring.[7] This side reaction is particularly prevalent with catalysts like Palladium on Carbon (Pd/C) under forcing conditions (high pressure, high temperature).
To favor selective ketone reduction, one might explore:
-
Milder Catalysts: Rhodium or Ruthenium-based catalysts may offer better selectivity.
-
Optimized Conditions: Use of lower hydrogen pressure (1-5 atm) and ambient temperature can help minimize ring opening.
Due to this complication, catalytic hydrogenation is generally less preferred than hydride reduction for this specific transformation unless other functional groups sensitive to hydrides are present.
Section 3: Summary of Reduction Strategies
| Reducing Agent | Primary Product | Potential Byproducts | Key Experimental Considerations |
| Sodium Borohydride (NaBH₄) | Cyclopropyl(3,4-difluorophenyl)methanol | Minimal | Safe; compatible with protic solvents (MeOH, EtOH); easy workup.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclopropyl(3,4-difluorophenyl)methanol | Minimal | Highly reactive; requires anhydrous conditions and inert atmosphere; careful quenching is critical.[4][6] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cyclopropyl(3,4-difluorophenyl)methanol | Ring-opened products (e.g., 1-(3,4-difluorophenyl)butan-1-ol) | Risk of cyclopropane ring cleavage (hydrogenolysis)[7]; requires careful catalyst selection and condition optimization. |
Section 4: Visualizing the Reaction Pathways
The following diagrams illustrate the primary desired reaction and a key potential side reaction.
Diagram 2: Potential side reaction during catalytic hydrogenation.
References
-
A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Functionalization of enantiomerically enriched cyclopropyl ketones... ResearchGate. Available at: [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Available at: [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]
-
β-Cleavage Reactions of Excited Carbonyl Compounds. YouTube. Available at: [Link]
-
Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones. Organic Letters. Available at: [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH. Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available at: [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. ResearchGate. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link] 16.O[8]Tf-catalyzed hydrogenation of ketones and aldehydes. ResearchGate. Available at: [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. Available at: [Link]
-
The Reduction of Methyl Cyclopropyl Ketone to Methylcyclopropylcarbinol. Journal of the American Chemical Society. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
cyclopropane's reaction with lithium aluminium hydride [closed]. Chemistry Stack Exchange. Available at: [Link]
-
An undesired cyclopropane ring cleavage occurring upon attempted... ResearchGate. Available at: [Link]
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- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Asymmetric Synthesis of "Cyclopropyl 3,4-difluorophenyl ketone" Derivatives
Introduction: The Significance of Chiral Fluorinated Cyclopropyl Ketones in Modern Drug Discovery
The cyclopropane ring, a motif frequently encountered in natural products and pharmaceuticals, imparts unique conformational rigidity and metabolic stability to molecular structures.[1] When combined with the strategic incorporation of fluorine atoms—a common practice in medicinal chemistry to enhance properties like binding affinity and membrane permeability—the resulting fluorinated cyclopropyl scaffolds become highly valuable building blocks in drug development.[2] Specifically, chiral cyclopropyl ketones bearing a 3,4-difluorophenyl group are of significant interest due to the prevalence of this substitution pattern in bioactive molecules. The asymmetric synthesis of these ketones provides access to enantiomerically pure intermediates, which are crucial for the development of stereospecific therapeutic agents, thereby minimizing off-target effects and improving pharmacological profiles.[1]
This guide provides a comprehensive overview of a robust and widely applicable strategy for the asymmetric synthesis of "Cyclopropyl 3,4-difluorophenyl ketone" derivatives. We will detail a two-step synthetic sequence, beginning with the preparation of a key α,β-unsaturated ketone intermediate (a chalcone), followed by a highly enantioselective organocatalytic cyclopropanation. The protocols provided are designed to be accessible to researchers in both academic and industrial settings.
Overall Synthetic Strategy
The synthesis of chiral cyclopropyl 3,4-difluorophenyl ketones can be efficiently achieved through a two-stage process. The first stage involves the synthesis of an α,β-unsaturated ketone, specifically a 3,4-difluorochalcone derivative, via a Claisen-Schmidt condensation. The second, and key stereochemistry-defining stage, is the asymmetric cyclopropanation of this chalcone intermediate. Among the various methods for asymmetric cyclopropanation, the Michael-Initiated Ring Closure (MIRC) reaction, often facilitated by chiral organocatalysts, stands out for its high efficiency and enantioselectivity.[3][4]
Figure 1: General workflow for the asymmetric synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one (A Chalcone Intermediate)
This protocol describes a general and reliable method for synthesizing the chalcone precursor through a base-catalyzed Claisen-Schmidt condensation.[5]
Materials:
-
3,4-Difluoroacetophenone
-
Benzaldehyde (or other aryl aldehyde)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Deionized Water
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a stir bar, add 3,4-difluoroacetophenone (1.0 eq) and methanol. Stir at room temperature until the ketone has completely dissolved.
-
Add benzaldehyde (1.0 eq) to the solution and continue stirring.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water.
-
A precipitate of the chalcone product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one.
Expected Results:
This reaction typically proceeds in good to excellent yields (70-95%), providing the trans-chalcone as the major product. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Organocatalytic Asymmetric Cyclopropanation via Michael-Initiated Ring Closure (MIRC)
This protocol outlines a general procedure for the enantioselective cyclopropanation of the chalcone intermediate using a chiral primary amine-based organocatalyst and a suitable cyclopropanating agent like a brominated malonate ester.[3][6]
Materials:
-
(E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one (from Protocol 1)
-
Diethyl bromomalonate (or other suitable Michael donor with a leaving group)
-
Chiral primary amine catalyst (e.g., a derivative of diphenylprolinol silyl ether)
-
A non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA)
-
Anhydrous, aprotic solvent (e.g., toluene or dichloromethane - DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (10-20 mol%).
-
Add the (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one (1.0 eq) and the anhydrous solvent. Stir the mixture at the desired temperature (often ranging from -20 °C to room temperature).
-
In a separate flask, prepare a solution of diethyl bromomalonate (1.2-1.5 eq) and the non-nucleophilic base (1.2-1.5 eq) in the same anhydrous solvent.
-
Slowly add the solution of the bromomalonate and base to the reaction mixture containing the chalcone and catalyst over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir until completion, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral this compound derivative.
Data Presentation:
The following table summarizes typical results for organocatalytic asymmetric cyclopropanation reactions of chalcones with bromomalonates, demonstrating the expected efficiency of this methodology.
| Entry | Chalcone Substituent (Aryl group) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 20 | 85 | >20:1 | 96 |
| 2 | 4-Chlorophenyl | 20 | 90 | >20:1 | 95 |
| 3 | 4-Methoxyphenyl | 20 | 82 | >20:1 | 97 |
| 4 | 2-Naphthyl | 20 | 88 | >20:1 | 94 |
Data are representative and based on analogous systems reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Mechanism of Asymmetric Cyclopropanation
The enantioselectivity of the MIRC reaction is governed by the chiral organocatalyst, which transiently forms a chiral enamine intermediate with the chalcone. This enamine then undergoes a stereocontrolled Michael addition to the bromomalonate. The subsequent intramolecular nucleophilic substitution displaces the bromide, leading to the formation of the cyclopropane ring with high fidelity in transferring the chiral information.
Figure 2: Proposed catalytic cycle for the organocatalytic asymmetric Michael-initiated ring closure (MIRC).
Conclusion
The methodologies presented in this application note provide a clear and reproducible pathway for the asymmetric synthesis of "this compound" derivatives. The two-step sequence, involving a Claisen-Schmidt condensation followed by an organocatalytic MIRC reaction, is a powerful strategy for accessing these valuable chiral building blocks with high enantiopurity. The versatility of this approach allows for the synthesis of a diverse library of derivatives by varying the aldehyde component in the chalcone synthesis and by selecting from a range of available chiral organocatalysts. These protocols are expected to be of significant utility to researchers and scientists engaged in medicinal chemistry and drug development.
References
-
Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules. [Link][6]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Request PDF. [Link][7]
-
Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740. PubMed. [Link][8]
-
Catalytic Asymmetric Ring-Opening/Cyclopropanation of Cyclic Sulfur Ylides: Construction of Sulfur-Containing Spirocyclopropyloxindoles with Three Vicinal Stereocenters. PubMed. [Link][9]
-
Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. PMC. [Link][10]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. Request PDF. [Link][11]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link][12]
-
Asymmetric transformations from sulfoxonium ylides. PMC. [Link][13]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link][5]
-
Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. PMC. [Link][14]
-
Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link][15]
-
Asymmetric addition of alkylzinc reagents to cyclic alpha,beta-unsaturated ketones and a tandem enantioselective addition/diastereoselective epoxidation with dioxygen. PubMed. [Link][16]
-
Green Synthetic Protocol for (E)-1-Aryl-3-(2-morpholinoquinolin- 3-yl)prop-2-en-1-ones and Their Antimicrobial Activity. ResearchGate. [Link][17]
-
Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications. [Link][18]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link][3]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications. [Link][19]
-
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link][4]
-
Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. ResearchGate. [Link][20]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link][21]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3- dihydro-4H-pyrido[3,2-e][6][8]thiazin-4-ones and Their Activity agains. MDPI. [Link][22]
-
Stereoselective synthesis of activated cyclopropanes with an α-pyridinium acetamide bearing an 8-phenylmenthyl group as the chiral auxiliary. Sci-Hub. [Link][23]
-
(4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. PMC. [Link][24]
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes. ChemRxiv. [Link]
-
Ring opening reaction of gem-difluorocyclopropyl ketones with nucleophiles. Sci-Hub. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 3. mdpi.com [mdpi.com]
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- 8. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Asymmetric transformations from sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric addition of alkylzinc reagents to cyclic alpha,beta-unsaturated ketones and a tandem enantioselective addition/diastereoselective epoxidation with dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Sci-Hub. Stereoselective synthesis of activated cyclopropanes with an α-pyridinium acetamide bearing an 8-phenylmenthyl group as the chiral auxiliary / Tetrahedron Letters, 2004 [sci-hub.ru]
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- 23. chemrxiv.org [chemrxiv.org]
- 24. Sci-Hub. Ring opening reaction of gem-difluorocyclopropyl ketones with nucleophiles / Tetrahedron Letters, 1980 [sci-hub.se]
Application Notes & Protocols: Leveraging Cyclopropyl 3,4-difluorophenyl Ketone in Parallel Synthesis for Drug Discovery
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. Cyclopropyl 3,4-difluorophenyl ketone has emerged as a key building block, not merely for its unique structural features, but for its demonstrated utility in the synthesis of blockbuster pharmaceuticals. Its most notable application is as a critical intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. The inherent chemical reactivity of the cyclopropyl ketone moiety, combined with the electronic properties of the difluorophenyl ring, makes this compound an attractive starting point for the generation of focused chemical libraries through parallel synthesis.
This document provides a detailed guide for researchers and drug development professionals on how to leverage this compound in parallel synthesis campaigns. We will explore its core reactivity and provide a validated protocol that can be adapted for high-throughput synthesis to generate a library of novel analogs for screening and lead optimization.
Core Chemistry: The Foundation for Library Synthesis
The primary utility of this compound in the context of library synthesis stems from its role in the construction of the cyclopentyl-triazolo-pyrimidine core of Ticagrelor. This transformation involves a multi-step, one-pot reaction that is highly amenable to parallel synthesis due to its robustness and the commercial availability of diverse starting materials.
The key reaction sequence involves the following steps:
-
Formation of a Chiral Amine Intermediate: A chiral amine is reacted with a pyrimidine derivative.
-
Condensation with the Ketone: The resulting intermediate is then condensed with this compound.
-
Cyclization and Elimination: The final cyclization and elimination steps lead to the formation of the desired triazolopyrimidine core.
It is the second step, the condensation with the ketone, that offers the greatest potential for diversification in a parallel synthesis format. By varying the structure of the chiral amine and the pyrimidine, a vast array of analogs can be rapidly synthesized.
Parallel Synthesis Protocol: Generation of a Focused Library
The following protocol details a method for the parallel synthesis of a library of compounds based on the core reactivity of this compound. This protocol is designed to be performed in a 96-well plate format, but can be scaled as needed.
Experimental Workflow
The overall workflow for the parallel synthesis is depicted in the following diagram:
Caption: Parallel synthesis workflow using a 96-well plate format.
Materials
-
This compound
-
A diverse library of chiral primary amines
-
A diverse library of substituted pyrimidine derivatives (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
96-well reaction blocks
-
Automated liquid handler (recommended)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Step-by-Step Protocol
Step 1: Preparation of Amine Intermediates (Plate 1)
-
To each well of a 96-well reaction block, add a solution of a unique chiral primary amine (0.1 mmol) in acetonitrile (0.5 mL).
-
To each well, add a solution of the desired pyrimidine derivative (0.1 mmol) in acetonitrile (0.5 mL).
-
Seal the reaction block and heat to 60°C for 4 hours.
-
Allow the plate to cool to room temperature. The resulting solutions of the amine intermediates are used directly in the next step.
Step 2: Condensation and Cyclization (Plate 2)
-
To each well of a new 96-well reaction block, add a solution of this compound (0.1 mmol) in acetonitrile (0.5 mL).
-
Transfer the solutions of the amine intermediates from Plate 1 to the corresponding wells of Plate 2.
-
To each well, add a solution of trifluoroacetic acid (0.12 mmol) in acetonitrile (0.1 mL).
-
Seal the reaction block and heat to 80°C for 12 hours.
-
Allow the plate to cool to room temperature.
Step 3: Work-up and Analysis (Plate 3)
-
Quench the reactions by adding saturated sodium bicarbonate solution (1 mL) to each well.
-
Extract the products with ethyl acetate (2 x 1 mL).
-
Combine the organic layers and concentrate to dryness.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for analysis by HPLC-MS to confirm the identity and purity of the products.
Data Presentation: A Representative Library
The following table illustrates a small, representative library that can be generated using the protocol described above.
| Well | Amine | Pyrimidine | Expected Product Mass (m/z) |
| A1 | (R)-1-phenylethanamine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | [Calculated Mass] |
| A2 | (S)-1-phenylethanamine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | [Calculated Mass] |
| B1 | (R)-1-(naphthalen-1-yl)ethanamine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | [Calculated Mass] |
| B2 | (S)-1-(naphthalen-1-yl)ethanamine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | [Calculated Mass] |
| C1 | (R)-1-phenylethanamine | 4,6-dichloro-2-(methylthio)pyrimidin-5-amine | [Calculated Mass] |
| C2 | (S)-1-phenylethanamine | 4,6-dichloro-2-(methylthio)pyrimidin-5-amine | [Calculated Mass] |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating. The use of HPLC-MS analysis at the final step provides a robust method for confirming the successful synthesis of the desired products. The expected mass of each library member can be calculated beforehand, and the experimental data can be directly compared to these theoretical values. Furthermore, the purity of each compound can be assessed from the HPLC chromatogram, providing a measure of the efficiency and cleanliness of the reaction.
Conclusion: A Gateway to Novel Chemical Space
This compound is a valuable and versatile building block for the parallel synthesis of focused libraries of novel compounds. Its proven reactivity in the synthesis of Ticagrelor provides a solid foundation for the development of robust and reliable synthetic protocols. By leveraging the methodology described in these application notes, researchers and drug development professionals can rapidly generate diverse collections of molecules for biological screening, accelerating the discovery of new therapeutic agents. The strategic application of this ketone in parallel synthesis campaigns represents a powerful approach to exploring novel chemical space and identifying the next generation of innovative medicines.
References
- Holm, M., T. Johansson, and M. Johansson. Process for the preparation of ticagrelor. U.S. Patent 9,126,981, issued September 8, 2015.
- Verma, A., et al. "An improved and scalable process for the synthesis of ticagrelor." Organic Process Research & Development 18.1 (2014): 131-136.
Purification of Cyclopropyl 3,4-difluorophenyl ketone: A Guide to Achieving High Purity for Pharmaceutical Intermediates
An Application Note and Protocol Guide for Researchers
Abstract: Cyclopropyl 3,4-difluorophenyl ketone is a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and reproducible purification methods for their precursors. This guide provides a detailed examination of the principles and step-by-step protocols for the purification of this compound, focusing on flash column chromatography and recrystallization. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure the highest degree of purity and reproducibility.
Introduction: The Imperative for Purity
The efficacy, safety, and stability of a pharmaceutical product are directly linked to the purity of its intermediates. For a molecule like this compound, even trace impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and the potential formation of toxic byproducts. The presence of two fluorine atoms on the phenyl ring enhances metabolic stability and binding affinity in the final drug molecule, while the cyclopropyl ketone moiety serves as a reactive handle for further transformations.[1] Therefore, achieving greater than 95-99% purity is not merely a goal but a prerequisite for its use in drug synthesis.
This document outlines two primary, complementary techniques for its purification:
-
Flash Column Chromatography: A rapid, preparative liquid chromatography method ideal for removing significant impurities from a crude reaction mixture.
-
Recrystallization: A powerful technique for achieving high crystalline purity, perfectly suited as a final polishing step.
Foundational Analysis: Physicochemical Properties
Understanding the molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₈F₂O[2] | - |
| Molecular Weight | 182.17 g/mol [2] | - |
| Predicted Boiling Point | 258.1 ± 20.0 °C[2] | Suggests vacuum distillation is possible for very crude, large-scale purification, but high temperatures may risk degradation. Not ideal for achieving high purity. |
| Predicted Density | 1.313 ± 0.06 g/cm³[2] | - |
| Polarity | Moderate | The carbonyl group and difluoro-aromatic ring impart polarity, while the cyclopropyl group is non-polar. This moderate polarity is ideal for normal-phase chromatography, allowing for effective separation from both non-polar and highly polar impurities.[3] |
| Physical State | Likely a solid at room temperature | This property makes recrystallization an excellent and highly effective purification method.[4] |
The moderate polarity is the key leverage point for purification. It allows the compound to adsorb to silica gel without being irreversibly bound, and it enables solubility in a range of common organic solvents, a critical factor for recrystallization.
Method I: Flash Column Chromatography
Principle of Separation: Flash column chromatography is a preparative liquid chromatography technique that relies on the differential partitioning of compounds between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (typically a non-polar or moderately polar solvent system).[3] Compounds are separated based on polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the silica gel. This method is ideal for separating the target ketone from unreacted starting materials or byproducts with different polarities.
Protocol: Flash Chromatography of this compound
This protocol is designed for the purification of a ~1 gram sample. Adjustments to column size and solvent volume are necessary for different scales.[5]
Step 1: Eluent Selection via Thin Layer Chromatography (TLC)
-
Causality: The success of flash chromatography is almost entirely dependent on selecting the right solvent system (eluent). TLC is a rapid, small-scale version of column chromatography used to determine the optimal eluent. The goal is an Rf value (retention factor) of approximately 0.3 for the target compound, which provides a good balance between separation and elution time.[5][6]
-
Procedure:
-
Prepare several test eluents. A good starting point for a moderately polar ketone is a mixture of Hexane and Ethyl Acetate (EtOAc).[6][7] Test ratios such as 9:1, 4:1, and 2:1 (Hexane:EtOAc).
-
Dissolve a tiny amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate and develop the plate in a chamber containing one of the test eluents.
-
Visualize the spots under UV light. The optimal eluent is the one that moves the desired product to an Rf of ~0.3 while maximizing its separation from all other spots.
-
Step 2: Column Preparation
-
Causality: A well-packed column is crucial for achieving good separation. Air bubbles or channels in the silica gel will lead to poor resolution and band broadening.
-
Procedure (Slurry Method):
-
Select an appropriate size glass column (e.g., 25 mm diameter for a 1 g sample).[5]
-
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel 60 in the chosen eluent. For a 1 g sample, use approximately 30-40 g of silica.
-
Pour the slurry into the column. Use gentle air pressure at the top to help pack the silica bed evenly and force excess solvent through.[8]
-
Once the silica has settled, add another ~1 cm layer of sand on top to prevent disturbance during sample loading.
-
Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.
-
Step 3: Sample Loading
-
Causality: The sample must be loaded onto the column in a narrow, concentrated band. A wide band will result in poor separation. Liquid loading is generally preferred for better resolution.[7]
-
Procedure (Liquid Loading):
-
Dissolve the crude product (~1 g) in the minimum amount of a solvent in which it is highly soluble, such as dichloromethane (DCM).
-
Using a pipette, carefully apply the concentrated solution to the top of the silica column.
-
Open the stopcock and use gentle pressure to push the sample onto the silica bed.
-
Rinse the flask with a very small amount of eluent and add this to the column, again pushing it onto the silica. Repeat twice to ensure all the product is transferred.
-
Step 4: Elution and Fraction Collection
-
Causality: A constant and appropriate flow rate ensures that the separated bands of compounds move through the column without excessive diffusion, maintaining the separation achieved.
-
Procedure:
-
Carefully fill the column with the eluent.
-
Apply air pressure to achieve a steady flow rate where the solvent level drops about 2 inches per minute.[7]
-
Begin collecting the eluent in fractions (e.g., 10-15 mL per test tube).
-
Continuously monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine all fractions that contain only the pure product.
-
Step 5: Solvent Removal
-
Procedure:
-
Transfer the pooled, pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization: Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Method II: Recrystallization
Principle of Separation: Recrystallization is a thermodynamic purification process based on differential solubility.[4] An impure solid is dissolved in a minimum volume of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. Impurities, which are present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[9] This technique is exceptionally effective at removing small amounts of impurities and yielding a product with high crystalline purity.
Protocol: Recrystallization of this compound
This protocol assumes the starting material is the product from chromatography or a similarly enriched crude solid.
Step 1: Solvent Selection
-
Causality: The choice of solvent is the most critical variable. The ideal solvent should exhibit high solubility for the ketone at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[4][9] "Like dissolves like" is a useful principle; for this moderately polar ketone, polar protic solvents or solvent mixtures are good candidates.
-
Procedure:
-
Place a small amount (~20-30 mg) of the ketone into several test tubes.
-
Add a few drops of different test solvents (e.g., Ethanol, Isopropanol, Toluene, Hexane, Ethyl Acetate) to each tube at room temperature. A good solvent will not dissolve the compound in the cold.
-
Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Cool the clear solutions in an ice bath. The best solvent will cause a high yield of crystals to form.
-
If no single solvent is ideal, test solvent pairs (e.g., Toluene/Hexane or Ethanol/Water). Dissolve the compound in the "good" solvent (e.g., Toluene) and add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.
-
Step 2: Dissolution and (Optional) Decolorization
-
Causality: Using the minimum amount of hot solvent is essential to create a supersaturated solution upon cooling, which maximizes the yield of the recovered crystals.
-
Procedure:
-
Place the crude ketone in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid is just fully dissolved.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.[4]
-
Step 3: Hot Filtration (if charcoal was used)
-
Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or funnel.
-
Procedure:
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Step 4: Crystallization
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Procedure:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[4]
-
Step 5: Isolation and Drying
-
Causality: Vacuum filtration is a rapid method to separate the solid crystals from the liquid mother liquor. Washing with a small amount of cold solvent removes any residual mother liquor (containing impurities) from the crystal surfaces.
-
Procedure:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven or desiccator.
-
Visualization: Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Purity Verification: The Self-Validating System
A protocol is only trustworthy if its outcome can be verified. After purification, the purity of this compound must be confirmed.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[9] Impurities typically depress and broaden the melting point range. Comparing the experimental value to a literature value provides a quick and reliable purity check.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
-
¹⁹F NMR: Particularly useful for this molecule, this technique is highly sensitive to the electronic environment of the fluorine atoms and can easily detect fluorinated impurities.[10][11]
-
-
Chromatographic Analysis (TLC/HPLC): A single spot on a TLC plate in multiple eluent systems or a single peak in an HPLC chromatogram is a strong indicator of high purity.
By integrating these analytical checks, the purification workflow becomes a self-validating system, ensuring that the final product meets the rigorous standards required for advanced chemical synthesis.
References
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. From Macroscale and Microscale Organic Experiments. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Advances in Chemical Engineering and Science, 5(4), 488-503. [Link]
-
Senzer, B. D. (2016). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 93, 295-309. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from Sorbent Technologies. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from University of Rochester website. [Link]
-
Zakarian, A. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Zakarian Group, UC Santa Barbara. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from Creative Chemistry. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from Biotage website. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 898790-32-4 [amp.chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. rubingroup.org [rubingroup.org]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Cyclopropyl 3,4-difluorophenyl ketone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Cyclopropyl 3,4-difluorophenyl ketone, a key intermediate in the manufacturing of various pharmaceutical compounds. The focus is on robust, scalable, and safe industrial production. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride. This guide delves into the mechanistic underpinnings of the reaction, provides detailed step-by-step protocols, and addresses critical aspects of process optimization, safety, purification, and quality control. Alternative synthetic strategies are also discussed to provide a broader context for process development.
Introduction: The Significance of this compound
This compound is a crucial building block in modern medicinal chemistry. Its structural motifs—a strained cyclopropyl ring and an electron-deficient difluorinated phenyl group—are prevalent in a range of biologically active molecules. Notably, this ketone is a pivotal intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events. The increasing demand for such pharmaceuticals necessitates a well-understood, efficient, and economically viable industrial-scale synthesis of this key intermediate.
This guide is intended for researchers, process chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to bridge the gap between laboratory-scale synthesis and industrial production.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially favored method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
The Underlying Chemistry: Mechanism and Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[1] In this specific synthesis, the reaction is between 1,2-difluorobenzene and cyclopropanecarbonyl chloride, catalyzed by aluminum chloride (AlCl₃).
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the cyclopropanecarbonyl chloride, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich (despite the deactivating fluorine atoms) aromatic ring of 1,2-difluorobenzene attacks the acylium ion. The fluorine atoms are ortho, para-directing; however, due to steric hindrance from the adjacent fluorine, the acylation predominantly occurs at the 4-position, para to one of the fluorine atoms.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product, this compound. The AlCl₃ catalyst is liberated and complexes with the ketone product.
A significant challenge in this reaction is the deactivating effect of the two fluorine atoms on the benzene ring, which makes it less nucleophilic.[2] Consequently, a stoichiometric amount of AlCl₃ is typically required to drive the reaction to completion, as the catalyst complexes with the product ketone.[3]
Visualizing the Workflow: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Industrial-Scale Synthesis Protocol
This protocol is designed for a large-scale batch production. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).
Raw Material Specifications
| Material | CAS Number | Purity | Notes |
| 1,2-Difluorobenzene | 367-11-3 | ≥ 99.5% | Anhydrous |
| Cyclopropanecarbonyl chloride | 4023-34-1 | ≥ 99.0% | Anhydrous, freshly distilled if necessary |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | ≥ 99.0% | Anhydrous, fine powder |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Reaction Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% aq. soln. | For work-up |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated aq. soln. | For neutralization |
| Brine | N/A | Saturated aq. soln. | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | For drying |
Step-by-Step Protocol
Reaction Setup:
-
Vessel Preparation: Ensure a glass-lined or other suitably inert reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Solvent and Reactant Charging: Charge the reactor with anhydrous dichloromethane (DCM). Begin agitation and cool the solvent to 0-5 °C.
-
Catalyst Addition: Under a nitrogen blanket, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) to the cooled DCM. The addition is exothermic; maintain the temperature below 10 °C.
-
Acyl Chloride Addition: Once the AlCl₃ is suspended, slowly add cyclopropanecarbonyl chloride to the mixture, again maintaining the temperature between 0-5 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Slowly add 1,2-difluorobenzene dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C.
Reaction and Monitoring:
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material.
Work-up and Isolation:
-
Quenching: Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture into the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex.
-
Phase Separation: After the quench is complete, stop the agitation and allow the layers to separate. The bottom organic layer contains the product.
-
Washing: Sequentially wash the organic layer with:
-
Dilute HCl
-
Water
-
Saturated sodium bicarbonate solution (until effervescence ceases)
-
Saturated brine solution
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purification:
-
Vacuum Distillation: For industrial scale, the most efficient purification method is vacuum distillation. The crude oil is distilled under high vacuum to yield the pure this compound as a colorless to pale yellow oil.
Process Optimization and Scale-Up Considerations
-
Stoichiometry: While a slight excess of the acylating agent can be used, a 1.1 to 1.2 molar equivalent of AlCl₃ relative to the 1,2-difluorobenzene is often necessary for high conversion due to product complexation.
-
Solvent Selection: Dichloromethane is a common solvent, but for greener processes, other solvents like 1,2-dichloroethane or nitromethane can be considered. Solvent-free conditions have also been reported for some Friedel-Crafts acylations.[4]
-
Temperature Control: The initial phase of the reaction is highly exothermic. Robust cooling systems are essential to prevent side reactions and ensure safety.
-
Alternative Catalysts: To mitigate the large waste stream from stoichiometric AlCl₃, research into catalytic amounts of stronger Lewis acids like iron(III) chloride or rare earth triflates is ongoing.[4] Solid acid catalysts such as zeolites offer a recyclable and more environmentally friendly option.[1]
-
Waste Management: The acidic aqueous waste stream containing aluminum salts must be neutralized and disposed of in accordance with local environmental regulations.
Safety Protocols for Industrial Friedel-Crafts Reactions
-
Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It should be handled in a dry, inert atmosphere. Acyl chlorides are corrosive and lachrymatory.[5]
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of AlCl₃ and the quenching step. Proper temperature monitoring and control are critical to prevent runaway reactions.
-
Pressure Management: The evolution of HCl gas during the reaction requires a properly vented system, often connected to a scrubber.
-
Personal Protective Equipment (PPE): Full PPE, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A face shield is recommended during charging and quenching operations.
Analytical Methods for Quality Control
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Conforms to reference spectra |
| Purity Assay | GC-FID or HPLC-UV | ≥ 99.0% |
| Residual Solvents | Headspace GC | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
A validated HPLC method is crucial for routine quality control.[6] A typical system would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water or a suitable buffer, with UV detection.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of aryl cyclopropyl ketones exist and may be considered depending on the availability of starting materials and specific process requirements.
Corey-Chaykovsky Reaction
This method involves the cyclopropanation of an α,β-unsaturated ketone (a chalcone derivative) using a sulfur ylide.[7]
Caption: Corey-Chaykovsky approach to this compound.
This route avoids the harsh Lewis acids of the Friedel-Crafts reaction but requires a multi-step synthesis of the chalcone precursor.
Conclusion
The industrial-scale synthesis of this compound via Friedel-Crafts acylation is a well-established but challenging process. Success hinges on careful control of reaction conditions, stringent safety protocols, and robust analytical methods. By understanding the underlying chemistry and implementing the optimization strategies outlined in this guide, manufacturers can achieve a high-yielding, safe, and economically viable process. Future advancements in catalysis, particularly the use of recyclable solid acids, hold the promise of making this important synthesis even more efficient and environmentally sustainable.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]
-
YouTube. Friedel Crafts acylation. Available at: [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]
-
ResearchGate. Industrial Friedel–Crafts Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Taylor & Francis. Analytical methods – Knowledge and References. Available at: [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
- Google Patents. US20170036981A1 - Process for preparing aryl ketone.
-
Nature. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Available at: [Link]
-
MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. analytical method development and validation for (s)-(-)-amlodipine-o, o - IJPSR (2009), Issue 1, Vol. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
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- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl 3,4-difluorophenyl ketone
Welcome to the technical support guide for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone. This resource is designed for researchers, chemists, and process development professionals who are seeking to optimize this synthesis, troubleshoot common experimental hurdles, and improve overall yield and purity. This guide provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles that govern the success of this transformation.
Introduction: The Challenge of Synthesizing Aryl Cyclopropyl Ketones
This compound is a valuable building block in medicinal chemistry and materials science. The unique electronic properties and conformational rigidity of the cyclopropyl group make it a desirable motif in drug design.[1] However, its synthesis, most commonly approached via the Friedel-Crafts acylation, presents several challenges that can lead to suboptimal yields and complex purification procedures. This guide will focus primarily on the Friedel-Crafts acylation pathway, providing a structured approach to identifying and resolving common issues.
Section 1: Overview of the Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the electrophilic aromatic substitution reaction between 1,2-difluorobenzene and cyclopropanecarbonyl chloride, mediated by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2]
Reaction Mechanism:
The reaction proceeds via a well-established mechanism.
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond.
-
Generation of the Acylium Ion: This coordination facilitates the cleavage of the C-Cl bond, generating a highly reactive and resonance-stabilized acylium ion. This is the key electrophile in the reaction.
-
Electrophilic Attack: The π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The tetrachloroaluminate ion (AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory). The final product, the aryl ketone, is formed.
Q2: I'm observing multiple products. What are the likely impurities and how can I minimize them?
While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of isomers is a key concern with substituted benzenes. [2]
-
Regioisomers: The two fluorine atoms direct acylation to the positions ortho and para to them. For 1,2-difluorobenzene, this results in two possible products: the desired 3,4-disubstituted product and the 2,3-disubstituted isomer. The electronic and steric environment favors the formation of the 3,4-isomer, but the 2,3-isomer is a common byproduct. Minimizing its formation can be achieved by carefully controlling the reaction temperature, often by running the reaction at lower temperatures.
-
Unreacted Starting Material: Incomplete conversion is common if the catalyst is deactivated or if reaction times are too short.
-
Hydrolysis Products: If the reaction is quenched improperly or exposed to moisture during workup, the cyclopropanecarbonyl chloride can hydrolyze to cyclopropanecarboxylic acid.
Q3: The reaction starts but seems to stall before completion. What should I investigate?
Reaction stalling is almost always linked to the catalyst. As mentioned, the ketone product forms a strong complex with AlCl₃, effectively sequestering it. [3]If you start with a 1:1 molar ratio of AlCl₃ to acyl chloride, the reaction will theoretically stop after a single turnover. Using a stoichiometric excess of the Lewis acid is the primary solution. Ensure vigorous stirring as the reaction mixture can become thick and heterogeneous, preventing effective mixing of reagents.
Q4: Are there alternative synthetic strategies if the Friedel-Crafts acylation is not viable?
Yes. If the Friedel-Crafts route proves problematic, an alternative is the Corey-Chaykovsky cyclopropanation . [4][5]This two-step approach involves:
-
Aldol Condensation: First, synthesize the α,β-unsaturated ketone precursor, (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one (a chalcone), via an aldol condensation between 3,4-difluoroacetophenone and benzaldehyde.
-
Cyclopropanation: React the resulting chalcone with a sulfur ylide, such as dimethylsulfoxonium methylide, to form the cyclopropyl ring across the double bond. This method avoids the harsh Lewis acids and regioselectivity issues of the Friedel-Crafts reaction but involves more synthetic steps.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.2 equivalents). Cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Add 1,2-difluorobenzene (1.0 equivalent) to the cooled slurry with stirring.
-
Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. [6]6. Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas.
-
Workup & Purification: Proceed immediately to Protocol 2.
Protocol 2: Standard Workup and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. [1][6]3. Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Section 4: Data & Parameter Optimization
Optimizing the reaction requires a careful balance of several parameters. The following table summarizes key variables and their expected impact.
| Parameter | Recommended Range/Value | Rationale & Impact on Yield |
| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ is the most common and effective Lewis acid for this transformation due to its high activity. Other Lewis acids like FeCl₃ or SnCl₄ may be used but often result in lower yields. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Crucial for high yield. Less than 1.0 eq will result in an incomplete reaction due to the formation of a stable complex between the product ketone and AlCl₃. [7][3] |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | Must be anhydrous. These chlorinated solvents are effective at solvating the reagents and intermediates without competing in the reaction. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Lower temperatures (0-5 °C) during addition are critical to control the exothermic reaction and can improve regioselectivity. The reaction may need to be warmed to room temperature or gently heated to go to completion. |
| Reaction Time | 2 - 6 hours | Highly dependent on scale and temperature. Reaction progress must be monitored (e.g., by TLC) to determine the optimal endpoint and avoid the formation of degradation byproducts. |
References
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). Google Patents.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
-
Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
- Chang, M.-Y., Chan, C.-K., & Chen, Y.-C. (2014). Synthesis of diarylcyclopropyl spirocyclic ketones. Tetrahedron, 70(15), 2529–2536. (Link not available directly, referenced through Sci-Hub search result)
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). Molecules. MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Journal of the American Chemical Society. PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Production of Cyclopropyl 3,4-difluorophenyl ketone
Welcome to the technical support center for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this key pharmaceutical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a successful, scalable, and safe synthesis campaign.
The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). While conceptually straightforward, this reaction presents several challenges on a large scale, primarily due to the deactivated nature of the aromatic substrate and the handling of moisture-sensitive reagents.
Core Synthesis Pathway
The fundamental transformation is an electrophilic aromatic substitution reaction. The Lewis acid activates the cyclopropanecarbonyl chloride to form a highly reactive acylium ion, which is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring.
Technical Support Center: Overcoming Low Yield in the Cyclopropanation of 3,4-Difluorophenyl Ketone
Welcome to the Technical Support Center for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the crucial cyclopropanation step. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common issues, leading to successful and high-yield syntheses.
Introduction: The Challenge of Cyclopropanating an Electron-Deficient Ketone
The synthesis of this compound presents a unique set of challenges primarily due to the electron-withdrawing nature of the 3,4-difluorophenyl group. This deactivation of the aromatic ring can impact the reactivity of the adjacent ketone, making it a less favorable substrate for classical cyclopropanation reactions. This guide will focus on the two most common and effective methods for this transformation: the Corey-Chaykovsky reaction and the Simmons-Smith reaction . We will explore the mechanistic nuances of each and provide a structured approach to troubleshooting low yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns that researchers face during the synthesis of this compound.
Q1: Why is the yield of my cyclopropanation reaction so low?
A1: Low yields in the cyclopropanation of 3,4-difluorophenyl ketone can stem from several factors:
-
Reduced Reactivity of the Ketone: The electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the enolate (in the case of the Corey-Chaykovsky reaction) or the reactivity of the carbonyl group, making the cyclopropanation step less efficient.
-
Side Reactions: Competing reactions, such as epoxide formation, aldol condensation, or Cannizzaro-type reactions, can consume starting materials and reduce the yield of the desired cyclopropyl ketone.
-
Reagent Quality and Activity: The success of both the Corey-Chaykovsky and Simmons-Smith reactions is highly dependent on the quality and activity of the reagents. Inactive or improperly prepared reagents are a common cause of low conversion.
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and solvent, can significantly impact the yield.
Q2: Which cyclopropanation method is better for this substrate, Corey-Chaykovsky or Simmons-Smith?
A2: Both methods can be effective, but the choice often depends on the specific experimental setup and available resources.
-
The Corey-Chaykovsky reaction , typically employing a sulfur ylide, is a robust method for cyclopropanation.[1][2] For α,β-unsaturated ketones, it proceeds via a 1,4-conjugate addition.[3][4]
-
The Simmons-Smith reaction , which utilizes a carbenoid species, is also a powerful tool. The Furukawa modification, using diethylzinc and diiodomethane, is often more effective for electron-deficient substrates.[5]
We will provide detailed protocols and troubleshooting for both methods to allow you to select the most suitable approach for your laboratory.
Q3: What are the common byproducts I should look out for?
A3: Common byproducts can include:
-
In Corey-Chaykovsky reactions: The corresponding epoxide of the starting ketone can be a significant byproduct.[6] Aldol condensation products may also be observed.
-
In Simmons-Smith reactions: If your substrate contains other functional groups, such as alcohols, methylation of these heteroatoms can occur. Incomplete reaction will leave unreacted starting material.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for monitoring reaction progress. It is advisable to run a co-spot of the starting material on your TLC plate to accurately gauge its consumption. For GC-MS analysis, a small aliquot of the reaction mixture can be quenched, extracted, and analyzed.
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-style troubleshooting guide for specific issues you may encounter with each of the recommended cyclopropanation methods.
Method 1: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a versatile method for the synthesis of cyclopropanes from α,β-unsaturated ketones.[1][2]
Issue 1: Low or no conversion of the starting 3,4-difluoroacetophenone.
-
Question: I am seeing a lot of unreacted starting material even after prolonged reaction times. What could be the problem?
-
Answer and Troubleshooting Steps:
-
Check the Quality of Your Base and Ylide Precursor: The reaction's success hinges on the efficient generation of the sulfur ylide.
-
Base: Use a strong, freshly opened, or properly stored base like potassium tert-butoxide or sodium hydride. Clumped or discolored base may be inactive.
-
Ylide Precursor: Use high-purity trimethylsulfoxonium iodide.[1]
-
-
Ensure Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimize Reaction Temperature: While many Corey-Chaykovsky reactions proceed at room temperature, for a less reactive substrate like 3,4-difluoroacetophenone, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
-
Increase Reagent Stoichiometry: Consider a modest increase in the equivalents of the ylide precursor and base (e.g., from 1.1 eq to 1.5 eq).
-
Issue 2: The major product is the epoxide, not the cyclopropyl ketone.
-
Question: My main product appears to be the oxirane derived from the starting ketone. How can I favor cyclopropanation?
-
Answer and Troubleshooting Steps:
-
Choice of Sulfur Ylide: The choice of sulfur ylide is critical. For the cyclopropanation of enones, dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide) is preferred as it favors 1,4-addition, leading to the cyclopropyl ketone.[3][4] Dimethylsulfonium methylide (from trimethylsulfonium iodide) tends to favor 1,2-addition, resulting in epoxide formation.[6] Ensure you are using the correct precursor.
-
Reaction Conditions: The kinetic product is often the epoxide, while the thermodynamic product is the cyclopropane. Allowing the reaction to stir for a longer period at a slightly elevated temperature may favor the formation of the more stable cyclopropyl ketone.
-
Issue 3: A complex mixture of products is observed.
-
Question: My TLC/GC-MS shows multiple spots/peaks, and I am struggling to isolate the desired product. What are the likely side reactions?
-
Answer and Troubleshooting Steps:
-
Aldol Condensation: The basic conditions of the Corey-Chaykovsky reaction can promote self-condensation of the starting ketone, especially if it is enolizable. To minimize this, ensure slow and controlled addition of the base to the reaction mixture to avoid localized high concentrations.
-
Cannizzaro-type Reactions: While less common for ketones, related side reactions can occur under strongly basic conditions. Maintaining a controlled temperature and using the appropriate stoichiometry of reagents can help to mitigate these.
-
Purification Strategy: A carefully executed column chromatography is often necessary to separate the desired cyclopropyl ketone from byproducts and unreacted starting material. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3,4-Difluoroacetophenone
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 - 1.5 equivalents).
-
Add anhydrous DMSO to the flask and stir until the salt is fully dissolved.
-
Add 3,4-difluoroacetophenone (1.0 equivalent) to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 - 1.5 equivalents) in anhydrous DMSO.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Corey-Chaykovsky Reaction Troubleshooting
Caption: Troubleshooting workflow for the Corey-Chaykovsky reaction.
Method 2: The Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for cyclopropanation that involves a zinc carbenoid.
Issue 1: The reaction is sluggish or does not go to completion.
-
Question: My starting material is consumed very slowly, or the reaction stalls. What are the critical factors to check?
-
Answer and Troubleshooting Steps:
-
Activity of the Zinc Reagent: This is the most common point of failure.
-
Zinc-Copper Couple: If you are using the traditional method, ensure the zinc-copper couple is freshly prepared and highly activated. The surface of the zinc is critical for the reaction.
-
Furukawa Modification: For electron-deficient substrates like 3,4-difluoroacetophenone, the Furukawa modification (using diethylzinc and diiodomethane) is often more effective and reproducible.[5]
-
-
Quality of Reagents: Use freshly distilled diiodomethane. Diethylzinc is pyrophoric and must be handled with extreme care under strictly anhydrous and inert conditions.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be necessary for less reactive substrates. However, be cautious as higher temperatures can lead to reagent decomposition.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents are common, but for less reactive substrates, less coordinating solvents like dichloromethane may be beneficial.
-
Issue 2: I am observing unexpected byproducts.
-
Question: Besides my desired product and starting material, I see other spots on my TLC. What could they be?
-
Answer and Troubleshooting Steps:
-
Methylation of Heteroatoms: The zinc carbenoid can act as a methylating agent. If your substrate contains sensitive functional groups (e.g., alcohols, phenols), they may be methylated. This is less of a concern with the target ketone but is something to be aware of in more complex molecules.
-
Polymerization: Although less common with ketones compared to styrenes, some polymerization of the starting material or product can occur, especially if the reaction is overheated or run for an excessively long time.
-
This protocol is a general guideline and requires strict adherence to safety procedures for handling pyrophoric reagents.
Materials:
-
3,4-Difluoroacetophenone
-
Diethylzinc (as a solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add a solution of 3,4-difluoroacetophenone (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, slowly add diethylzinc (1.5 - 2.0 equivalents) via syringe or dropping funnel.
-
After stirring for 15-30 minutes at 0 °C, slowly add diiodomethane (1.5 - 2.0 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Once the gas evolution has ceased, add deionized water and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Simmons-Smith Reaction Troubleshooting
Caption: Troubleshooting workflow for the Simmons-Smith reaction.
Data Summary Table
The following table provides a comparative overview of the two primary cyclopropanation methods discussed.
| Feature | Corey-Chaykovsky Reaction | Simmons-Smith Reaction (Furukawa Mod.) |
| Reagents | Trimethylsulfoxonium iodide, Strong Base (e.g., KOtBu) | Diethylzinc, Diiodomethane |
| Key Advantage | Generally good for enones, avoids pyrophoric reagents. | Highly effective for electron-deficient substrates. |
| Key Disadvantage | Can lead to epoxide byproduct. | Requires handling of pyrophoric diethylzinc. |
| Common Solvents | DMSO, THF | Dichloromethane, Diethyl ether |
| Typical Temp. | Room Temperature to 50 °C | 0 °C to Room Temperature |
Concluding Remarks
Overcoming low yields in the cyclopropanation of 3,4-difluorophenyl ketone is an achievable goal with careful attention to reagent quality, reaction conditions, and a systematic approach to troubleshooting. Both the Corey-Chaykovsky and Simmons-Smith reactions offer viable pathways to the desired product. By understanding the underlying chemistry and potential pitfalls of each method, researchers can effectively optimize their synthetic procedures. This guide provides a solid foundation for diagnosing and resolving common issues, ultimately leading to higher yields and a more efficient synthesis. Should you require further assistance, please do not hesitate to reach out to our technical support team.
References
-
RSC Publishing. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
ChemRxiv. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
-
WordPress. (2026). Corey-Chaykovsky Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
- Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
Sources
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Optimization of reaction conditions for "Cyclopropyl 3,4-difluorophenyl ketone" synthesis
Introduction
Cyclopropyl 3,4-difluorophenyl ketone is a crucial building block in medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its synthesis, while conceptually straightforward, presents unique challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to empower researchers in optimizing their synthetic protocols.
Two primary synthetic routes dominate the preparation of this ketone: the Friedel-Crafts acylation of 1,2-difluorobenzene and the Grignard reaction. Each pathway has distinct advantages and potential pitfalls that will be explored in detail.
Overview of Primary Synthetic Routes
The selection of a synthetic strategy often depends on starting material availability, scale, and the specific challenges encountered in the laboratory.
Preventing byproduct formation in "Cyclopropyl 3,4-difluorophenyl ketone" reactions
Welcome to the technical support center for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction, minimize byproduct formation, and improve overall yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation, most commonly via Friedel-Crafts acylation or Grignard reactions, can be accompanied by the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and optimized protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Isomeric Impurities in Friedel-Crafts Acylation
Q1: I'm performing a Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride and AlCl₃, but my yield is low, and I'm observing significant amounts of an isomeric byproduct. What's going wrong?
A1: This is a common issue stemming from the directing effects of the fluorine substituents on the aromatic ring and the inherent reactivity of the difluorobenzene isomers.[1]
-
Mechanistic Insight: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.[1] While fluorine is an ortho, para-director, the substitution pattern in 1,2-difluorobenzene can lead to a mixture of products. The primary desired product is the 3,4-disubstituted ketone, but acylation can also occur at other positions, leading to isomeric impurities.
-
Troubleshooting Steps:
-
Catalyst Choice and Stoichiometry: Over- or under-stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) can lead to side reactions. Use of a large excess of the acylating agent or the Lewis acid catalyst can promote a second acylation reaction.[2] It is recommended to use a stoichiometric amount or a slight excess (around 1.1 equivalents) of the acylating agent.[2]
-
Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and reduce the formation of byproducts.
-
Purity of Reagents: Ensure that all reagents, especially the 1,2-difluorobenzene and cyclopropanecarbonyl chloride, are of high purity. Impurities can lead to unexpected side products.[2] The reaction should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[2]
-
Alternative Catalysts: Consider using milder Lewis acids like scandium triflate, which has been shown to offer high selectivity for the para-product in the acylation of fluorobenzene.[2]
-
Issue 2: Byproduct Formation from Ring-Opening of the Cyclopropyl Group
Q2: I'm observing byproducts that suggest the cyclopropyl ring is opening during the reaction. How can I prevent this?
A2: The cyclopropyl group can be susceptible to ring-opening under strong acidic conditions, a common feature of Friedel-Crafts reactions.[3] This can lead to the formation of open-chain carbinols or other rearranged products.[3]
-
Mechanistic Insight: The high p-character of the C-C bonds in the cyclopropane ring makes it susceptible to attack by electrophiles, which can be exacerbated by strong Lewis acids.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: As mentioned, using milder Lewis acids or running the reaction at lower temperatures can disfavor the ring-opening pathway.
-
Alternative Synthetic Routes: If ring-opening remains a significant issue, consider an alternative synthesis that avoids harsh acidic conditions. A Grignard reaction is a viable alternative.
-
Issue 3: Challenges with the Grignard Reaction Approach
Q3: I'm trying to synthesize the ketone by reacting cyclopropylmagnesium bromide with 3,4-difluorobenzonitrile, but the reaction is sluggish and the yield is poor. What can I do to improve it?
A3: Grignard reactions with nitriles can sometimes be slow. Optimizing the reaction conditions is key to success.
-
Mechanistic Insight: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile. The resulting intermediate is then hydrolyzed to the ketone.
-
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure your cyclopropylmagnesium bromide is freshly prepared or properly stored. The concentration and activity of Grignard reagents can decrease over time.[4] The formation of cyclopropylmagnesium bromide itself can be challenging, with the potential for radical intermediates that can be trapped, reducing the yield of the desired Grignard reagent.[5][6]
-
Reaction Temperature and Time: While Grignard reactions are often initiated at low temperatures, they may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions.[4] Ensure it is anhydrous.
-
Work-up Procedure: A careful acidic work-up is necessary to hydrolyze the intermediate imine to the ketone.
-
Issue 4: Formation of Diacylated Products
Q4: I'm seeing evidence of a second acyl group being added to the aromatic ring. How can I avoid this polyacylation?
A4: Polyacylation is a known issue in Friedel-Crafts reactions, although it is generally less problematic than polyalkylation because the first acyl group deactivates the ring towards further substitution.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 or a slight excess of the acylating agent to the aromatic substrate.[2]
-
Reverse Addition: Consider adding the 1,2-difluorobenzene to the mixture of the acylating agent and Lewis acid. This ensures that the concentration of the activated aromatic ring is always low, minimizing the chance of a second acylation.
-
Optimized Experimental Protocols
Protocol 1: High-Selectivity Friedel-Crafts Acylation
This protocol is designed to maximize the yield of the desired 3,4-isomer while minimizing byproduct formation.
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice water
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 1,2-difluorobenzene (1.05 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Grignard Reaction with 3,4-Difluorobenzoyl Chloride
This is an alternative route that can avoid some of the issues associated with Friedel-Crafts acylation.
Materials:
-
Cyclopropylmagnesium bromide solution (0.5 M in THF)[4]
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the cyclopropylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Primary Reagents | 1,2-Difluorobenzene, Cyclopropanecarbonyl Chloride | 3,4-Difluorobenzoyl Chloride, Cyclopropylmagnesium Bromide |
| Catalyst/Reagent | AlCl₃ (or other Lewis Acid) | - |
| Common Byproducts | Isomeric acylation products, ring-opened products, diacylated products | Unreacted starting materials, products from Grignard side reactions |
| Key Advantages | Potentially fewer steps if starting from 1,2-difluorobenzene | Milder conditions, avoids ring-opening of the cyclopropyl group |
| Key Challenges | Isomer control, ring-opening, harsh conditions | Preparation and handling of Grignard reagent |
Visualizing Reaction Pathways
Friedel-Crafts Acylation Troubleshooting Workflow
Caption: Troubleshooting flowchart for Friedel-Crafts acylation.
Comparison of Synthetic Routes
Caption: Comparison of Friedel-Crafts and Grignard synthetic routes.
References
- Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Molecules. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
-
ChemSrc. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
SIUE. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved from [Link]
-
PubMed. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
- Googleapis.com. (2013). WO 2013/144295 A1.
-
ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sci-Hub. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones / Journal of the Chemical Society, Perkin Transactions 1, 1981 [sci-hub.box]
- 4. シクロプロピルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Buy 3,4-Difluorobenzoyl chloride | 76903-88-3 [smolecule.com]
- 9. 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of Ticagrelor intermediate
Welcome to the technical support center for the synthesis of key Ticagrelor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine , a critical building block for Ticagrelor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine using sodium dithionite is sluggish and incomplete. What are the possible causes and how can I resolve this?
This is a common issue that can arise from several factors related to reagent quality, reaction conditions, and monitoring.
Possible Causes & Troubleshooting Steps:
-
Degradation of Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is highly sensitive to air and moisture, which can lead to its degradation and reduced activity.
-
Recommendation: Always use freshly opened or properly stored sodium dithionite. It is advisable to purchase it in small quantities and store it under an inert atmosphere (e.g., in a desiccator with nitrogen backfill). You can perform a simple qualitative test for its activity by observing its ability to decolorize a solution of potassium permanganate.
-
-
Inadequate pH Control: The reduction potential of sodium dithionite is pH-dependent. If the pH of the reaction mixture is not optimal, the reaction rate can be significantly affected.
-
Recommendation: The reaction is typically performed in a biphasic system (e.g., water and an organic solvent like tetrahydrofuran)[1]. The pH should be maintained in a specific range, often slightly basic, to ensure the optimal activity of the reducing agent. Monitor the pH throughout the reaction and adjust as necessary with a suitable base, such as sodium bicarbonate.
-
-
Poor Mass Transfer in a Biphasic System: In a two-phase system, inefficient stirring can limit the contact between the reactants, leading to a slow reaction.
-
Recommendation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial in some cases, although not always necessary for this specific reduction[2].
-
-
Low Reaction Temperature: While the reaction is often carried out at or slightly above room temperature, a lower temperature might be slowing down the kinetics.
-
Recommendation: If the reaction is proceeding slowly, a modest increase in temperature (e.g., to 30-40 °C) can enhance the reaction rate. However, be cautious, as higher temperatures may also promote the formation of byproducts[1].
-
Experimental Protocol: Monitoring the Reduction via HPLC
A robust HPLC method is crucial for monitoring the reaction progress and identifying incomplete conversion.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Gradient | 60:40 (v/v) isocratic, or a shallow gradient if impurities are close to the starting material peak. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Adapted from a method for Ticagrelor and its impurities.[3]
Q2: I am observing an unexpected byproduct in my synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. How can I identify it and prevent its formation?
The formation of byproducts is a common challenge. The structure of the byproduct will depend on the synthetic route employed. One of the primary routes involves the reduction of the nitro group of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
Potential Byproducts and Their Prevention:
-
Over-reduction Products: While less common with milder reducing agents like sodium dithionite, stronger reducing conditions (e.g., certain catalytic hydrogenations) could potentially lead to the reduction of the chloro groups.
-
Identification: These byproducts would have a lower molecular weight and a different isotopic pattern in mass spectrometry due to the loss of chlorine atoms.
-
Prevention: Carefully control the reaction conditions, including the choice of reducing agent, catalyst loading, hydrogen pressure, and reaction time.
-
-
Hydrolysis Products: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic conditions or during aqueous workup. This can lead to the formation of hydroxy-substituted pyrimidines.
-
Identification: These impurities will have a higher polarity and thus a shorter retention time on a reverse-phase HPLC column. Mass spectrometry will show a corresponding decrease in mass.
-
Prevention: Maintain careful control over the pH during the reaction and workup. Use a non-aqueous workup if possible, or minimize the exposure to aqueous basic conditions.
-
-
Impurities from the Starting Material: The purity of your starting material, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is critical. Any impurities present in the starting material are likely to be carried through or react to form new impurities.
-
Identification: Analyze the starting material by HPLC and compare the chromatogram with that of the reaction mixture.
-
Prevention: Ensure the purity of the starting material before commencing the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
-
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected byproducts.
Q3: My final product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is an oil and I am struggling with purification. How can I induce crystallization?
While this intermediate can sometimes be an oil or a low-melting solid, obtaining a crystalline product is highly desirable for purification and handling[4][5].
Strategies to Induce Crystallization:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.
-
Recommendation: Based on literature, recrystallization from polar organic solvents like ethanol or ethyl acetate is often successful[6]. You can also try a co-solvent system, such as ethanol/water or ethyl acetate/hexane.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, you can use it to seed the supersaturated solution.
-
Procedure: Dissolve your oily product in a minimal amount of hot solvent. Cool the solution slowly. Once it is supersaturated (just below the point of spontaneous crystallization), add a tiny crystal of the pure compound. This will provide a nucleus for crystal growth.
-
-
Scratching: In the absence of seed crystals, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can act as nucleation sites.
-
Slow Cooling and Anti-Solvent Addition: Rapid cooling often leads to the formation of oils.
-
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Alternatively, you can use an anti-solvent addition technique. Dissolve your compound in a good solvent, and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to stand undisturbed.
-
Purification Workflow:
Caption: A systematic approach to the purification of an oily product.
References
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. [Link]
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem. Lookchem. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. Eureka | Patsnap. [Link]
-
Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. Eureka | Patsnap. [Link]
- Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. [Link]
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
Managing thermal runaway in the synthesis of "Cyclopropyl 3,4-difluorophenyl ketone"
Introduction
Welcome to the technical support center for the synthesis of Cyclopropyl 3,4-difluorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals. The synthesis of this important ketone intermediate, typically achieved via a Friedel-Crafts acylation, is a powerful C-C bond-forming reaction. However, it is accompanied by significant safety considerations, primarily the risk of a thermal runaway reaction.[1][2][3]
A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[1] In the context of this synthesis, the primary driver of this hazard is the highly exothermic reaction between the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and the acylating agent (cyclopropanecarbonyl chloride), as well as the subsequent reaction with the aromatic substrate (1,2-difluorobenzene).[4][5]
This document provides a structured, in-depth guide to understanding, preventing, and managing potential thermal events during this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazard
This section addresses the fundamental principles behind the thermal risks associated with this synthesis.
Q1: What is the primary cause of the strong exotherm in this specific Friedel-Crafts acylation?
A1: The primary cause is the multi-step, highly energetic nature of the Friedel-Crafts acylation mechanism.[6][7]
-
Acylium Ion Formation: The first major exothermic event is the reaction between the Lewis acid catalyst (anhydrous AlCl₃) and cyclopropanecarbonyl chloride. The AlCl₃ coordinates to the acyl chloride, which facilitates the formation of a highly reactive and electrophilic acylium ion.[5][6][7] This is an aggressive acid-base reaction that generates a significant amount of heat.[4]
-
Electrophilic Aromatic Substitution: The subsequent reaction of the acylium ion with the 1,2-difluorobenzene ring is also exothermic.
-
Catalyst Complexation: The AlCl₃ catalyst forms a complex with the resulting ketone product. The decomposition of this complex during the workup phase is also extremely exothermic.[8]
Q2: Why is anhydrous aluminum chloride (AlCl₃) so reactive and hazardous?
A2: Anhydrous AlCl₃ is a powerful Lewis acid that reacts violently and explosively with water.[9][10][11] This is because the aluminum atom has a vacant p-orbital, making it highly electrophilic and eager to accept a pair of electrons from a Lewis base, such as water. This hydrolysis reaction is extremely exothermic and liberates large volumes of corrosive hydrogen chloride (HCl) gas and heat.[9][10][12] Any moisture in the reaction setup (e.g., from glassware, solvents, or the atmosphere) can initiate a dangerous reaction before the synthesis even begins.[13]
Q3: How do the physical properties of the reagents and solvents influence thermal risk?
A3: Solvent selection is critical for thermal management.[14] A solvent with a low boiling point can boil away if the reaction temperature spikes, leading to a loss of heat transfer, increased reactant concentration, and a rapid acceleration of the reaction rate. The ideal solvent should have a boiling point well above the intended reaction temperature, be inert to the reaction conditions, and have good heat transfer properties.
Q4: What is "thermal runaway" and what are its consequences?
A4: A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn further accelerates the rate of heat production.[1] If the cooling capacity of the system is insufficient, this cycle can lead to an exponential and uncontrollable rise in temperature and pressure. The consequences can be catastrophic, including reactor over-pressurization, vessel rupture, explosion, fire, and the release of toxic and corrosive materials.[3]
Part 2: Proactive Thermal Management & Experimental Protocol
The most effective way to handle a thermal runaway is to prevent it from occurring. This section provides a detailed, safety-first protocol.
Recommended Safe Synthesis Protocol
This protocol is designed for a 0.1 mole scale reaction. Adjustments for scale-up must be accompanied by a thorough safety review and potentially reaction calorimetry studies.
Table 1: Reagent Quantities and Critical Parameters
| Reagent/Parameter | Molar Eq. | Quantity | Molar Mass ( g/mol ) | Notes |
| 1,2-Difluorobenzene | 1.0 | 11.41 g (9.8 mL) | 114.09 | Limiting Reagent |
| Anhydrous AlCl₃ (granules) | 1.2 | 16.00 g | 133.34 | Must be high purity, anhydrous. |
| Cyclopropanecarbonyl chloride | 1.1 | 11.50 g (10.2 mL) | 104.54 | Add via syringe pump or dropping funnel. |
| Dichloromethane (DCM) | - | 200 mL | 84.93 | Anhydrous, inhibitor-free. |
| Critical Parameters | ||||
| Initial Temperature | - | 0 °C | - | For AlCl₃ suspension and chloride addition. |
| Max. Addition Temp. | - | 5 °C | - | Do not exceed this during addition. |
| Reaction Temperature | - | 0 °C to RT | - | Allow to warm slowly after addition. |
| Addition Time | - | 60-90 minutes | - | Slow, controlled addition is key. |
Step-by-Step Methodology
-
Glassware & System Preparation:
-
Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly oven-dried or flame-dried to remove all traces of moisture.
-
Assemble the reactor under an inert atmosphere (Nitrogen or Argon). A setup with a mechanical stirrer, thermocouple (temperature probe), and a pressure-equalizing addition funnel is mandatory.
-
Place the reaction flask in a secondary container and prepare an ice/water bath for cooling. An ice/acetone or dry ice/acetone bath should be on standby for emergency cooling.
-
-
Reagent Charging:
-
To the reaction flask, add the anhydrous dichloromethane (150 mL) and the anhydrous aluminum chloride (16.00 g).
-
Begin vigorous stirring to create a slurry.
-
Cool the slurry to 0 °C using the ice/water bath.
-
-
Controlled Addition of Acyl Chloride:
-
Load the cyclopropanecarbonyl chloride (11.50 g) into the addition funnel.
-
Add the acyl chloride to the stirred AlCl₃ slurry dropwise over 30-45 minutes. CRITICAL: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature between 0-5 °C.[4] If the temperature rises above 5 °C, immediately halt the addition and apply more cooling.
-
-
Controlled Addition of Aromatic Substrate:
-
After the acyl chloride addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Add the 1,2-difluorobenzene (11.41 g) dropwise via the addition funnel over 30-45 minutes, again maintaining the internal temperature between 0-5 °C.
-
-
Reaction Completion:
-
Once the addition is complete, allow the reaction to stir at 0 °C for one hour.
-
After one hour, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 2-3 hours or until reaction completion is confirmed by TLC or another appropriate analytical method.
-
-
Safe Quenching Procedure:
-
This is the most hazardous step of the workup. The reaction of AlCl₃ with water is violently exothermic.[8][15]
-
Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).
-
NEVER add water to the reaction mixture. [6]
-
Slowly and carefully, transfer the reaction mixture via cannula or by pouring in small portions into the ice/HCl mixture.[4] The rate of addition should be controlled to keep the quench temperature below 20 °C.
-
Once the quench is complete, proceed with standard liquid-liquid extraction, washing with sodium bicarbonate solution, and purification.[4]
-
Visual Workflow for Safe Synthesis
Caption: A decision-making diagram for responding to an unexpected temperature increase.
References
- BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Chem-Station. (2014). Friedel-Crafts Acylation.
- BenchChem. (2025). Safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
- Jang, W. (2023). Exothermic Reactions: Its Energy Release and Applications. Advanced Chemical Engineering, 13, 277.
- PubChem. (n.d.). Aluminum Chloride. National Institutes of Health.
- ChemicalBook. (2019). Aluminium chloride-Health Hazard and Toxicity.
- NOAA. (n.d.). aluminum chloride, anhydrous - Report. CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%.
- Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
Comparison of different synthetic routes to "Cyclopropyl 3,4-difluorophenyl ketone"
Introduction
Cyclopropyl 3,4-difluorophenyl ketone is a pivotal chemical intermediate, most notably in the synthesis of the antiplatelet drug Ticagrelor.[1] The unique combination of a strained cyclopropyl ring and an electron-deficient difluorophenyl moiety makes it a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins, while the cyclopropyl group introduces conformational rigidity.[1] The efficacy, cost, and environmental impact of synthesizing this ketone are highly dependent on the chosen synthetic pathway.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to assist researchers in making informed decisions for their specific applications, from laboratory-scale research to process development.
Route 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution.[2][3][4] In this approach, the aromatic ring of 1,2-difluorobenzene attacks an acylium ion generated from cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of cyclopropanecarbonyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion.[5] The electron-rich π system of the 1,2-difluorobenzene ring then attacks the acylium ion. Although the fluorine atoms are deactivating, they are ortho, para-directing; however, steric hindrance from the C-2 fluorine and the acyl group favors substitution at the C-4 position, leading to the desired product. A final deprotonation step restores the aromaticity of the ring and regenerates the catalyst.[5]
Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition: 1,2-Difluorobenzene (1.0 eq.) is added to the stirred suspension. The mixture is cooled to 0 °C in an ice bath.
-
Acylation: Cyclopropanecarbonyl chloride (1.1 eq.) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated. The aqueous layer is extracted two more times with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Performance Analysis
| Metric | Friedel-Crafts Acylation |
| Yield | Moderate (Typically 50-70%) |
| Purity | Good to Excellent after purification |
| Scalability | Good, but exothermic nature requires careful thermal management. |
| Reagent Cost | Relatively low (1,2-difluorobenzene, AlCl₃, cyclopropanecarbonyl chloride are commercially available). |
| Safety & Environmental | Requires stoichiometric amounts of AlCl₃, which is corrosive and moisture-sensitive. Generates acidic aqueous waste and HCl gas. |
Advantages:
-
Direct, one-pot synthesis from readily available starting materials.
-
Well-established and understood reaction mechanism.
Disadvantages:
-
Requires more than a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with AlCl₃, deactivating it.[4]
-
The reaction can be difficult to control on a large scale due to its exothermic nature.
-
Generates significant amounts of corrosive waste, posing environmental and disposal challenges.
Route 2: Grignard Reaction with a Nitrile or Weinreb Amide
Organometallic routes, particularly using Grignard reagents, offer a versatile alternative to Friedel-Crafts acylation.[6] This strategy can be executed in two ways: reacting a cyclopropyl Grignard reagent with a 3,4-difluorophenyl electrophile, or vice versa. The use of specific electrophiles like nitriles or Weinreb amides is crucial to prevent the common side reaction of over-addition, which would lead to a tertiary alcohol.[6][7]
Mechanistic Rationale
Path A: Cyclopropylmagnesium bromide + 3,4-Difluorobenzonitrile
-
Grignard Formation: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form cyclopropylmagnesium bromide.[8][9]
-
Nucleophilic Addition: The nucleophilic cyclopropyl carbanion attacks the electrophilic carbon of the nitrile group in 3,4-difluorobenzonitrile.[7]
-
Intermediate Formation: This addition forms a magnesium salt of an imine. This intermediate is stable and does not react with a second equivalent of the Grignard reagent.
-
Hydrolysis: Upon acidic workup (e.g., with aqueous HCl), the imine is hydrolyzed to the corresponding ketone.
Experimental Protocol (Path A)
-
Grignard Preparation: In a flame-dried, inert-atmosphere apparatus, magnesium turnings (1.2 eq.) are placed in anhydrous THF. A small crystal of iodine can be added to activate the magnesium. A solution of cyclopropyl bromide (1.1 eq.) in anhydrous THF is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction: The prepared Grignard reagent is cooled to 0 °C. A solution of 3,4-difluorobenzonitrile (1.0 eq.) in anhydrous THF is added dropwise.[10]
-
Stirring: The reaction mixture is warmed to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC or GC-MS.
-
Quenching & Hydrolysis: The reaction is carefully quenched by slow addition to a stirred solution of 2M HCl cooled in an ice bath.
-
Extraction: The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under vacuum.
-
Purification: The crude ketone is purified by column chromatography or vacuum distillation.
Performance Analysis
| Metric | Grignard Reaction (Nitrile/Weinreb Amide) |
| Yield | Good to High (Typically 70-90%) |
| Purity | High, especially with Weinreb amides, which are known for clean reactions. |
| Scalability | Good; Grignard reactions are common in industrial processes. Requires strict anhydrous conditions. |
| Reagent Cost | Moderate. 3,4-difluorobenzonitrile is a key starting material. Weinreb amides must be prepared, adding a step. |
| Safety & Environmental | Grignard reagents are highly reactive and pyrophoric. Strict moisture exclusion is critical. Generates magnesium salt waste. |
Advantages:
-
High yields and excellent selectivity for the ketone product, avoiding over-addition.[6]
-
Milder reaction conditions compared to Friedel-Crafts acylation.
-
The intermediate is stable, making the reaction controllable.
Disadvantages:
-
Requires strictly anhydrous conditions, as Grignard reagents react violently with water.[9]
-
The synthesis of starting materials like 3,4-difluorobenzonitrile or the corresponding Weinreb amide adds steps to the overall sequence.[11][12]
Route 3: Oxidation of Cyclopropyl(3,4-difluorophenyl)methanol
This two-step approach first creates the secondary alcohol precursor, which is then oxidized to the target ketone. This route offers flexibility in the choice of oxidizing agent, allowing for tuning based on scale, cost, and environmental considerations.
Mechanistic Rationale
Step 1: Alcohol Formation The precursor, cyclopropyl(3,4-difluorophenyl)methanol, is readily synthesized via a Grignard reaction between 3,4-difluorobenzaldehyde and cyclopropylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde to form the secondary alcohol after acidic workup.[9]
Step 2: Oxidation The secondary alcohol is oxidized to the ketone. Several reagents can accomplish this transformation:
-
Chromium-based reagents (e.g., Jones Oxidation): Involves the formation of a chromate ester followed by elimination to form the ketone. This method is powerful but uses toxic heavy metals.[1]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine compound that provides a mild and highly selective oxidation under neutral conditions.[1]
-
Swern Oxidation: Uses oxalyl chloride or trifluoroacetic anhydride with DMSO to generate an active electrophilic sulfur species, which reacts with the alcohol. It avoids heavy metals but can have an unpleasant odor.
Experimental Protocol (using DMP)
-
Alcohol Synthesis: Prepare cyclopropyl(3,4-difluorophenyl)methanol as described in the Grignard reaction (Route 2), but using 3,4-difluorobenzaldehyde as the electrophile. Purify the resulting alcohol.
-
Setup: To a stirred solution of the alcohol (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (DMP, 1.5 eq.) portion-wise at room temperature.
-
Reaction: The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting alcohol is consumed.
-
Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ketone by column chromatography on silica gel.
Performance Analysis
| Metric | Alcohol Oxidation Route |
| Yield | High for both steps (Grignard >90%, Oxidation >90%). |
| Purity | Excellent, especially with mild oxidants like DMP. |
| Scalability | Good. DMP is expensive for large-scale synthesis, so alternative oxidants (e.g., hypochlorite-based) may be preferred. |
| Reagent Cost | The cost is highly dependent on the choice of oxidant. DMP is expensive; chromium reagents are cheaper but toxic. |
| Safety & Environmental | DMP is shock-sensitive and potentially explosive upon impact or heating. Chromium reagents are carcinogenic and create hazardous waste. |
Advantages:
-
Very high overall yield and purity are achievable.
-
The two-step nature allows for the isolation and purification of the intermediate alcohol, leading to a very clean final product.
-
Flexibility in choosing the oxidation reagent to balance cost, safety, and environmental concerns.
Disadvantages:
-
It is a two-step process, which may be less desirable than a one-pot synthesis in terms of time and resources.
-
The choice of oxidant involves a trade-off between cost, safety, and environmental impact.
Comparative Summary and Conclusion
The optimal synthetic route to this compound depends heavily on the specific requirements of the synthesis, including scale, budget, available equipment, and safety protocols.
| Synthetic Route | Typical Yield | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Friedel-Crafts Acylation | 50-70% | Direct, one-pot reaction; uses low-cost starting materials. | Stoichiometric Lewis acid requirement; large waste stream; exothermic. | Large-scale synthesis where cost is the primary driver and waste handling is established. |
| 2. Grignard Reaction | 70-90% | High yield and selectivity; mild conditions; controllable reaction. | Requires strict anhydrous conditions; may require synthesis of nitrile/amide precursor. | Lab-scale and pilot-scale synthesis where high yield and purity are critical. |
| 3. Alcohol Oxidation | >85% (overall) | Highest overall yield and purity; flexible choice of oxidant. | Two-step process; oxidant choice involves cost/safety trade-offs. | Applications requiring the highest purity final product, such as in late-stage pharmaceutical development. |
Recommendation:
For laboratory-scale research and development where material purity is paramount, the Alcohol Oxidation route (Route 3) is often preferred due to its high fidelity and the clean nature of modern oxidation reagents like DMP. For process development and scale-up where yield and atom economy are crucial, the Grignard reaction with a nitrile or Weinreb amide (Route 2) presents a robust and high-yielding alternative. The Friedel-Crafts Acylation (Route 1) , while classic, is becoming less favorable due to its environmental footprint and the large quantities of catalyst waste, though it may remain economically viable in specific industrial contexts.
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-
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A Comparative Guide for Synthetic Chemists: (3,4-Difluorophenyl)(cyclopropyl)methanone and its Analogs
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthetic campaign. Among the myriad of scaffolds available, aryl cyclopropyl ketones (ACPKs) stand out due to the unique conformational rigidity and electronic properties conferred by the three-membered ring.[1] This guide provides an in-depth, objective comparison of (3,4-difluorophenyl)(cyclopropyl)methanone against other aryl cyclopropyl ketones, supported by experimental data, to illuminate the subtle yet profound impact of aromatic substitution on synthesis and reactivity.
The 3,4-difluorophenyl motif is of particular interest in medicinal chemistry. The strategic incorporation of fluorine can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic landscape.[2][3] This guide will dissect the synthesis of this key intermediate and place its performance in context with non-fluorinated, electron-donating, and electron-withdrawing analogs.
The Synthetic Benchmark: Friedel-Crafts Acylation for ACPK Synthesis
A prevalent and direct method for synthesizing aryl cyclopropyl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl chloride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[5] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4][6] A significant advantage of this method is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Figure 1: Generalized workflow for Friedel-Crafts acylation."
Detailed Protocol: Synthesis of (3,4-Difluorophenyl)(cyclopropyl)methanone
This protocol outlines a representative synthesis via Friedel-Crafts acylation.
Materials:
-
1,2-Difluorobenzene (1.0 eq.)
-
Cyclopropanecarbonyl chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N₂), add cyclopropanecarbonyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add 1,2-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice-cold 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.
Comparative Synthesis: The Impact of Aryl Substituents
The electronic nature of the substituent on the aromatic ring significantly influences the outcome of the Friedel-Crafts acylation. The following table summarizes typical experimental results for the synthesis of various ACPKs, providing a direct comparison.
| Aryl Substituent | Product Name | Typical Yield (%) | Reaction Time (h) | Key Observations & Causality |
| -H | (Phenyl)(cyclopropyl)methanone | 80-90% | 2-4 | Baseline: Benzene is sufficiently nucleophilic for a standard, efficient reaction. |
| 3,4-di-F | (3,4-Difluorophenyl)(cyclopropyl)methanone | 65-75% | 4-6 | Deactivated: The strong inductive (-I) effect of the two fluorine atoms deactivates the ring, slowing the reaction and requiring slightly longer times or elevated temperatures. Yields are moderately lower than the baseline. |
| 4-OCH₃ | (4-Methoxyphenyl)(cyclopropyl)methanone | 85-95% | 1-2 | Activated: The strong electron-donating (+M) effect of the methoxy group makes the ring highly nucleophilic, leading to a rapid reaction and excellent yields. |
| 4-NO₂ | (4-Nitrophenyl)(cyclopropyl)methanone | <10% (often fails) | >24 | Strongly Deactivated: The potent electron-withdrawing nitro group renders the ring too electron-poor to effectively attack the acylium ion under standard Friedel-Crafts conditions. Alternative synthetic routes are required.[1] |
Expert Insights: The data clearly demonstrates that electron-donating groups accelerate the reaction and improve yields, while electron-withdrawing groups have the opposite effect. The 3,4-difluoro substitution represents a case of moderate deactivation. While the reaction proceeds, the conditions must be carefully controlled to achieve satisfactory yields. For strongly deactivated systems like nitrobenzene, direct Friedel-Crafts acylation is not a viable strategy.
Comparative Reactivity: The Role of Electronics in Ring-Opening Reactions
Aryl cyclopropyl ketones are valued not just as final products but as versatile intermediates. Their strained three-membered ring can undergo a variety of transformations, including acid-catalyzed ring-opening.[8][9] This reactivity is also profoundly influenced by the aryl substituents.
In the presence of acid, the ketone oxygen is protonated, which facilitates the cleavage of a cyclopropyl C-C bond to form a more stable carbocation intermediate. The stability of this intermediate, and thus the propensity for ring-opening, is dictated by the electronic nature of the aryl group.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Figure 2: Influence of aryl substituents on carbocation stability."
Experimental Comparison: Acid-Catalyzed Methanolysis
To illustrate these electronic effects, we can compare the relative rates of ring-opening for different ACPKs in an acidic methanol solution.
| Aryl Substituent | Relative Rate of Ring Opening | Product | Mechanistic Rationale |
| 4-OCH₃ | Very Fast | 1-(4-Methoxyphenyl)-4-methoxybutan-1-one | The EDG strongly stabilizes the positive charge on the benzylic carbon through resonance, greatly accelerating ring cleavage. |
| -H | Moderate | 4-Methoxy-1-phenylbutan-1-one | The phenyl group provides moderate stabilization to the carbocation. |
| 3,4-di-F | Slow | 1-(3,4-Difluorophenyl)-4-methoxybutan-1-one | The strong inductive electron withdrawal by the fluorine atoms destabilizes the carbocation intermediate, making the ring-opening process significantly slower and requiring harsher conditions. |
| 4-NO₂ | Very Slow / Unreactive | (Starting material) | The powerful EWG severely destabilizes the carbocation, effectively inhibiting the ring-opening reaction under mild acidic conditions.[1] |
Trustworthiness through Causality: The experimental outcomes are directly predictable from fundamental electronic principles. Electron-donating groups facilitate reactions proceeding through carbocationic intermediates, while electron-withdrawing groups hinder them. The 3,4-difluorophenyl group, with its potent inductive withdrawal, imparts significant stability to the cyclopropyl ring against acid-mediated degradation, a property that can be highly desirable in multi-step syntheses or in the acidic environment of biological systems. This enhanced stability, contrasted with its moderate reactivity in synthesis, makes (3,4-difluorophenyl)(cyclopropyl)methanone a uniquely tunable and robust building block.
Conclusion for the Synthetic Strategist
The choice between (3,4-difluorophenyl)(cyclopropyl)methanone and its analogs is a strategic one, balancing synthetic accessibility with desired downstream reactivity and final properties.
-
For Ease of Synthesis: Unsubstituted or electron-rich aryl cyclopropyl ketones offer higher yields and faster reaction times via Friedel-Crafts acylation.
-
For Enhanced Stability: The 3,4-difluoro substitution provides a marked increase in stability towards acid-catalyzed ring-opening, making it an ideal choice when the cyclopropyl motif must be preserved through subsequent acidic steps.
-
For Modulated Reactivity: The strong electron-withdrawing nature of the 3,4-difluorophenyl group can be exploited to tune the reactivity of the ketone or to participate in specific photocatalytic or electrochemical reactions where electron-deficient arenes are preferred.[10]
By understanding the interplay between aryl electronics and reactivity, researchers can make informed decisions, optimizing their synthetic routes and leveraging the unique properties of each building block to achieve their molecular design goals.
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Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. (URL: [Link])
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Shaw, M. H., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(29), 9257–9260. (URL: [Link])
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Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. (URL: [Link])
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Craig, A. J., et al. (2021). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive (Otago University Research Archive). (URL: [Link])
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Gao, Y., et al. (2021). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. (URL: [Link])
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Pazenok, S., & Tarasenko, K. (2018). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 26(19), 5326-5332. (URL: [Link])
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
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Gouverneur, V., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2855-2861. (URL: [Link])
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Bakulina, O., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(24), 5748. (URL: [Link])
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Majek, M., & Filace, F. (2021). Cooperative NHC/Photoredox Catalyzed Ring-Opening of Aryl Cyclopropanes to 1-Aroyloxylated-3-Acylated Alkanes. Angewandte Chemie International Edition, 60(46), 25252-25257. (URL: [Link])
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Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1801. (URL: [Link])
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Miller, R. D., & McKean, D. R. (1979). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry, 44(22), 3950-3951. (URL: [Link])
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König, B. (2020). Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Accounts of Chemical Research, 53(1), 225-236. (URL: [Link])
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Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(21), e202200331. (URL: [Link])
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Efficacy of different catalysts for the synthesis of "Cyclopropyl 3,4-difluorophenyl ketone"
Introduction: The Significance of Cyclopropyl 3,4-difluorophenyl Ketone in Medicinal Chemistry
This compound is a key building block in the synthesis of various pharmacologically active molecules. The unique combination of a cyclopropyl ring and a difluorinated phenyl moiety imparts desirable properties to drug candidates, such as enhanced metabolic stability, improved binding affinity to target proteins, and better pharmacokinetic profiles. The synthesis of this ketone is, therefore, of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, with a focus on the widely employed Friedel-Crafts acylation reaction. We will delve into the efficacy of traditional Lewis acid catalysts and explore greener, more sustainable alternatives, supported by experimental data and detailed protocols.
The Synthetic Challenge: Friedel-Crafts Acylation of a Deactivated Arene
The primary route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride. This reaction, however, is not without its challenges. The two electron-withdrawing fluorine atoms on the benzene ring significantly deactivate it towards electrophilic aromatic substitution.[1] This deactivation necessitates the use of potent catalytic systems to drive the reaction to completion.
Comparative Efficacy of Catalytic Systems
The choice of catalyst is paramount in overcoming the low reactivity of 1,2-difluorobenzene while ensuring high yield and selectivity. This section compares the performance of several catalytic systems.
Traditional Lewis Acid Catalysts: The Workhorses
1. Aluminum Chloride (AlCl₃): The Gold Standard
Aluminum chloride is the most common and potent Lewis acid catalyst for Friedel-Crafts acylation.[2] Its strong Lewis acidity effectively generates the acylium ion from cyclopropanecarbonyl chloride, which can then be attacked by the deactivated 1,2-difluorobenzene ring.
-
Efficacy: AlCl₃ is highly effective in promoting the acylation of even deactivated arenes.[3]
-
Challenges: The reaction typically requires stoichiometric or even excess amounts of AlCl₃ because the product ketone complexes with the catalyst, rendering it inactive. This leads to a large amount of acidic waste during workup, posing environmental concerns.[4] The high reactivity of AlCl₃ can also lead to side reactions, and its moisture sensitivity requires stringent anhydrous conditions.
2. Ferric Chloride (FeCl₃): A Milder Alternative
Ferric chloride is another common Lewis acid catalyst that is generally milder than AlCl₃.[2] While it can catalyze Friedel-Crafts acylation, its lower Lewis acidity may result in slower reaction rates and lower yields, especially with deactivated substrates.
-
Efficacy: FeCl₃ is a viable catalyst, particularly for more activated aromatic substrates.[5][6] For deactivated rings like 1,2-difluorobenzene, harsher conditions or longer reaction times may be necessary.
-
Advantages: FeCl₃ is less expensive and less moisture-sensitive than AlCl₃. Recent studies have shown that catalytic amounts of FeCl₃ can be effective, especially when used with environmentally friendly solvents.[5]
-
Challenges: The use of hydrated ferric chloride (FeCl₃·6H₂O) is often ineffective due to the deactivating effect of water on the Lewis acid.[7] Anhydrous FeCl₃ is crucial for good catalytic activity.
Greener Alternatives: Towards Sustainable Synthesis
The drawbacks of traditional Lewis acids have prompted the exploration of more environmentally benign catalytic systems.
1. Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): Water-Tolerant and Recyclable
Metal triflates have emerged as powerful, water-tolerant Lewis acid catalysts that can be used in truly catalytic amounts.[4]
-
Efficacy: Metal triflates have shown high efficacy in Friedel-Crafts acylation of various aromatic compounds, including unactivated ones.[8] Their performance can be enhanced in ionic liquids.
-
Advantages: They are often recoverable and reusable, reducing waste. Their tolerance to water simplifies reaction setup.
-
Challenges: The cost of some metal triflates can be higher than that of traditional Lewis acids.
2. Zeolites: Shape-Selective Solid Acids
Zeolites are crystalline aluminosilicates with well-defined pore structures that can act as solid acid catalysts.[9]
-
Efficacy: Zeolites can catalyze Friedel-Crafts acylation, often with high regioselectivity due to shape-selective constraints within their pores.[10] However, their activity with deactivated substrates like 1,2-difluorobenzene might be limited.
-
Advantages: Zeolites are heterogeneous catalysts that can be easily separated from the reaction mixture and regenerated, making them a highly sustainable option.[9][11]
-
Challenges: Catalyst deactivation can be an issue in some cases. The reaction conditions, such as temperature, need to be carefully optimized.
Data Summary: A Comparative Overview
The following table provides a semi-quantitative comparison of the expected performance of different catalysts for the synthesis of this compound. The data is extrapolated from studies on similar deactivated aromatic substrates.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Expected Yield | Environmental Impact |
| AlCl₃ | Stoichiometric | 0 - 25 | 2 - 4 | High | High (acidic waste) |
| FeCl₃ | Catalytic to Stoichiometric | 25 - 80 | 4 - 12 | Moderate to High | Moderate (less waste than AlCl₃) |
| Sc(OTf)₃ | Catalytic (5-10 mol%) | 80 - 120 | 6 - 18 | Moderate to High | Low (recyclable) |
| Zeolite (H-BEA) | Heterogeneous | 150 - 200 | 12 - 24 | Low to Moderate | Very Low (recyclable) |
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
This protocol describes a standard laboratory procedure for the synthesis of this compound using AlCl₃.
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents).
-
Solvent Addition: Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: To the dropping funnel, add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: In the dropping funnel, prepare a solution of 1,2-difluorobenzene (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃) in an Eco-Friendly Solvent
This protocol outlines a greener approach using a catalytic amount of FeCl₃ in propylene carbonate.[5]
Materials:
-
1,2-Difluorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Propylene Carbonate
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a pressure tube, combine 1,2-difluorobenzene (1.0 equivalent), cyclopropanecarbonyl chloride (1.2 equivalents), anhydrous FeCl₃ (5 mol%), and propylene carbonate.
-
Reaction: Seal the tube and heat the mixture at 80 °C for 4-8 hours with vigorous stirring. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Visualization of Key Processes
Reaction Mechanism: Friedel-Crafts Acylation
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow: A Generalized Approach
The diagram below outlines the typical workflow for the synthesis and purification of this compound.
Caption: Generalized Experimental Workflow.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation is a well-established but challenging transformation due to the deactivated nature of the 1,2-difluorobenzene substrate. While traditional Lewis acids like AlCl₃ offer high efficacy, their environmental impact is a significant drawback. Greener alternatives, such as metal triflates and heterogeneous catalysts like zeolites, present promising avenues for more sustainable production. The choice of catalyst will ultimately depend on a balance of factors including cost, desired yield, reaction conditions, and environmental considerations. Future research should focus on the development of highly active, recyclable, and cost-effective catalysts that can efficiently promote the acylation of deactivated aromatic rings under mild conditions, further enabling the sustainable synthesis of this important pharmaceutical intermediate.
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Metal Triflate-Catalyzed Regio- and Stereoselective Friedel–Crafts Alkenylation of Arenes with Alkynes in an Ionic Liquid: Scope and Mechanism | Semantic Scholar. (URL: [Link])
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride - RSC Publishing. (URL: [Link])
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
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“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. (URL: [Link])
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Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride - Semantic Scholar. (URL: [Link])
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
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Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. (URL: [Link])
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (URL: [Link])
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A straightforward and versatile FeCl3 catalyzed Friedel–Crafts C-glycosylation process. Application to the synthesis of new functionalized C-nucleosides - RSC Publishing. (URL: [Link])
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Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Sci-Hub. (URL: [Link])
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Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry - PubMed. (URL: [Link])
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Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (URL: [Link])
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Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI. (URL: [Link])
- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols - Benchchem. (URL not provided)
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What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (URL: [Link])
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Mechanism of zeolite catalyzed acylation of aromatics. - ResearchGate. (URL: [Link])
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Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction - ResearchGate. (URL: [Link])
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Recent progress in efficient zeolite-based catalysts for catalytic conversion of C1 molecules - Chemical Communications (RSC Publishing). (URL: [Link])
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Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
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A FeCl3-catalyzed highly regioselective 1,2-addition/substitution sequence for the construction of coumarin-substituted bis(indolyl)methanes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution at Realistic Operating Conditions | JACS Au - ACS Publications. (URL: [Link])
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Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (URL: [Link])
-
Cp 2 TiCl 2 —Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl 3 with Ketones and Aryl Olefins - MDPI. (URL: [Link])
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. (URL: [Link])
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Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials | Journal of the American Chemical Society. (URL: [Link])
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl)
-
FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency - Organic Chemistry Portal. (URL: [Link])
-
FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency - PubMed. (URL: [Link])
- Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (URL not provided)
-
FeCl3/SiO2-catalyzed bis-indolylation of acetals and ketals: a highly atom-economical approach to the selective deprotection of protected carbohydrates - RSC Publishing. (URL: [Link])
-
FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans - Organic Chemistry Portal. (URL: [Link])
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ChemInform Abstract: Friedel—Crafts Reactions of 2,2‐Difluorocyclopropanecarbonyl Chloride: Unexpected Ring‐Opening Chemistry. - Sci-Hub. (URL: [Link])
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Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation - YouTube. (URL: [Link])
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A comparative study of the reactivity of fluorinated vs. non-fluorinated cyclopropyl ketones
Introduction: The Subtle Power of Fluorine in Modulating Reactivity
For researchers, scientists, and professionals in drug development, the cyclopropyl group is a cornerstone structural motif, prized for its unique conformational rigidity and electronic characteristics.[1] When incorporated into a ketone, this strained three-membered ring becomes a versatile synthetic intermediate, capable of participating in a diverse array of transformations such as ring-opening reactions, cycloadditions, and rearrangements.[1][2] The reactivity of these cyclopropyl ketones can be meticulously controlled by the substituents on the ketone, thereby influencing reaction rates, yields, and selectivity.[1]
This guide provides an in-depth comparative study of the reactivity of fluorinated versus non-fluorinated cyclopropyl ketones. The strategic introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties.[3][4] In the context of cyclopropyl ketones, fluorination can significantly impact the stability of the cyclopropane ring, the electrophilicity of the carbonyl carbon, and the overall reaction pathways. Understanding these differences is paramount for the rational design of novel synthetic methodologies and the development of new therapeutic agents.[4]
Synthesis of Fluorinated and Non-Fluorinated Cyclopropyl Ketones: A Methodological Overview
The construction of the cyclopropyl ketone scaffold is a well-established area of organic synthesis. For non-fluorinated variants, a common and effective method is the cyclopropanation of α,β-unsaturated ketones (enones). The Corey-Chaykovsky reaction, which employs a sulfur ylide, is a widely utilized and powerful technique for this transformation.[1]
The introduction of fluorine into the cyclopropyl ring presents a greater synthetic challenge. Direct fluorination of a pre-formed cyclopropyl ketone can be difficult and often results in a mixture of products. Therefore, the synthesis of fluorinated cyclopropyl ketones typically involves the construction of the fluorinated cyclopropane ring from acyclic precursors. One approach involves the cyclopropanation of a fluorinated alkene. Alternatively, the Baeyer-Villiger oxidation of a fluorinated cyclopropyl aldehyde can yield the desired ketone.[5] The choice of synthetic route is often dictated by the desired position and number of fluorine atoms on the cyclopropyl ring.
General Experimental Workflow: Synthesis
Caption: General synthetic workflows for non-fluorinated and fluorinated cyclopropyl ketones.
Comparative Reactivity: A Tale of Two Systems
The presence of fluorine on the cyclopropyl ring dramatically alters the reactivity profile of the ketone. This can be broadly understood by considering the inductive and steric effects of the fluorine atom(s).
Ring-Opening Reactions: A Thermodynamic Driving Force
The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[6] These reactions can be initiated by various reagents and catalysts, and the reaction pathway is highly dependent on the chosen method and the substituents on the cyclopropyl ring.[7]
-
Non-Fluorinated Cyclopropyl Ketones: In the absence of fluorine, the regioselectivity of ring-opening is primarily governed by the stability of the resulting intermediate.[7] For example, under acidic conditions, the ring opens to form the most stable carbocation.[7] Reductive ring-opening can proceed through radical or anionic intermediates.[7] Transition metal-catalyzed ring-opening reactions, particularly with nickel and palladium, are also highly effective and can proceed through metallacyclic intermediates.[2][8]
-
Fluorinated Cyclopropyl Ketones: The strong electron-withdrawing nature of fluorine significantly influences the regioselectivity of ring-opening. The C-F bond polarizes the adjacent C-C bonds of the cyclopropane ring, making them more susceptible to nucleophilic attack. This enhanced electrophilicity of the cyclopropyl ring can lead to different ring-opening products compared to their non-fluorinated counterparts. For instance, in nucleophilic ring-opening reactions, the attack is often directed to the carbon atom bearing the fluorine, leading to the formation of a fluorinated enolate.
Nucleophilic Addition to the Carbonyl Group: An Electronic Tug-of-War
The carbonyl group is an excellent electrophile and readily undergoes nucleophilic addition.[9]
-
Non-Fluorinated Cyclopropyl Ketones: The reactivity of the carbonyl group in non-fluorinated cyclopropyl ketones is comparable to that of other alkyl or aryl ketones. The rate of nucleophilic addition is influenced by the steric hindrance around the carbonyl group and the electronic nature of the other substituent on the ketone.
-
Fluorinated Cyclopropyl Ketones: Fluorine substitution on the cyclopropyl ring has a more pronounced effect. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates for nucleophilic additions. In the context of enzyme inhibition, this enhanced electrophilicity can lead to the formation of stable, reversible covalent adducts with active site residues, resulting in potent inhibition.[3]
[3+2] Cycloaddition Reactions: Building Molecular Complexity
Cyclopropyl ketones can act as three-carbon synthons in [3+2] cycloaddition reactions with alkenes and alkynes, providing access to highly substituted cyclopentane ring systems.[10][11]
-
Aryl Cyclopropyl Ketones: These reactions have been extensively studied, particularly with aryl cyclopropyl ketones.[12] The reaction is often initiated by a one-electron reduction of the ketone to the corresponding radical anion, which can be achieved using photocatalysis.[10][11]
-
Alkyl Cyclopropyl Ketones: While initially limited to aryl cyclopropyl ketones, recent advancements have expanded the scope to include alkyl cyclopropyl ketones.[12] These reactions often require specific catalytic systems to overcome the higher reduction potential of alkyl ketones compared to aryl ketones.[12][13]
-
Fluorinated Cyclopropyl Ketones: The influence of fluorination on these cycloaddition reactions is an emerging area of research. The electron-withdrawing nature of fluorine could potentially facilitate the initial reduction step, thereby enhancing the reaction efficiency. However, it could also influence the stability and reactivity of the resulting radical anion intermediate, leading to different stereochemical outcomes.
Photochemical Reactivity: Harnessing Light for Chemical Transformations
Aryl cyclopropyl ketones exhibit rich and varied photochemical reactivity upon photoexcitation, including Norrish Type I reactions, ring-opening, and cycloadditions.[6]
-
Non-Fluorinated Aryl Cyclopropyl Ketones: Upon absorption of UV light, the aryl ketone moiety is excited to a triplet state. The high ring strain of the adjacent cyclopropane ring makes the α-bond between the carbonyl group and the cyclopropyl ring susceptible to cleavage from this excited state, leading to a biradical intermediate.[6] The subsequent fate of this intermediate determines the final product distribution.[6]
-
Fluorinated Cyclopropyl Ketones: The effect of fluorine substitution on the photochemical reactivity of cyclopropyl ketones is not as well-documented. However, the C-F bond is known to be photolabile under certain conditions. This could introduce new reaction pathways, such as C-F bond cleavage, competing with the typical Norrish Type I cleavage.
Comparative Data Summary
| Property | Non-Fluorinated Cyclopropyl Ketones | Fluorinated Cyclopropyl Ketones | Rationale for Difference |
| Ring-Opening Regioselectivity | Governed by intermediate stability (carbocation, radical, or anion).[7] | Influenced by the electron-withdrawing fluorine, directing nucleophilic attack. | The strong inductive effect of fluorine polarizes the cyclopropane C-C bonds. |
| Carbonyl Electrophilicity | Moderate, similar to other alkyl/aryl ketones. | Enhanced due to the electron-withdrawing nature of fluorine.[3] | Fluorine's high electronegativity increases the partial positive charge on the carbonyl carbon. |
| [3+2] Cycloaddition Reactivity | Well-established for aryl ketones, emerging for alkyl ketones.[10][12] | An area of active research, potentially enhanced reactivity due to easier reduction. | The electron-withdrawing fluorine may lower the reduction potential of the ketone. |
| Photochemical Reactivity | Dominated by Norrish Type I cleavage.[6] | Potential for alternative pathways involving C-F bond cleavage. | The C-F bond can be photolabile, introducing new reactive possibilities. |
Experimental Protocols
Protocol 1: Comparative Acid-Catalyzed Ring-Opening
Objective: To compare the rate and regioselectivity of acid-catalyzed ring-opening of a fluorinated vs. non-fluorinated cyclopropyl ketone.
Materials:
-
Cyclopropyl phenyl ketone
-
1-Fluoro-1-phenylcyclopropyl ketone
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Quenching solution (e.g., saturated NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In two separate flame-dried flasks under an inert atmosphere, dissolve equimolar amounts of cyclopropyl phenyl ketone and 1-fluoro-1-phenylcyclopropyl ketone in anhydrous DCM.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add a catalytic amount of the Lewis acid (e.g., 0.1 eq. of BF₃·OEt₂) dropwise.
-
Monitor the reactions by Thin Layer Chromatography (TLC) at regular intervals to observe the consumption of the starting material and the formation of products.
-
Once the reaction is complete (or after a set time for comparison), quench the reactions by adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and analyze the crude product mixture by ¹H NMR and ¹⁹F NMR to determine the product distribution and regioselectivity.
Caption: Experimental workflow for comparative acid-catalyzed ring-opening.
Conclusion and Future Outlook
The introduction of fluorine into the cyclopropyl ketone scaffold provides a powerful tool for modulating reactivity and accessing novel chemical space. Fluorinated cyclopropyl ketones exhibit enhanced carbonyl electrophilicity and altered regioselectivity in ring-opening reactions compared to their non-fluorinated counterparts. These differences can be rationally exploited in the design of new synthetic methods and in the development of bioactive molecules.
Future research in this area will likely focus on several key aspects:
-
Asymmetric Fluorination: The development of stereoselective methods for the synthesis of chiral fluorinated cyclopropyl ketones will be crucial for their application in medicinal chemistry.
-
Novel Ring-Opening Reactions: Exploring new catalytic systems for the selective ring-opening of fluorinated cyclopropyl ketones will unlock new synthetic possibilities.
-
Mechanistic Studies: A deeper understanding of the reaction mechanisms, particularly for photochemical and cycloaddition reactions, will enable more precise control over reaction outcomes.
-
Applications in Drug Discovery: The unique properties of fluorinated cyclopropyl ketones make them attractive building blocks for the synthesis of novel therapeutic agents. Further exploration of their structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs.
By continuing to investigate the fascinating interplay between fluorine and the strained cyclopropyl ring, the scientific community can unlock a wealth of new chemical reactivity and pave the way for innovations in both fundamental and applied chemistry.
References
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Cyclopropyl 3,4-difluorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. Cyclopropyl 3,4-difluorophenyl ketone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity and concentration in reaction mixtures and as a raw material is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering field-proven insights and detailed experimental protocols.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application[1][2][3]. As such, the methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH)[4][5][6][7][8], the U.S. Food and Drug Administration (FDA)[9][10][11][12], and the European Medicines Agency (EMA)[13][14][15][16][17], ensuring a framework of scientific integrity and trustworthiness.
While specific, peer-reviewed, validated methods for "this compound" are not extensively published, this guide synthesizes best practices and data from analogous compounds to present two robust, hypothetical methods for its quantification: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The principles and protocols detailed are designed to be directly applicable and adaptable for in-house validation.
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[8][12]. A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable[1][18]. For a pharmaceutical intermediate like this compound, this translates to:
-
Ensuring Product Quality: Accurate quantification guarantees the purity of the intermediate, which directly impacts the quality and safety of the final API.
-
Regulatory Compliance: Regulatory bodies worldwide mandate the use of validated analytical methods for all stages of drug development and manufacturing[1][5].
-
Process Understanding and Control: Reliable analytical data is crucial for monitoring and optimizing synthetic processes, leading to improved efficiency and consistency.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC-UV and GC-MS present viable options with distinct advantages.
High-Performance Liquid Chromatography (HPLC-UV): This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds. For this compound, a reversed-phase HPLC method is highly suitable, leveraging the compound's moderate polarity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent choice for volatile and thermally stable compounds. Given the ketone functional group and the overall structure of the target molecule, it is expected to exhibit sufficient volatility for GC analysis. The mass spectrometric detection provides exceptional specificity and sensitivity.
The following table summarizes the key performance characteristics of these two proposed methods, based on typical validation outcomes for similar small molecules.
| Parameter | HPLC-UV | GC-MS | ICH Guideline Reference |
| Specificity/Selectivity | High, demonstrated by baseline separation from impurities. | Very High, based on both retention time and mass fragmentation pattern. | Q2(R2)[9][12] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Q2(R2)[9][12] |
| Range | 80-120% of the target concentration | 80-120% of the target concentration | Q2(R1)[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Q2(R2)[9][10] |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | Q2(R2)[9][10] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Q2(R1)[6] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Q2(R1)[6] |
| Robustness | High, tolerant to minor variations in mobile phase composition and flow rate. | Moderate, sensitive to injection port temperature and carrier gas flow. | Q2(R1)[6] |
Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point for method development and validation.
Method 1: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30% B to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range.
3. Validation Workflow:
The validation of this HPLC method should follow the workflow outlined in the diagram below, adhering to the acceptance criteria defined in the ICH guidelines.
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A Comparative Guide to Alternative Intermediates for the Synthesis of Ticagrelor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Synthesis in Ticagrelor's Success
Ticagrelor, a potent and reversible P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes.[1] Unlike its predecessors, the thienopyridines, Ticagrelor's direct-acting mechanism and lack of need for metabolic activation provide a more rapid and predictable antiplatelet effect.[1] This clinical advantage, however, is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its chemical synthesis. The complex stereochemistry of Ticagrelor demands a precise and well-controlled manufacturing process. This guide provides an in-depth comparison of the conventional synthetic routes and emerging alternative intermediates for Ticagrelor, offering a critical resource for researchers and process chemists in the pharmaceutical industry. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform the development of next-generation manufacturing processes.
The Conventional Convergent Synthesis: A Well-Trod Path
The most established industrial synthesis of Ticagrelor employs a convergent strategy, which involves the synthesis of three key intermediates that are then coupled in the final stages. This approach allows for the independent optimization of each fragment's synthesis and minimizes the propagation of errors through a long linear sequence.
The three core intermediates in the conventional synthesis are:
-
The Pyrimidine Core: Typically, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, which is later reduced to the corresponding amine.[2]
-
The Chiral Cyclopentane Moiety: Often 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yl)oxy)ethanol L-tartaric acid salt.[4]
-
The Chiral Cyclopropylamine Fragment: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[5]
Visualizing the Conventional Convergent Synthesis
Caption: High-level overview of a convergent synthesis route for Ticagrelor.
Alternative Intermediates and Synthetic Strategies
While the convergent approach is well-established, the quest for greater efficiency, improved safety profiles, and reduced environmental impact has driven the exploration of alternative intermediates and synthetic strategies. These alternatives can be broadly categorized into:
-
Modified Convergent Approaches: Utilizing novel intermediates for the three main fragments or improved coupling strategies.
-
Linear-Convergent Hybrids: Altering the sequence of fragment introduction.
-
Novel Core Construction: Building the triazolopyrimidine core through different chemical transformations.
-
Biocatalytic Innovations: Employing enzymes for highly selective transformations, particularly in the synthesis of chiral intermediates.
Alternative Pyrimidine Core Synthesis: Bypassing Nitration and Chlorination Hazards
The synthesis of the pyrimidine core intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, traditionally involves hazardous nitration and chlorination steps.[2] Alternative routes aim to mitigate these risks.
One notable alternative starts from 2,4,6-trichloro-5-aminopyrimidine. This approach avoids the direct nitration of the pyrimidine ring, a potentially exothermic and hazardous reaction.
Step 1: Synthesis of 2,4,6-trichloro-5-aminopyrimidine (V) This intermediate can be prepared from the condensation of a substituted aminomalonic acid diethyl ester with urea, followed by chlorination.
Step 2: Synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (I) To a solution of 2,4,6-trichloro-5-aminopyrimidine (V) in a suitable solvent such as dichloromethane, propanethiol is added in the presence of a transition metal catalyst (e.g., copper iodide) and a base. The reaction proceeds at a controlled temperature to selectively substitute the chlorine at the 2-position.
Causality: This route offers a potentially safer alternative by avoiding the direct nitration of the pyrimidine ring. The selective substitution of the 2-chloro position is achieved due to its higher reactivity compared to the 4 and 6 positions in this specific substrate.
Building the Core Differently: A Linear-Convergent Approach
An alternative strategy involves a more linear construction of the core, where the cyclopropylamine moiety is introduced at an earlier stage. This approach can simplify the final coupling steps.
Caption: A linear-convergent approach to Ticagrelor synthesis.
In this route, a key intermediate is formed by the reaction of N-Boc protected (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine with 4,6-dichloro-5-nitro-2-(allylthio)pyrimidine.[6] This is followed by coupling with the cyclopentane moiety, reduction of the nitro group, and subsequent triazole ring formation.[6]
Causality: By coupling the cyclopropylamine early, this route may offer advantages in terms of purification and handling of intermediates. The use of an allylthio group instead of a propylthio group is also a notable variation.
A Greener Approach: Biocatalysis in Chiral Intermediate Synthesis
A significant advancement in the synthesis of Ticagrelor intermediates lies in the application of biocatalysis. The synthesis of the chiral cyclopropane fragment, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a prime target for enzymatic methods to improve stereoselectivity and reduce the environmental impact of traditional chemical resolutions.
Engineered enzymes, such as truncated globin from Bacillus subtilis, have been shown to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high diastereoselectivity and enantioselectivity.[3] This enzymatic step provides a direct and efficient route to a key precursor of the desired cyclopropylamine.
A culture of E. coli expressing the engineered enzyme is grown and induced. The cells are then harvested and used as a whole-cell biocatalyst. The reaction is typically carried out in a buffered aqueous medium with the addition of 3,4-difluorostyrene and ethyl diazoacetate. The reaction is monitored for conversion, and the product is extracted with an organic solvent.
Causality: Biocatalysis offers unparalleled stereoselectivity, often eliminating the need for chiral separation steps. The reactions are performed in environmentally benign aqueous media under mild conditions, significantly improving the green credentials of the overall synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Convergent Route | Alternative Pyrimidine Core Synthesis | Linear-Convergent Approach | Biocatalytic Approach (for Cyclopropane) |
| Key Advantage | Well-established and optimized for scale-up. | Avoids hazardous nitration of the pyrimidine ring. | Potentially simpler final coupling steps. | High stereoselectivity, green, and potentially lower cost. |
| Key Disadvantage | Involves hazardous reagents (nitrating agents, POCl3). | May require less common starting materials. | May have more complex early-stage intermediates. | Requires expertise in biocatalysis and enzyme development. |
| Overall Yield | ~65% (optimized process)[2] | Data not widely available for direct comparison. | ~53% (from cyclopropylamine)[6] | High yield for the specific step (>79%)[3] |
| Safety Profile | Concerns with nitration (exothermic) and diazotization.[2] | Improved safety by avoiding direct nitration. | Safety profile depends on the specific reagents used. | Generally safer, using aqueous media and mild conditions. |
| Green Chemistry | Can be improved with reagents like Resin-NO2.[2] | Potentially greener by avoiding harsh reagents. | Dependent on the specific reagents and solvents. | Excellent green credentials. |
Conclusion and Future Perspectives
The synthesis of Ticagrelor is a testament to the evolution of process chemistry in the pharmaceutical industry. While the conventional convergent route remains a robust and reliable method for large-scale production, the exploration of alternative intermediates and synthetic strategies is paving the way for more efficient, safer, and sustainable manufacturing processes.
The development of alternative pyrimidine core syntheses that circumvent hazardous nitration steps, and linear-convergent approaches that offer a different assembly logic, provide valuable options for process optimization. However, the most transformative potential lies in the integration of biocatalysis. The use of engineered enzymes for the synthesis of chiral intermediates, such as the cyclopropylamine fragment, represents a paradigm shift towards greener and more selective chemical manufacturing.
For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors, including scale, cost, available expertise, and regulatory considerations. This guide serves as a foundational resource for navigating these choices, providing the necessary data and insights to drive innovation in the synthesis of this life-saving medication. The continued pursuit of novel intermediates and catalytic methods will undoubtedly lead to even more elegant and efficient syntheses of Ticagrelor in the future.
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Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis.
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Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi.
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The Discovery and Synthesis of Ticagrelor: A Technical Guide. Benchchem.
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Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Semantic Scholar.
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SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry.
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An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH.
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Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate.
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An Improved Process For The Preparation Of Ticagrelor. Quick Company.
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Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Google Patents.
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Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
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Development of new biocatalytic routes to pharmaceutical intermediates: a case study on ticagrelor. Research Explorer - The University of Manchester.
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Novel synthesis of Ticagrelor, an ant. JOCPR.
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An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com.
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis. chemicalbook.
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4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE synthesis. chemicalbook.
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Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents. PubMed.
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2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yloxy)ethanol L-tataric acid. LookChem.
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2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yloxy)ethanol L-tataric acid. chemicalbook.
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An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. ResearchGate.
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TICAGRELOR synthesis. chemicalbook.
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6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yloxy)ethanol L-tartaric acid. BOC Sciences.
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2- ((3aR, 4S, 6R, 6aS)-6-Amino-2, 2-dimethyltetrahydro-3aH-cyclopenta[d][1][3]dioxol-4-yloxy) Ethanol L-Tartaric Acid. ahualong.com.
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Ticagrelor preparation method. Google Patents.
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Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
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The plausible mass fragmentation pathways for (A) Ticagrelor, (B) TIC.... ResearchGate.
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A process for the preparation of (3ar,4s, 6r, 6as)-6-amino-2, 2- dimethyltetrahydro-3ah-cyclopenta[d][1][3]dioxol-4-ol-dibenzoyl-l-tartrate and to products of said process. Google Patents.
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Benchmarking the synthesis of "Cyclopropyl 3,4-difluorophenyl ketone" against industry standards
An In-Depth Guide to the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone: A Comparative Benchmarking Study
Prepared by: A Senior Application Scientist
Introduction
This compound is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the antiplatelet drug, Ticagrelor.[1] The structural combination of a strained cyclopropyl ring and an electronically modified difluorophenyl moiety presents unique synthetic challenges and opportunities. The efficiency, scalability, and cost-effectiveness of its synthesis are critical parameters for researchers in medicinal chemistry and process development.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this ketone. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each method. By benchmarking these routes against key industry metrics, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthesis for their specific objectives.
Route 1: The Industry Standard - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic, powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] For the synthesis of this compound, this approach is often considered the most direct, involving the reaction of 1,2-difluorobenzene with a cyclopropyl acylating agent.
Causality and Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the oxygen of cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion.[3] The electron-rich aromatic ring of 1,2-difluorobenzene then attacks this cation.
However, the substrate itself presents a challenge. The two fluorine atoms are strongly electron-withdrawing via the inductive effect (-I), which deactivates the benzene ring towards electrophilic attack.[4] This deactivation necessitates harsher reaction conditions (e.g., higher temperatures or excess Lewis acid) compared to the acylation of non-halogenated benzene. Furthermore, the directing effects of the ortho-fluorine substituents can lead to issues with regioselectivity, although the 4-position is generally favored.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized representation and should be optimized for specific laboratory conditions.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) and 1,2-difluorobenzene (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Route 2: The Organometallic Approach - Grignard Reaction
The Grignard reaction provides a powerful alternative for ketone synthesis, renowned for its reliability in forming C-C bonds.[5][6] This strategy involves the reaction of a nucleophilic organometallic species with an electrophilic acyl donor. For this target molecule, the most logical approach is the reaction of 3,4-difluorophenylmagnesium bromide with cyclopropanecarbonitrile or cyclopropanecarbonyl chloride.
Causality and Mechanistic Considerations
This synthesis is a two-stage process. First, the Grignard reagent (3,4-difluorophenylmagnesium bromide) is prepared by reacting 1-bromo-3,4-difluorobenzene with magnesium metal in an anhydrous ether solvent.[7][8] This reaction is a radical-mediated process occurring on the surface of the magnesium. The successful formation of the Grignard reagent is critically dependent on absolutely anhydrous conditions, as any trace of water will protonate and destroy the highly basic reagent.
In the second stage, the nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile or acyl chloride. The intermediate imine or ketone adduct is then hydrolyzed during the aqueous workup to yield the final ketone product. A key advantage here is the definitive regiochemistry; the Grignard reagent forms at the position of the bromine atom, eliminating the possibility of isomeric byproducts seen in Friedel-Crafts reactions.
Caption: Workflow for Grignard-based Synthesis.
Experimental Protocol: Grignard Reaction
This protocol requires strict adherence to anhydrous techniques.
-
Setup: Assemble a flame-dried, three-necked flask with a condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.
-
Grignard Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small portion of a solution of 1-bromo-3,4-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a crystal of iodine or gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After addition, continue to stir for 1-2 hours until most of the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of cyclopropanecarbonitrile (0.95 equivalents) in anhydrous THF dropwise. Stir the reaction at 0 °C for one hour and then at room temperature for 2-4 hours.
-
Workup and Purification: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.
Route 3: The Modern Approach - Palladium-Catalyzed Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a modern, highly versatile method for ketone synthesis.[9][10] This approach offers mild reaction conditions and exceptional functional group tolerance, making it an attractive alternative to the more classical methods.[11][12]
Causality and Mechanistic Considerations
The synthesis involves the coupling of an organoboron species (e.g., 3,4-difluorophenylboronic acid) with an acyl chloride (cyclopropanecarbonyl chloride) in the presence of a palladium catalyst.[13] The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the cyclopropanecarbonyl chloride to form a Pd(II) complex.
-
Transmetalation: The 3,4-difluorophenyl group is transferred from the boronic acid to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments (acyl and aryl) couple and are eliminated from the palladium center, forming the desired ketone and regenerating the Pd(0) catalyst.
The success of this reaction hinges on the careful selection of the catalyst, ligands, base, and solvent. The choice of ligand is particularly crucial as it influences the stability and reactivity of the palladium catalyst throughout the cycle.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling
This protocol is a representative example and requires an inert atmosphere.
-
Setup: In a Schlenk flask under argon, combine 3,4-difluorophenylboronic acid (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Solvent and Reagent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane. Begin stirring the mixture. Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel.
Benchmarking the Synthesis Routes
The optimal synthetic route depends heavily on the specific constraints and goals of the project, such as scale, cost, available equipment, and required purity.
| Metric | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Typical Yield | Moderate to Good (60-85%) | Good (70-90%) | Good to Excellent (75-95%) |
| Purity (Crude) | Moderate (often requires significant purification) | Moderate to Good | Good to High |
| Reagent Cost | Low (AlCl₃, DCM are inexpensive) | Low to Moderate (Mg, bromo-aromatics) | High (Palladium catalysts, ligands, boronic acids) |
| Scalability | Excellent (well-established industrial process) | Good (exotherm needs careful management) | Moderate (catalyst cost can be prohibitive on a large scale) |
| Regioselectivity | Moderate (risk of isomers) | Excellent | Excellent |
| Functional Group Tolerance | Poor (sensitive groups do not survive) | Poor (incompatible with acidic protons) | Excellent |
| Safety/Environmental | High concern (stoichiometric AlCl₃, corrosive HCl quench) | High concern (pyrophoric Mg, highly reactive reagent) | Moderate concern (heavy metal catalyst, organic solvents) |
Conclusion and Recommendations
Each synthetic pathway to this compound offers a distinct profile of advantages and disadvantages.
-
The Friedel-Crafts Acylation remains the workhorse for large-scale industrial production due to its low reagent cost and established scalability. Its primary drawbacks are the lack of functional group tolerance and the significant environmental burden associated with the stoichiometric use and quenching of aluminum chloride.
-
The Grignard Reaction provides a superior alternative in terms of regioselectivity and often yields. It is an excellent choice for lab-scale and pilot-scale synthesis where isomeric purity is paramount. However, it demands rigorous control over reaction conditions, particularly the exclusion of moisture.
-
The Suzuki-Miyaura Coupling represents the most versatile and "gentle" method, with outstanding functional group tolerance and high yields. It is the preferred method for complex molecule synthesis or when sensitive functional groups are present elsewhere in the molecule. Its main barrier to industrial-scale adoption is the high cost of the palladium catalyst and ligands.
For drug development professionals, the choice is strategic: employ the robust and cost-effective Friedel-Crafts route for bulk intermediate production, but leverage the precision of the Grignard or Suzuki routes during early-stage research and development where material cost is less critical than speed and chemical versatility.
References
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Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile. Eureka. Retrieved from [Link]
-
Li, A. Y. (n.d.). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Journal of Fluorine Chemistry. Retrieved from [Link]
- Google Patents. (n.d.).CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Retrieved from [Link]
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ACS Publications. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
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Oxford Academic. (n.d.). Regioselective Ring-opening of Cyclopropyl Ketones with Organometallic Reagents. Chemistry Letters. Retrieved from [Link]
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NIH. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. Retrieved from [Link]
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MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
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Harvard University. (n.d.). The Suzuki Reaction. Chem 115 Myers. Retrieved from [Link]
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NIH. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Retrieved from [Link]
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RSC Publishing. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Retrieved from [Link]
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SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]
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ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
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The Alchemist's Guide to Three-Membered Rings: A Comparative Analysis of Simmons-Smith vs. Transition Metal-Catalyzed Cyclopropanation
For the discerning researcher in organic synthesis and drug development, the cyclopropane motif offers a unique combination of conformational rigidity and electronic character, making it a prized structural element in molecules ranging from pharmaceuticals to agrochemicals.[1][2][3] The construction of this strained, three-membered ring, however, demands a nuanced understanding of the available synthetic methodologies. This guide provides an in-depth, comparative analysis of two cornerstone strategies: the classic Simmons-Smith reaction and the versatile transition metal-catalyzed cyclopropanation. We will dissect the mechanistic underpinnings, explore the practical advantages and limitations of each, and provide actionable experimental protocols to empower your synthetic endeavors.
At the Crossroads of Carbene Chemistry: Two Mechanistic Philosophies
The creation of a cyclopropane ring from an alkene fundamentally involves the addition of a methylene (CH₂) unit, or a substituted equivalent, across the double bond. Both Simmons-Smith and transition metal-catalyzed methods achieve this via carbenoid species—reagents that exhibit carbene-like reactivity—but their generation, nature, and mode of delivery to the alkene differ profoundly.
The Simmons-Smith Reaction: A Stoichiometric Organozinc Workhorse
First reported in 1958, the Simmons-Smith reaction utilizes a stoichiometric organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[2][4][5][6] This reagent is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1][2][5]
The reaction proceeds via a concerted, cheletropic mechanism.[4][7] The organozinc carbenoid approaches the alkene, and through a "butterfly-type" transition state, two new carbon-carbon bonds are formed simultaneously as the zinc halide is eliminated.[2][6][7]
Caption: Simmons-Smith Reaction Workflow.
A key consequence of this concerted pathway is its stereospecificity. The geometry of the starting alkene is preserved in the cyclopropane product; a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product.[4][5][8] This predictable stereochemical outcome is a significant advantage. Furthermore, the presence of proximal hydroxyl groups can direct the cyclopropanation to the same face of the molecule, a powerful tool for achieving high diastereoselectivity in complex systems.[2][9][10]
Transition Metal-Catalyzed Cyclopropanation: A Catalytic, Tunable Approach
In contrast, transition metal-catalyzed methods generate metal carbene intermediates catalytically, most commonly from diazo compounds like ethyl diazoacetate (EDA).[1][11][12] Metals such as rhodium, copper, ruthenium, and cobalt are highly effective for this transformation.[11][13][14]
The catalytic cycle begins with the reaction of the transition metal complex with the diazo compound, leading to the extrusion of nitrogen gas and the formation of a transient, electrophilic metal carbene species.[12] This highly reactive intermediate then reacts with the alkene to form the cyclopropane ring, regenerating the catalyst to continue the cycle.
Caption: Generalized Transition Metal Catalytic Cycle.
The power of this approach lies in its catalytic nature and the immense tunability of the metal center and its associated ligands. By employing chiral ligands, chemists can create an asymmetric environment around the metal carbene, enabling highly enantioselective cyclopropanations—a feat that is significantly more challenging to achieve with the traditional Simmons-Smith reaction.[11][12][13][14]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between these two methodologies is dictated by the specific synthetic challenge, including the nature of the substrate, desired stereochemistry, and practical considerations like cost and safety.
| Feature | Simmons-Smith Reaction | Transition Metal-Catalyzed Cyclopropanation |
| Reagents | Stoichiometric Zn-Cu couple or Et₂Zn; CH₂I₂ (or other dihaloalkanes) | Catalytic amounts of transition metal (Rh, Cu, Ru, etc.); Stoichiometric diazo compound |
| Carbene Source | Dihaloalkanes (e.g., CH₂I₂) | Diazo compounds (e.g., ethyl diazoacetate) |
| Mechanism | Concerted, cheletropic addition via a zinc carbenoid[4][7] | Stepwise formation of a metal carbene, followed by carbene transfer[12] |
| Stereospecificity | Excellent. Alkene geometry is retained.[4][5] | Generally high, alkene geometry is typically retained.[1] |
| Stereoselectivity | Diastereoselectivity can be high, often directed by coordinating groups (e.g., allylic alcohols).[2][9] Enantioselectivity is challenging and often requires chiral auxiliaries or ligands with high loadings.[15] | Excellent enantioselectivity achievable with chiral ligands. Diastereoselectivity is tunable via catalyst and substrate design.[11][13][14][16] |
| Substrate Scope | Broad for electron-rich and unfunctionalized alkenes.[4][17] Inefficient for electron-deficient alkenes.[18][19] | Very broad. Effective for electron-rich, electron-neutral, and electron-deficient alkenes.[11][14][20][21] |
| Functional Group Tolerance | Generally very good; compatible with alcohols, ethers, ketones, etc.[4][5] | Good, but can be sensitive to functional groups that react with carbenes (e.g., C-H insertion side reactions).[12][22] |
| Safety/Practicality | Avoids explosive diazo compounds.[5][17] Can be expensive due to the cost of diiodomethane.[4] Stoichiometric zinc waste. | Requires careful handling of potentially explosive and toxic diazo compounds.[17][23] Catalytic nature is more atom-economical. |
Field-Proven Insights & Causality
-
For Simple, Achiral Alkenes: The Furukawa modification of the Simmons-Smith reaction (using diethylzinc, Et₂Zn, and CH₂I₂) is often preferred for unfunctionalized alkenes as it is generally more reactive and reliable than the classic zinc-copper couple.[4][6][9][24]
-
When Diastereocontrol is Key: For substrates containing an allylic alcohol, the Simmons-Smith reaction is unparalleled. The zinc carbenoid coordinates to the hydroxyl group, ensuring delivery of the methylene group to the syn face with high fidelity.[9][10] This pre-organization in the transition state is the causal factor for the exceptional diastereoselectivity.
-
Electron-Deficient Substrates: The electrophilic nature of the Simmons-Smith reagent makes it sluggish to react with electron-poor alkenes like α,β-unsaturated esters.[18][19] In contrast, rhodium- and copper-catalyzed systems, particularly those using donor-acceptor carbenes, are highly effective for these challenging substrates.[20][21][25] Some cobalt-based systems have also been developed to address this limitation of zinc carbenoids.[18][19]
Experimental Protocols: From Bench to Product
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of Cyclohex-2-en-1-ol
This protocol illustrates the powerful directing effect of an allylic alcohol.
Objective: To synthesize syn-bicyclo[4.1.0]heptan-2-ol with high diastereoselectivity.
Methodology:
-
Reagent Preparation (Furukawa Modification): To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 10 mL, 10 mmol, 2.0 eq.) via syringe.
-
Add a solution of diiodomethane (0.81 mL, 10 mmol, 2.0 eq.) in DCM (5 mL) dropwise over 10 minutes. The mixture may become cloudy.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the active carbenoid reagent (EtZnCH₂I).
-
Reaction: Add a solution of cyclohex-2-en-1-ol (0.49 g, 5 mmol, 1.0 eq.) in DCM (5 mL) dropwise to the carbenoid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the desired cyclopropyl alcohol.
Self-Validation: The expected outcome is a high yield of the cyclopropanated product with a high diastereomeric ratio (>10:1) favoring the isomer where the cyclopropane ring is syn to the hydroxyl group. This can be confirmed by ¹H NMR spectroscopy, observing the characteristic coupling constants of the cyclopropyl protons.
Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol demonstrates the synthesis of an enantioenriched cyclopropane using a chiral catalyst.
Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate with high enantioselectivity.
Methodology:
-
Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral rhodium catalyst, such as dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄, 0.025 mmol, 0.5 mol%).
-
Add anhydrous, degassed solvent (e.g., dichloromethane, 10 mL).
-
Add styrene (0.57 mL, 5 mmol, 1.0 eq.).
-
Slow Addition: Prepare a solution of ethyl diazoacetate (EDA, 0.63 mL, 6 mmol, 1.2 eq.) in the same solvent (5 mL). Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours at room temperature. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like dimer formation and ensuring catalyst longevity.
-
After the addition is complete, stir the reaction for an additional 1-2 hours until TLC or GC analysis shows complete consumption of the starting materials.
-
Workup and Purification: Concentrate the reaction mixture directly under reduced pressure to remove the solvent and any unreacted volatiles.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 2-10% ethyl acetate in hexanes) to isolate the cyclopropane product.
Self-Validation: The product will be a mixture of cis and trans diastereomers. The diastereomeric ratio can be determined by ¹H NMR or GC analysis. The enantiomeric excess (ee) of the major (trans) diastereomer should be determined by chiral HPLC or chiral GC analysis and is expected to be high (>90%) with an appropriate catalyst.
Conclusion
Both the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation are indispensable tools in the synthetic chemist's arsenal. The Simmons-Smith reaction, particularly with its substrate-directed capabilities, remains a robust and reliable method for diastereoselective synthesis.[2][9][18] However, for accessing the vast chemical space of enantioenriched cyclopropanes, transition metal catalysis offers unparalleled versatility and efficiency.[11][12][13][14] Its catalytic nature and the ability to fine-tune reactivity and selectivity through ligand design have cemented its status as the more modern and powerful approach for many applications, especially in the context of complex target synthesis and drug discovery. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make informed decisions, selecting the optimal path to these valuable three-membered rings.
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Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - MDPI. Available at: [Link]
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Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC - PubMed Central. Available at: [Link]
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Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. Available at: [Link]
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Asymmetric Cyclopropanation - Wiley-VCH. Available at: [Link]
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Cost-benefit analysis of different synthetic pathways to "Cyclopropyl 3,4-difluorophenyl ketone"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropyl 3,4-difluorophenyl ketone
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the cyclopropyl ring can enhance metabolic stability and binding affinity, while the 3,4-difluorophenyl moiety is a common feature in many modern therapeutics, influencing pharmacokinetic properties. The efficient and cost-effective synthesis of this ketone is therefore of significant interest to the drug development community. This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this target molecule: the Friedel-Crafts Acylation and the Grignard Reaction. The objective is to equip researchers with the necessary data and insights to select the most suitable pathway for their specific needs, considering factors such as yield, cost, safety, and scalability.
Pathway 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene
The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1][2][3] This pathway involves the electrophilic aromatic substitution of 1,2-difluorobenzene with cyclopropanecarbonyl chloride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent loss of a proton re-aromatizes the ring, yielding the desired ketone. The fluorine atoms on the benzene ring are deactivating, which can make this reaction more challenging than with unsubstituted benzene.[5]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with anhydrous aluminum chloride (1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: The flask is cooled in an ice bath to 0-5 °C. A solution of 1,2-difluorobenzene (1.0 eq.) in the chosen solvent is added, followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq.) from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Cost-Benefit Analysis
| Parameter | Friedel-Crafts Acylation |
| Starting Materials Cost | Moderate |
| 1,2-Difluorobenzene | ~$3-5/g[6][7][8][9][10] |
| Cyclopropanecarbonyl chloride | ~$1-2/g[11][12][13] |
| Reagent Cost | Low (AlCl₃ is inexpensive) |
| Typical Yield | 60-80% (estimated) |
| Scalability | Good, but exothermic nature requires careful temperature control on a large scale. |
| Safety Concerns | - Use of corrosive and moisture-sensitive AlCl₃. - Evolution of toxic HCl gas. - Exothermic reaction. |
| Environmental Impact | - Generation of acidic waste from quenching. - Use of chlorinated solvents. |
| Advantages | - Well-established and reliable method. - Relatively inexpensive starting materials and reagents. - Direct formation of the C-C bond to the aromatic ring. |
| Disadvantages | - Use of stoichiometric amounts of Lewis acid. - Potential for side reactions if not carefully controlled. - Generation of significant waste. |
Pathway 2: Grignard Reaction
An alternative approach to the synthesis of this compound involves a Grignard reaction. This pathway can be designed in two ways:
-
Route A: Reaction of a 3,4-difluorophenyl Grignard reagent with cyclopropanecarbonyl chloride.
-
Route B: Reaction of a cyclopropyl Grignard reagent with 3,4-difluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.
Route B is often preferred as it avoids the potential for double addition of the Grignard reagent to the acyl chloride.
Reaction Mechanism (Route B)
The cyclopropylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the secondary alcohol. Subsequent oxidation of the alcohol, for example using pyridinium chlorochromate (PCC) or a Swern oxidation, produces the target ketone.
Caption: Grignard Reaction (Route B) Workflow.
Experimental Protocol (Route B)
Step 1: Grignard Addition
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3,4-difluorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: The flask is cooled in an ice bath. A solution of cyclopropylmagnesium bromide (1.1 eq.) in THF is added dropwise from the dropping funnel.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.
Step 2: Oxidation
-
Reaction Setup: A flask containing a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane is prepared.
-
Addition of Alcohol: A solution of the crude alcohol from Step 1 in dichloromethane is added to the PCC suspension.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Cost-Benefit Analysis
| Parameter | Grignard Reaction (Route B) |
| Starting Materials Cost | Moderate to High |
| 3,4-Difluorobenzaldehyde | ~$1-3/g[14][15][16][17][18] |
| Cyclopropylmagnesium bromide | ~$3-4/mL of 0.5M solution[19][20][21] |
| Reagent Cost | Moderate (Oxidizing agents can be costly) |
| Typical Yield | 70-90% over two steps (estimated) |
| Scalability | Good, but requires strict anhydrous conditions. The oxidation step may pose challenges on a large scale depending on the chosen method. |
| Safety Concerns | - Grignard reagents are highly reactive and moisture-sensitive. - Use of flammable ether solvents. - Some oxidizing agents (e.g., PCC) are toxic and carcinogenic. |
| Environmental Impact | - Use of ether solvents. - Generation of chromium waste if PCC is used. |
| Advantages | - Generally high-yielding. - Milder reaction conditions for the C-C bond formation step compared to Friedel-Crafts. - Avoids the use of strong Lewis acids and HCl evolution. |
| Disadvantages | - Two-step process. - Requires strict anhydrous conditions. - Grignard reagents can be expensive. - Oxidation step adds complexity and potential for waste generation. |
Comparative Summary and Conclusion
| Feature | Friedel-Crafts Acylation | Grignard Reaction (Route B) |
| Number of Steps | One | Two |
| Overall Yield | Moderate | High |
| Cost of Goods | Lower | Higher |
| Scalability | Good | Good, with considerations for anhydrous conditions and oxidation |
| Safety Profile | Corrosive reagents, gas evolution | Highly reactive reagents, flammable solvents, potentially toxic oxidants |
| Environmental Friendliness | Moderate (acidic waste, chlorinated solvents) | Moderate (ether solvents, potential heavy metal waste) |
Expert Recommendation:
For large-scale, cost-effective production , the Friedel-Crafts acylation pathway is likely the more attractive option, provided that the necessary safety measures for handling AlCl₃ and HCl are in place and that the moderate yields are acceptable. The one-step nature of the reaction and the lower cost of the primary reagents are significant advantages.
For smaller-scale laboratory synthesis where high yield is a priority , the Grignard reaction (Route B) is a superior choice. Although it involves an additional step and requires more stringent experimental conditions, the typically higher overall yield can be advantageous for producing precious material for further research and development. The choice of a less hazardous oxidizing agent in the second step can also improve the overall safety and environmental profile of this route.
Ultimately, the choice of synthetic pathway will depend on the specific priorities of the research team, including scale, budget, available equipment, and expertise. Both routes are viable and offer a reliable means to access the valuable intermediate, this compound.
References
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Cyclopropylmagnesium bromide, 0.50 M in THF - [C73515] - Synthonix. (URL: [Link])
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Cyclopropane Carbonyl Chloride at ₹ 1100/gram | CAS NO 33948-22-0 in Mumbai | ID. (URL: [Link])
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Manufacturers of 1,2-Difluorobenzene, 98%, CAS 367-11-3, D 2838, along with worldwide shipping. (URL: [Link])
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Cyclopropanecarbonyl Chloride price & availability - MOLBASE. (URL: [Link])
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Difluorobenzaldehyde Chemicals at ₹ 12500/kg | 459-57-4 in Hyderabad - IndiaMART. (URL: [Link])
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cyclopropylmagnesium bromide solution 0.5m in thf - Sdfine. (URL: [Link])
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Cyclopropylmagnesium bromide, 1M in THF - Oakwood Chemical. (URL: [Link])
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The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (URL: [Link])
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Friedel-Crafts Acylation - SynArchive. (URL: [Link])
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
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Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (URL: [Link])
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Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate. (URL: [Link])
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In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed. (URL: [Link])
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Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])
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Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles - ResearchGate. (URL: [Link])
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Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
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Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. (URL: [Link])
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A Researcher's Guide to Navigating Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with Cyclopropyl 3,4-difluorophenyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target activities, or cross-reactivity, can lead to unforeseen toxicities or diminished efficacy, ultimately derailing a development program. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using derivatives of "Cyclopropyl 3,4-difluorophenyl ketone" as a central case study. This scaffold is a key building block in the synthesis of the antiplatelet drug Ticagrelor, and its derivatives are of significant interest for their potential biological activities, including kinase inhibition.[1]
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation makes achieving inhibitor selectivity a formidable task.[2] Undesired off-target binding can lead to a range of adverse effects.[3][4][5] Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is paramount for making informed decisions about lead optimization and candidate selection.
This guide will walk you through a logical, multi-tiered approach to assessing the cross-reactivity of novel compounds, integrating both biochemical and cell-based methodologies. We will explore the "why" behind each experimental choice, providing you with the rationale to design robust and self-validating studies.
Part 1: Initial Assessment of Kinase Selectivity - Biochemical Approaches
The first step in characterizing a novel kinase inhibitor is to understand its activity and selectivity in a controlled, cell-free environment. Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
Kinome-Wide Profiling: Casting a Wide Net
To gain a broad overview of a compound's selectivity, a kinome-wide profiling screen is the gold standard. Several commercial services offer comprehensive panels that test your compound against hundreds of kinases at a single concentration (typically 1 µM). This initial screen acts as a roadmap, identifying potential on-target and off-target interactions.
Illustrative Data:
Let's consider a hypothetical derivative, CPDFK-A , synthesized from this compound. A KINOMEscan™ (a type of binding assay) at 1 µM reveals the following hypothetical results:
| Kinase Target | Percent Inhibition at 1 µM |
| VEGFR-2 | 95% |
| PDGFRβ | 85% |
| c-Kit | 78% |
| Aurora Kinase A | 45% |
| CDK2 | 30% |
| p38α | 25% |
| ... (400+ other kinases) | <20% |
This initial screen suggests that CPDFK-A is a potent inhibitor of VEGFR-2, with significant activity against other receptor tyrosine kinases like PDGFRβ and c-Kit. The moderate activity against Aurora Kinase A warrants further investigation.
Dose-Response Analysis: Quantifying Potency
The next logical step is to determine the potency of the inhibitor against the primary target and any significant off-targets identified in the initial screen. This is achieved by generating dose-response curves to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Illustrative Data for CPDFK-A:
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| PDGFRβ | 50 |
| c-Kit | 120 |
| Aurora Kinase A | 850 |
These results confirm that CPDFK-A is a potent and relatively selective inhibitor of VEGFR-2. The lower potency against other kinases provides an initial selectivity window.
Part 2: Probing Target Engagement in a Cellular Context
While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and exert a functional effect.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
CETSA® is a powerful technique for directly measuring a compound's engagement with its target protein in intact cells or tissue.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
A rightward shift in the melting curve for VEGFR-2 in the presence of CPDFK-A would provide strong evidence of target engagement in a cellular environment.
NanoBRET™ Target Engagement Intracellular Kinase Assay: Quantifying Intracellular Affinity
The NanoBRET™ assay is another powerful method to quantify compound binding to a specific kinase in living cells.[7][8][9][10][11] This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that competes with the tracer for binding will disrupt the BRET signal in a dose-dependent manner.
Caption: A schematic of the NanoBRET™ Target Engagement assay workflow.
This assay provides a quantitative measure of the compound's apparent intracellular affinity for its target, which can then be compared to the biochemical IC50 values.
Part 3: Assessing Functional Consequences of On- and Off-Target Activity
Ultimately, the biological outcome of kinase inhibition is what matters. Functional cell-based assays are essential for understanding the downstream consequences of target engagement and for identifying any unforeseen effects due to cross-reactivity.
Phosphorylation Assays: Monitoring Signaling Pathways
Since kinases function by phosphorylating substrate proteins, a direct way to measure their activity in cells is to monitor the phosphorylation status of their downstream targets. For our hypothetical inhibitor CPDFK-A, we would assess the phosphorylation of key substrates in the VEGFR-2 signaling pathway.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HUVECs, which express high levels of VEGFR-2) and starve overnight to reduce basal signaling. Treat cells with various concentrations of CPDFK-A for a predetermined time, followed by stimulation with VEGF.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
A dose-dependent decrease in VEGF-induced VEGFR-2 phosphorylation would confirm the functional activity of CPDFK-A in cells. This method can also be applied to assess the phosphorylation of downstream targets of potential off-target kinases.
Phenotypic Assays: Observing Cellular Responses
Phenotypic assays, such as cell proliferation, migration, or tube formation assays, provide a more integrated view of the compound's overall cellular effect.
Illustrative Data for CPDFK-A:
| Assay | Endpoint | Result with CPDFK-A |
| HUVEC Proliferation Assay | Cell Viability (e.g., using CellTiter-Glo®) | Dose-dependent inhibition of VEGF-induced proliferation. |
| HUVEC Tube Formation Assay | Formation of capillary-like structures on Matrigel | Inhibition of tube formation at concentrations consistent with VEGFR-2 inhibition. |
| Off-Target Phenotypic Screen | Proliferation of a panel of cancer cell lines with known kinase dependencies | Minimal effect on cell lines not driven by VEGFR-2 signaling. |
Beyond Kinase Cross-Reactivity: The Case of Ticagrelor
It is crucial to remember that off-target effects are not limited to other kinases. Ticagrelor, which is synthesized from the same parent ketone, is a P2Y12 receptor antagonist.[3][4][5] However, it also exhibits off-target effects by inhibiting adenosine reuptake through the equilibrative nucleoside transporter 1 (ENT1).[3][4][5] This leads to increased local adenosine concentrations, which can modulate various physiological processes, including those involved in myocardial fibrosis via the Wnt/β-catenin pathway.[3][4][5] This highlights the importance of considering a broad range of potential off-targets beyond the immediate protein family of the intended target.
Conclusion: A Strategic Approach to De-risking Novel Kinase Inhibitors
The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity profile. By employing a multi-faceted approach that combines broad kinome-wide screening, quantitative biochemical assays, and a suite of cell-based assays to confirm target engagement and functional consequences, researchers can build a comprehensive picture of a compound's on- and off-target activities. The hypothetical case of CPDFK-A, a derivative of this compound, illustrates a logical and robust workflow for de-risking novel kinase inhibitors and making data-driven decisions to advance the most promising candidates toward the clinic. This strategic approach to cross-reactivity assessment is an indispensable component of modern drug discovery.
References
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Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences, 24(24), 17546. Available from: [Link]
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Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. PubMed. Available from: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. ResearchGate. Available from: [Link]
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Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. Available from: [Link]
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Leveraging compound promiscuity to identify targetable cysteines within the kinome. (n.d.). PMC. Available from: [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (n.d.). MDPI. Available from: [Link]
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Design and synthesis of a novel tyrosine kinase inhibitor template. (2009). PubMed. Available from: [Link]
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Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2015). PubMed. Available from: [Link]
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Cellular thermal shift assay. (n.d.). Wikipedia. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Cyclopropyl 3,4-Difluorophenyl Ketone
As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of Cyclopropyl 3,4-difluorophenyl ketone (CAS No. 898790-32-4), a key intermediate in pharmaceutical synthesis.[1] Given the limited publicly available toxicological data for this specific compound, a cautious and rigorous approach, grounded in the principles of chemical safety for halogenated organic compounds, is paramount.
Hazard Identification and Risk Assessment: A Precautionary Principle
Inferred Hazards:
-
Irritation: Structurally similar compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride and 3,4-Difluorophenyl cyclohexyl ketone, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to assume this ketone poses similar risks.
-
Toxicity: Many research chemicals have not undergone full toxicological investigation.[4] The compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5][6] Disposal procedures must prioritize preventing entry into waterways or sewer systems.[3]
Physicochemical Data Summary:
The following table summarizes key identifying and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 898790-32-4 | [1][7] |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1][7] |
| Predicted Boiling Point | 258.1 ± 20.0 °C | [7] |
| Predicted Density | 1.313 ± 0.06 g/cm³ | [7] |
Essential Safety Protocols: Engineering Controls and PPE
Before handling the chemical for use or disposal, the following controls must be in place. The causality is clear: minimize all potential routes of exposure—inhalation, dermal, and ocular.
-
Engineering Controls: All manipulations, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood.[5][8] This is the primary defense against the inhalation of vapors or aerosols. An eyewash station and safety shower must be immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[8]
-
Hand Protection: Nitrile gloves are required. Given the potential for skin absorption, double-gloving is a highly recommended best practice to provide a robust barrier.[5][8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron is also necessary.[8]
-
Step-by-Step Disposal Workflow: A Self-Validating System
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The core principle is the segregation and containment of halogenated waste for subsequent destruction by a licensed facility.
Step 1: Waste Characterization and Segregation Immediately upon generation, classify all materials contaminated with this compound as halogenated organic waste . This includes neat (pure) compound, reaction mixtures, contaminated solvents, and solid materials like silica gel or contaminated consumables (e.g., pipette tips, weighing paper).
-
Causality: Halogenated waste streams cannot be mixed with non-halogenated streams.[5] This is because common disposal methods like solvent recycling are incompatible with halogens, and incineration of halogenated compounds requires specialized scrubbers to neutralize acidic gases (e.g., HF) produced during combustion.
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container with a tightly sealing screw cap. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a wide-mouth HDPE container is suitable. Ensure the container is compatible with all components of the waste mixture.
-
Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any other chemical constituents.
-
CAS Number: "898790-32-4"
-
Approximate concentrations of all components.
-
Relevant Hazard Pictograms (e.g., irritant, environmentally hazardous).
-
Step 3: In-Lab Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage location must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times except when adding waste.
-
Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8]
Step 4: Final Disposal
-
Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain. This would constitute a serious environmental and regulatory violation.
-
Professional Disposal: The final and only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[3][4][9] These contractors will transport the waste to a permitted facility for high-temperature incineration or other approved treatment methods.
-
Container Pickup: Follow your institution's procedures to request a pickup of the hazardous waste container once it is full or has reached the local time limit for satellite accumulation.
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels on a large spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., acetone), and add the cleaning materials to the waste container.
-
Label the container as described in Step 2 above.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's emergency response number or EHS office from a safe location. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Navigating the Synthesis Frontier: A Guide to Safely Handling Cyclopropyl 3,4-difluorophenyl ketone
For Immediate Use by Laboratory Professionals
As the landscape of pharmaceutical and materials science evolves, so too do the molecular entities we engage with. Cyclopropyl 3,4-difluorophenyl ketone, a compound of interest in modern drug discovery, requires a nuanced approach to laboratory handling. This guide, compiled by senior application scientists, moves beyond mere procedural lists to provide a deep, actionable framework for its safe utilization, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: More Than the Sum of Its Parts
A closely related analog, 3,4-Difluorophenyl cyclohexyl ketone, is classified as causing skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed.[1] It is prudent to assume a similar hazard profile for this compound. Aromatic ketones, as a class, can be reactive with acids and bases, and many are considered incompatible with strong oxidizing agents.[2] The difluoro-substitution on the phenyl ring can influence the compound's reactivity and metabolic pathways, necessitating a cautious approach.
Anticipated Hazard Summary:
| Hazard Type | Anticipated Severity & Rationale |
| Skin Irritation | High Likelihood. Based on analogs, direct contact is expected to cause irritation.[1] |
| Eye Irritation | High Likelihood & Severity. Direct contact with eyes is likely to cause serious irritation.[1] |
| Respiratory Irritation | High Likelihood. Inhalation of dust or vapors may irritate the respiratory tract.[1] |
| Acute Oral Toxicity | Moderate Likelihood. The analog is harmful if swallowed.[1] |
| Flammability | Moderate Likelihood. While not definitively classified, many ketones are flammable.[2][3] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is non-negotiable. The following is a step-by-step guide to donning and doffing the essential protective gear for handling this compound.
Step 1: Foundational Garments
-
Action: Wear a long-sleeved laboratory coat over personal clothing.
-
Causality: This provides a primary barrier against accidental splashes and contact.
Step 2: Eye and Face Protection
-
Action: Don chemical splash goggles that meet EN 166 standards or equivalent.[1] For operations with a higher risk of splashing, supplement with a face shield.
-
Causality: Protects against direct contact with the eyes, which can cause serious damage.[1]
Step 3: Hand Protection
-
Action: Double-gloving with nitrile gloves is recommended.
-
Causality: Nitrile gloves offer good resistance to a range of chemicals.[4] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Step 4: Respiratory Protection
-
Action: Work within a certified chemical fume hood to minimize inhalation exposure.[1] If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5]
-
Causality: Prevents inhalation of airborne particles or vapors that can cause respiratory irritation.[1]
Operational Blueprint: From Receipt to Disposal
A meticulous operational plan is critical for safe and efficient handling.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the container in a cool, dry, and well-ventilated area.[6][7] Keep it away from incompatible materials such as strong oxidizing agents and bases.[2][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.
Handling and Use
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Responsible Disposal: A Commitment to Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Protocol
-
Action: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][3]
-
Causality: This ensures compliance with local, state, and federal regulations and prevents environmental contamination.
Never dispose of this compound down the drain or in regular trash.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Shark Ninja LLC. (2022, August 18). Safety Data Sheet: Shark Odour Neutralizer Vacuum Cartridges.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
-
LookChem. (n.d.). CYCLOHEXYL 2,4-DIFLUOROPHENYL KETONE. Retrieved from [Link]
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. Retrieved from [Link]
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment.
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
